molecular formula C198H332N68O56S8 B1495699 Purothionin CAS No. 9009-72-7

Purothionin

Cat. No.: B1495699
CAS No.: 9009-72-7
M. Wt: 4818 g/mol
InChI Key: OGSCLMKEQJDPEL-QHSSBNOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purothionin is a low molecular weight, cationic, and cysteine-rich antimicrobial peptide (AMP) belonging to the thionin family, naturally found in the endosperm of wheat ( Triticum aestivum ) . As a highly basic peptide, it exhibits a broad spectrum of potent antibacterial and antifungal activity, which has been shown in studies to be significantly higher than that of other well-known AMPs like melittin or cecropin B . Its tertiary structure, which is stabilized by four disulfide bonds, is crucial for its function, forming a characteristic gamma (Γ) shape composed of a stem of two antiparallel α-helices and an arm that includes a double-stranded antiparallel β-sheet . The primary research value of this compound lies in its mechanism of action against microbial membranes, making it a compelling candidate for investigating novel anti-infective agents, particularly in the face of rising antibiotic resistance . The proposed mechanism involves the initial electrostatic attraction between the cationic peptide and the anionic phospholipids on the surface of bacterial and fungal membranes . Upon binding, this compound inserts into the hydrophobic core of the lipid bilayer . This insertion significantly modifies lipid packaging at the bilayer surface, increases water accessibility in the interfacial region, and decreases the lateral diffusion of phospholipids, ultimately leading to membrane permeabilization and cell death . Key conserved residues, such as Tyr13 and Arg30, have been identified as essential components for this membrane-disrupting activity . Furthermore, the activity of this compound is known to be inhibited by metal ions, with divalent cations like Ca²⁺ completely blocking its activity at low concentrations (2-5 mM), while higher concentrations (50 mM) of monovalent ions like Na⁺ and K⁺ are required for inactivation . This product is provided for non-human research applications. It is intended for use in fundamental biochemical research, studies on antimicrobial mechanisms, and the development of novel therapeutics against multidrug-resistant pathogens. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

9009-72-7

Molecular Formula

C198H332N68O56S8

Molecular Weight

4818 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(1R,2aR,4S,5aS,7R,10S,11aS,13S,16S,19S,25S,28S,31R,36R,39R,42S,45S,48S,51S,57S,60S,63R,66S,69S,72S,75R,78S,81S,84S,90S,93S,96S,99S)-10,96-bis(4-aminobutyl)-60,69-bis(2-amino-2-oxoethyl)-93-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-4,42,57,78,84-pentakis(3-carbamimidamidopropyl)-36-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-48-[(1R)-1-hydroxyethyl]-16,19,28,45-tetrakis(hydroxymethyl)-66-[(4-hydroxyphenyl)methyl]-5a,81,90-trimethyl-25,51,72,99-tetrakis(2-methylpropyl)-a,2,3a,5,6a,8,9a,11,12a,14,17,20,23,26,29,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-hexatriacontaoxo-11a-propan-2-yl-15a,16a,19a,20a,23a,24a,33,34-octathia-1a,3,4a,6,7a,9,10a,12,13a,15,18,21,24,27,30,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,89,92,95,98-hexatriacontazatetracyclo[61.50.4.47,39.475,102]pentacosahectane-31-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoic acid

InChI

InChI=1S/C198H332N68O56S8/c1-17-101(12)152-189(317)253-131(86-270)175(303)250-128(83-267)161(289)227-80-148(279)232-121(71-97(4)5)169(297)252-130(85-269)177(305)261-140(192(320)266-69-37-50-141(266)186(314)241-110(41-22-27-59-200)158(286)225-81-149(280)233-127(75-106-38-19-18-20-39-106)191(319)265-68-36-51-142(265)187(315)242-119(193(321)322)44-25-30-62-203)95-330-329-93-138(258-176(304)129(84-268)249-157(285)109(204)40-21-26-58-199)185(313)259-136-91-326-324-89-134(180(308)237-114(168(296)263-152)43-24-29-61-202)254-166(294)117(49-35-67-222-198(216)217)240-183(311)139-94-328-327-92-137(257-174(302)126(77-145(207)276)246-163(291)112(46-32-64-219-195(210)211)231-147(278)79-226-160(288)120(70-96(2)3)248-190(318)153(105(16)272)264-178(306)132(87-271)251-165(293)116(239-182(136)310)48-34-66-221-197(214)215)184(312)245-124(74-107-52-54-108(273)55-53-107)172(300)247-125(76-144(206)275)173(301)244-123(73-99(8)9)171(299)256-135-90-325-323-88-133(179(307)229-102(13)154(282)223-82-150(281)262-151(100(10)11)188(316)260-139)255-170(298)122(72-98(6)7)243-164(292)113(42-23-28-60-201)236-167(295)118(56-57-143(205)274)235-155(283)103(14)228-146(277)78-224-159(287)111(45-31-63-218-194(208)209)234-156(284)104(15)230-162(290)115(238-181(135)309)47-33-65-220-196(212)213/h18-20,38-39,52-55,96-105,109-142,151-153,267-273H,17,21-37,40-51,56-95,199-204H2,1-16H3,(H2,205,274)(H2,206,275)(H2,207,276)(H,223,282)(H,224,287)(H,225,286)(H,226,288)(H,227,289)(H,228,277)(H,229,307)(H,230,290)(H,231,278)(H,232,279)(H,233,280)(H,234,284)(H,235,283)(H,236,295)(H,237,308)(H,238,309)(H,239,310)(H,240,311)(H,241,314)(H,242,315)(H,243,292)(H,244,301)(H,245,312)(H,246,291)(H,247,300)(H,248,318)(H,249,285)(H,250,303)(H,251,293)(H,252,297)(H,253,317)(H,254,294)(H,255,298)(H,256,299)(H,257,302)(H,258,304)(H,259,313)(H,260,316)(H,261,305)(H,262,281)(H,263,296)(H,264,306)(H,321,322)(H4,208,209,218)(H4,210,211,219)(H4,212,213,220)(H4,214,215,221)(H4,216,217,222)/t101-,102-,103-,104-,105+,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,151-,152-,153-/m0/s1

InChI Key

OGSCLMKEQJDPEL-QHSSBNOCSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC2CSSCC(C(=O)NC(C(=O)N1)CCCCN)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)C(C)C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCNC(=N)N)C)CCCNC(=N)N)C)CCC(=O)N)CCCCN)CC(C)C)CC(C)C)CC(=O)N)CC5=CC=C(C=C5)O)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCNC(=N)N)CO)C(C)O)CC(C)C)CCCNC(=N)N)CC(=O)N)CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)N)C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC7=CC=CC=C7)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)O)CO)CC(C)C)CO)CO

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)C(C)C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCCNC(=N)N)C)CCCNC(=N)N)C)CCC(=O)N)CCCCN)CC(C)C)CC(C)C)CC(=O)N)CC5=CC=C(C=C5)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCCNC(=N)N)CO)[C@@H](C)O)CC(C)C)CCCNC(=N)N)CC(=O)N)CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)O)CO)CC(C)C)CO)CO

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC2CSSCC(C(=O)NC(C(=O)N1)CCCCN)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)C(C)C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCNC(=N)N)C)CCCNC(=N)N)C)CCC(=O)N)CCCCN)CC(C)C)CC(C)C)CC(=O)N)CC5=CC=C(C=C5)O)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCCNC(=N)N)CO)C(C)O)CC(C)C)CCCNC(=N)N)CC(=O)N)CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)N)C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC7=CC=CC=C7)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)O)CO)CC(C)C)CO)CO

Other CAS No.

58239-09-1

sequence

KSCCRSTLGRNCYNLCRARGAQKLCAGVCRCKISSGLSCPKGFPK

Synonyms

alpha-purothionin
beta-purothionin
PUR-A1 protein, Triticum aestivum
PUR-B1protein, Triticum aestivum
purothionin
purothionin protein,

Origin of Product

United States

Foundational & Exploratory

The Primary Structure of α-Purothionin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Purothionin is a small, basic, and cysteine-rich protein belonging to the thionin family of plant defense peptides.[1][2] Isolated from the endosperm of wheat (Triticum aestivum), it exhibits potent cytotoxic and antimicrobial activities against a broad range of organisms, including bacteria, fungi, and yeasts.[2][3] This activity is primarily attributed to its ability to disrupt cell membranes.[4][5] Understanding the primary structure of α-purothionin is fundamental to elucidating its mechanism of action and exploring its potential as a therapeutic agent. This technical guide provides an in-depth overview of the primary structure of α-purothionin, the experimental methodologies used for its determination, and its mechanism of action.

Primary Structure of α-Purothionin

The primary structure of α-purothionin is characterized by its amino acid sequence and the covalent linkages of its disulfide bonds. α-Purothionin exists as two highly homologous isoforms, α1-purothionin and α2-purothionin, each composed of 45 amino acid residues.[3] The molecular weight of these proteins is approximately 5 kDa.[2][3]

Amino Acid Sequence

The amino acid sequences of α1- and α2-purothionin are presented in Table 1. The sequences differ at six positions, with substitutions of chemically similar amino acids.[3]

Table 1: Amino Acid Sequences of α-Purothionin Isoforms

IsoformAmino Acid Sequence (Single-Letter Code)
α1-Purothionin KSC C R S T L G R A N C Y N L C R A R G A Q K L C A G V C R C K I S S G L S C P K G F P K
α2-Purothionin KSC C R S T L G R A N C Y N L C R A R G A Q K L C A G V C R C K L S S G L S C P K G F P K
Disulfide Bonds

A critical feature of the primary structure of α-purothionin is the presence of four intramolecular disulfide bonds. These bonds are crucial for the protein's three-dimensional structure and biological activity. The disulfide linkage pattern for α-purothionin A-II has been determined and is presented in Table 2.[6]

Table 2: Disulfide Bond Linkages in α-Purothionin A-II

Disulfide BondCysteine Residue Pair
1Cys-3 and Cys-39
2Cys-4 and Cys-31
3Cys-12 and Cys-29
4Cys-16 and Cys-25

Experimental Determination of the Primary Structure

The determination of the primary structure of α-purothionin involves a multi-step process encompassing purification, amino acid sequencing, and disulfide bond analysis. A general workflow for this process is depicted in the diagram below.

experimental_workflow start Wheat Flour extraction Petroleum Ether Extraction start->extraction purification Ion-Exchange Chromatography (CM-52) extraction->purification isoforms α-Purothionin Isoforms (A-I and A-II) purification->isoforms reduction_alkylation Reduction & Alkylation isoforms->reduction_alkylation native_digestion Digestion of Native Protein isoforms->native_digestion digestion Enzymatic Digestion (Trypsin/Thermolysin) reduction_alkylation->digestion peptide_separation Peptide Separation (Chromatography/ Electrophoresis) digestion->peptide_separation sequencing Amino Acid Sequencing (Edman Degradation/ Mass Spectrometry) peptide_separation->sequencing sequence_assembly Sequence Assembly sequencing->sequence_assembly final_structure Primary Structure of α-Purothionin sequence_assembly->final_structure disulfide_analysis Disulfide Bond Analysis cystine_peptide_analysis Cystine Peptide Analysis disulfide_analysis->cystine_peptide_analysis native_digestion->disulfide_analysis cystine_peptide_analysis->final_structure

Caption: Experimental workflow for determining the primary structure of α-purothionin.

Detailed Methodologies

1. Purification of α-Purothionin by Ion-Exchange Chromatography

  • Principle: Ion-exchange chromatography separates proteins based on their net charge at a specific pH. α-Purothionin, being a basic protein, is positively charged at neutral pH and can be purified using a cation-exchange resin.[7][8]

  • Protocol Outline:

    • Sample Preparation: A crude extract of purothionin is obtained from wheat flour, often through extraction with petroleum ether.[2]

    • Column Equilibration: A cation-exchange column (e.g., CM-52 cellulose) is equilibrated with a low ionic strength buffer at a pH where α-purothionin has a net positive charge (e.g., pH 7.0).[6][9]

    • Sample Loading: The crude extract is loaded onto the equilibrated column.

    • Washing: The column is washed with the equilibration buffer to remove unbound and weakly bound proteins.

    • Elution: α-Purothionin is eluted from the column by increasing the ionic strength of the buffer, typically using a salt gradient (e.g., 0 to 1.0 M NaCl).[8]

    • Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of α-purothionin, for example, by SDS-PAGE.

2. Enzymatic Digestion

  • Principle: To determine the amino acid sequence, the purified protein is cleaved into smaller, more manageable peptides using specific proteases. For disulfide bond analysis, digestion is performed on the native protein.[6] For sequencing, the protein is first reduced and alkylated to break the disulfide bonds.

  • Protocol Outline for Sequencing (with prior reduction and alkylation):

    • Reduction: Disulfide bonds are cleaved using a reducing agent such as dithiothreitol (DTT).

    • Alkylation: The resulting free sulfhydryl groups are alkylated with a reagent like iodoacetamide to prevent the reformation of disulfide bonds.

    • Digestion: The reduced and alkylated protein is incubated with a protease such as trypsin (cleaves at the C-terminus of Lys and Arg) or chymotrypsin (cleaves at the C-terminus of Phe, Trp, and Tyr).[1][10] The digestion is typically carried out at an optimal pH and temperature for the specific enzyme (e.g., pH 8.0, 37°C for trypsin).[10]

  • Protocol Outline for Disulfide Bond Analysis:

    • The native protein is digested with a protease under conditions that do not disrupt the disulfide bonds (e.g., acidic pH).[11]

3. Peptide Separation

  • Principle: The resulting peptide mixture from the enzymatic digest is separated into individual peptides.

  • Methods: High-performance liquid chromatography (HPLC) with a reversed-phase column is a common method for peptide separation.[12] Paper electrophoresis and chromatography have also been used.[6]

4. Amino Acid Sequencing

  • Principle: The amino acid sequence of the purified peptides is determined.

  • Edman Degradation: This classical method sequentially removes and identifies amino acids from the N-terminus of a peptide.[13][14] The peptide is reacted with phenyl isothiocyanate (PITC), and the derivatized N-terminal amino acid is then cleaved and identified by chromatography.[15][16]

  • Mass Spectrometry: Modern protein sequencing is predominantly performed using mass spectrometry.[12] In a "bottom-up" proteomics approach, the peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][17] The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, from which the amino acid sequence can be deduced.[18]

5. Disulfide Bond Analysis

  • Principle: The connectivity of the disulfide bonds is determined by analyzing the peptides obtained from the digestion of the native protein.

  • Protocol Outline:

    • The peptide mixture from the native protein digest is separated by HPLC.

    • Fractions containing cystine-linked peptides are identified, often by comparing the chromatograms of reduced and non-reduced samples.[11]

    • The identity of the peptides in the cystine-linked complexes is determined by mass spectrometry or Edman degradation, revealing which cysteine residues were originally linked.[19]

Mechanism of Action: Membrane Disruption

α-Purothionin does not appear to act through a classical signaling pathway involving intracellular receptors and second messengers. Instead, its primary mechanism of action is the direct disruption of cell membranes.[4][5] This process is driven by the protein's amphipathic nature and positive charge.

membrane_interaction This compound α-Purothionin (Cationic, Amphipathic) electrostatic Electrostatic Interaction This compound->electrostatic Initial Binding hydrophobic Hydrophobic Interaction This compound->hydrophobic membrane Cell Membrane (Anionic Phospholipids) electrostatic->membrane insertion Membrane Insertion & Penetration hydrophobic->insertion disruption Membrane Disruption (Pore Formation/Lipid Removal) insertion->disruption lysis Cell Lysis disruption->lysis

Caption: Proposed mechanism of α-purothionin-mediated cell membrane disruption.

The proposed steps for membrane disruption are as follows:

  • Electrostatic Attraction: The positively charged residues of α-purothionin are electrostatically attracted to the negatively charged phospholipids present in the outer leaflet of the target cell membrane.[20]

  • Hydrophobic Interaction and Insertion: Following the initial electrostatic binding, the hydrophobic regions of the protein interact with and insert into the hydrophobic core of the lipid bilayer.[21]

  • Membrane Permeabilization: The insertion of α-purothionin into the membrane leads to its disruption, potentially through the formation of pores or by extracting lipid molecules from the bilayer.[5][20]

  • Cell Lysis: The loss of membrane integrity results in the leakage of cellular contents and ultimately leads to cell death.

Conclusion

The primary structure of α-purothionin, with its specific amino acid sequence and conserved disulfide bond pattern, is intricately linked to its potent biological activity. The determination of this structure has been made possible through a combination of classical protein chemistry techniques and modern analytical methods. A thorough understanding of its primary structure and mechanism of membrane disruption provides a solid foundation for the rational design of novel antimicrobial and therapeutic agents based on this fascinating plant defense protein.

References

Unveiling Purothionin: A Technical Deep Dive into its Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, historical context, and foundational experimental data of purothionins, a class of plant-derived antimicrobial peptides.

This whitepaper provides an in-depth exploration of purothionins, from their initial discovery in the 1940s to the early characterization of their biochemical properties and antimicrobial activities. It is designed to serve as a valuable resource for professionals in the fields of biochemistry, microbiology, and pharmacology, offering a historical perspective and detailed methodologies that shaped our initial understanding of these potent biomolecules.

Discovery and Historical Context

Purothionins were first isolated in 1942 by A. K. Balls, W. S. Hale, and T. H. Harris from a lipoprotein fraction of wheat flour.[1] Their paper, "A Crystalline Protein Obtained from a Lipoprotein of Wheat Flour," published in Cereal Chemistry, marked the first documented isolation of what would later be recognized as a significant class of plant defense peptides.[1] At the time, the prevailing scientific focus in antimicrobial research was largely on microbial sources, following the discovery of penicillin. The identification of a potent antimicrobial protein from a plant source was a notable, albeit initially underappreciated, discovery.

These small, basic, and cysteine-rich proteins were initially recognized for their toxic effects against a variety of organisms, including bacteria and fungi. The name "purothionin" was formally introduced in the mid-1970s. Subsequent research identified different isoforms, primarily α- and β-purothionins, and later γ-purothionins, which are now often classified as plant defensins.

The scientific landscape of the mid-20th century was heavily influenced by the "Golden Age of Antibiotics," which may have overshadowed the therapeutic potential of host defense peptides like purothionins. However, the rise of antibiotic resistance has renewed interest in these naturally occurring antimicrobial agents.

Biochemical Characterization

Early studies established that purothionins are low molecular weight proteins, approximately 5 kDa, characterized by a high content of basic amino acids (lysine and arginine) and a significant number of cysteine residues that form multiple disulfide bonds. These structural features contribute to their stability and biological activity.

Amino Acid Composition

The complete amino acid sequence of β-purothionin was determined in later studies, revealing a 45-residue peptide with a calculated molecular weight of 4913 Da. The table below summarizes the amino acid composition from these early sequencing efforts.

Amino AcidNumber of Residues
Lysine (Lys)6
Arginine (Arg)4
Aspartic Acid (Asp)3
Threonine (Thr)3
Serine (Ser)4
Glutamic Acid (Glu)1
Proline (Pro)2
Glycine (Gly)4
Alanine (Ala)1
Cysteine (Cys)8
Valine (Val)1
Isoleucine (Ile)2
Leucine (Leu)3
Tyrosine (Tyr)1
Phenylalanine (Phe)0
Histidine (His)0
Methionine (Met)0
Tryptophan (Trp)0
Total 45

Table 1: Amino Acid Composition of β-Purothionin.

Experimental Protocols

Original Isolation and Crystallization of this compound (Balls, Hale, and Harris, 1942)

The following protocol is a detailed description of the original method used to isolate and crystallize this compound from wheat flour.

Experimental Workflow

cluster_extraction Extraction cluster_purification Purification cluster_crystallization Crystallization start Wheat Flour step1 Extract with petroleum ether start->step1 step2 Centrifuge to separate solution step1->step2 step3 Evaporate petroleum ether step2->step3 step4 Dissolve residue in butanol step3->step4 step5 Add acetone to precipitate lipoprotein step4->step5 step6 Dissolve precipitate in acetic acid step5->step6 step7 Precipitate with ether step6->step7 step8 Dissolve protein in warm 60% ethanol step7->step8 step9 Cool slowly to induce crystallization step8->step9 step10 Wash crystals with ether step9->step10 step11 Dry in vacuo step10->step11 end Crystalline this compound step11->end

Figure 1: Original Isolation and Crystallization Workflow for this compound.

Methodology:

  • Extraction: Wheat flour was extracted with a significant volume of petroleum ether. The mixture was agitated and then centrifuged to yield a clear, yellow solution.

  • Lipoprotein Precipitation: The petroleum ether was evaporated, and the resulting sticky residue was dissolved in butanol. The addition of acetone to this solution precipitated the crude lipoprotein.

  • Protein Isolation: The lipoprotein precipitate was dissolved in glacial acetic acid. The protein component was then precipitated by the addition of ether.

  • Crystallization: The isolated protein was dissolved in warm 60% ethanol. The solution was allowed to cool slowly, which resulted in the formation of crystalline this compound.

  • Final Processing: The crystals were washed with ether and dried under a vacuum.

Early Methods for Amino Acid Analysis

The precise amino acid composition of proteins in the mid-20th century was a challenging analytical task. Common methods of the era included:

  • Acid Hydrolysis: Proteins were hydrolyzed by heating with strong acids (e.g., 6N HCl) to break the peptide bonds and release individual amino acids.

  • Chromatographic Separation: The resulting amino acid mixture was then separated using techniques like paper chromatography or ion-exchange chromatography.

  • Quantification: Separated amino acids were often quantified by reacting them with a colorimetric reagent, such as ninhydrin, and measuring the absorbance of the resulting colored solution.

Antimicrobial Activity

Early studies demonstrated the potent antimicrobial activity of purothionins against a range of plant pathogens.

MicroorganismTypeEarly Reported Activity (Qualitative)
Pseudomonas solanacearumBacteriumStrong Inhibition
Xanthomonas campestrisBacteriumStrong Inhibition
Corynebacterium michiganenseBacteriumStrong Inhibition
Various Yeast SpeciesFungusToxic

Table 2: Early Reported Antimicrobial Spectrum of Purothionins.

Mechanism of Action: An Evolving Understanding

The primary mechanism of action of purothionins is the disruption of cell membranes. The historical understanding of this process has evolved from a general observation of toxicity to a more refined model of membrane permeabilization.

Proposed Historical Progression of the Mechanism of Action

cluster_timeline Historical Understanding of this compound's Mechanism of Action time1 1940s-1960s: General Toxicity Initial observations of broad-spectrum toxicity against bacteria, fungi, and other cells. time2 1970s: Membrane Interaction Hypothesis Recognition of the basic and amphipathic nature of purothionins. Hypothesis that the primary target is the cell membrane. time1->time2 Elucidation of biochemical properties time3 Late 1970s-1980s: Evidence for Membrane Permeabilization Studies demonstrating leakage of ions and small molecules from cells treated with purothionins. This supported the idea of pore formation or membrane disruption. time2->time3 Experimental evidence of leakage time4 1990s-Present: Detailed Molecular Models Elucidation of the three-dimensional structure of purothionins. Development of models like the 'carpet' or 'toroidal pore' models to explain how these peptides interact with and disrupt the lipid bilayer. time3->time4 Structural biology and biophysical studies

Figure 2: Evolution of the Understanding of this compound's Mechanism of Action.

Early researchers observed the lytic effect of purothionins on various cells but lacked the tools to investigate the underlying mechanism in detail. With the characterization of their highly cationic and amphipathic nature, the focus shifted towards their interaction with the negatively charged phospholipids of microbial cell membranes. Subsequent studies in the 1970s and 1980s provided direct evidence for membrane permeabilization by demonstrating the leakage of cellular contents upon exposure to purothionins. More recent research, aided by advanced structural biology and biophysical techniques, has led to the development of detailed molecular models that describe the specific ways in which purothionins insert into and disrupt the lipid bilayer, ultimately leading to cell death.

Conclusion

The discovery of purothionins marked a significant, though initially under-recognized, milestone in the study of innate immunity in plants. The early research laid the groundwork for our current understanding of this important class of antimicrobial peptides. With the growing challenge of antibiotic resistance, the historical context and foundational data presented in this guide underscore the long-standing potential of purothionins and other host defense peptides as templates for the development of novel therapeutic agents. This technical guide serves as a foundational resource, providing both the historical narrative and the detailed experimental basis for the study of purothionins.

References

Purothionin Gene Expression in Response to Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Purothionins are a class of small, cysteine-rich antimicrobial peptides (AMPs) found in various plant species, notably in the endosperm of wheat.[1] Classified as PR-13 pathogenesis-related proteins, they represent a crucial component of the plant's innate immune system, providing a first line of defense against a broad spectrum of pathogens, including fungi and bacteria.[1][2] Their mechanism of action primarily involves disrupting the integrity of pathogen cell membranes through electrostatic interactions, leading to pore formation and cell lysis.[2][3] The expression of purothionin genes is tightly regulated and can be significantly induced upon pathogen recognition. This guide provides an in-depth overview of the signaling pathways, quantitative expression data, and experimental methodologies relevant to the study of this compound gene expression in response to pathogenic threats.

I. Signaling Pathways for this compound Induction

The induction of this compound gene expression is a complex process initiated by the plant's ability to recognize invading pathogens. This recognition triggers a cascade of signaling events, primarily involving the activation of pattern-triggered immunity (PTI) and the subsequent mobilization of key defense-related phytohormones.

Pathogen Recognition and PAMP-Triggered Immunity (PTI)

The initial detection of pathogens relies on the recognition of conserved molecular motifs known as Pathogen-Associated Molecular Patterns (PAMPs).[4][5] These molecules, such as flagellin and chitin from bacteria and fungi, respectively, are essential for the microbe's survival and are not found in the host plant.[5][6] PAMPs are recognized by cell surface-localized Pattern Recognition Receptors (PRRs), which activates the first layer of plant defense, PAMP-Triggered Immunity (PTI).[4][7][8] This activation leads to a series of downstream events, including ion fluxes, the production of reactive oxygen species (ROS), and the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[8][9] These signaling cascades ultimately converge on the nucleus to activate the transcription of a wide array of defense-related genes, including those encoding purothionins.[9][10]

Role of Jasmonic Acid (JA) and Salicylic Acid (SA)

The phytohormones jasmonic acid (JA) and salicylic acid (SA) are central regulators of plant immunity.[11][12] They function as critical signaling molecules that mediate the plant's response to different types of pathogens.

  • Salicylic Acid (SA) Pathway: The SA pathway is predominantly activated in response to biotrophic and hemibiotrophic pathogens, which derive nutrients from living host cells.[9][11] SA accumulation triggers the expression of a specific set of pathogenesis-related (PR) genes, contributing to both local defense and Systemic Acquired Resistance (SAR).[11][13]

  • Jasmonic Acid (JA) Pathway: The JA pathway is primarily associated with defense against necrotrophic pathogens, which kill host cells to obtain nutrients, and herbivorous insects.[11][14] Activation of the JA pathway also leads to the expression of a distinct set of defense genes.[13]

The interaction between the SA and JA pathways is often antagonistic, allowing the plant to prioritize a specific defense strategy tailored to the invading pathogen.[11][15] However, synergistic interactions have also been observed.[11] The expression of this compound genes can be influenced by both pathways, with the specific response often depending on the host plant and the nature of the pathogen. For instance, studies have shown that promoter sequences of some AMPs contain elements that respond to both SA and methyl jasmonate (MeJA), indicating a complex regulatory network.[16]

This compound Induction Signaling Pathway Pathogen Pathogen (e.g., Fungus, Bacterium) PAMPs PAMPs (e.g., Chitin, Flagellin) Pathogen->PAMPs releases PRR Pattern Recognition Receptor (PRR) on Plant Cell Surface PAMPs->PRR recognized by MAPK MAP Kinase Cascade PRR->MAPK activates Hormones Phytohormone Signaling MAPK->Hormones activates TFs Activation of Transcription Factors (e.g., MYC, NPR1) MAPK->TFs activates SA Salicylic Acid (SA) Pathway Hormones->SA JA Jasmonic Acid (JA) Pathway Hormones->JA SA->TFs regulates JA->TFs regulates This compound This compound (PR-13) Gene Expression TFs->this compound induces Defense Antimicrobial Activity & Enhanced Plant Defense This compound->Defense leads to

Caption: Simplified signaling cascade for pathogen-induced this compound gene expression.

II. Quantitative Data on this compound Expression

The overexpression of this compound and related thionin genes has been shown to enhance resistance against various phytopathogens. Quantitative analysis of gene expression provides crucial insights into the level of induction and the potential for engineering disease-resistant crops. While specific fold-change values are highly dependent on the experimental system (host plant, pathogen species, infection stage, and tissue type), the following table summarizes qualitative and semi-quantitative findings from relevant studies.

Host PlantTransgene/Endogenous GenePathogenExpression ChangeOutcome
Arabidopsis thalianaWheat β-PurothioninPseudomonas syringae (bacterium)Constitutive ExpressionEnhanced resistance.[2]
Arabidopsis thalianaWheat β-PurothioninFusarium oxysporum (fungus)Constitutive ExpressionEnhanced resistance.[2]
Tobacco (Nicotiana tabacum)Barley ThioninPseudomonas syringae pv. tabaciConstitutive ExpressionReduced lesion symptoms.[2]
Rice (Oryza sativa)Wheat Puroindoline genesMagnaporthe grisea (fungus)Constitutive ExpressionIncreased tolerance.[2]
Rice (Oryza sativa)Wheat Puroindoline genesRhizoctonia solani (fungus)Constitutive ExpressionIncreased tolerance.[2]

III. Experimental Protocols

Accurate quantification of this compound gene expression is fundamental to understanding its role in plant defense. The following sections detail standardized methodologies for key experiments.

Quantification of Gene Expression via RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method for measuring gene expression levels.

1. Pathogen Inoculation and Sample Collection:

  • Grow host plants (e.g., wheat, barley, or a model plant like Arabidopsis) under controlled environmental conditions.

  • Inoculate plants with a defined concentration of the pathogen (e.g., a suspension of fungal spores or bacterial cells). A mock inoculation with sterile water or buffer should be performed on control plants.

  • Collect tissue samples (e.g., leaves) at various time points post-inoculation (e.g., 0, 6, 12, 24, 48 hours) to capture the dynamics of the gene expression response.

  • Immediately flash-freeze the collected tissue in liquid nitrogen and store at -80°C until RNA extraction.

2. Total RNA Extraction and Quality Control:

  • Isolate total RNA from the frozen plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (checking A260/A280 and A260/A230 ratios) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

3. cDNA Synthesis:

  • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random hexamer primers.

4. qPCR Primer Design and Validation:

  • Design gene-specific primers for the target this compound gene and at least one stable reference gene (e.g., Actin, Tubulin, or Ubiquitin) for normalization. Primers should typically amplify a product of 100-200 bp.

  • Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. An acceptable efficiency is typically between 90% and 110%.

5. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green-based master mix.

  • Run the qPCR reaction on a thermal cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

6. Data Analysis:

  • Determine the cycle threshold (Ct) for each reaction.

  • Calculate the relative expression of the this compound gene using the 2-ΔΔCt method.[17]

    • ΔCt = Ct(target gene) - Ct(reference gene)

    • ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

    • Fold Change = 2-ΔΔCt

Workflow for Transient Gene Expression Analysis

Agrobacterium-mediated transient expression in Nicotiana benthamiana is a rapid method to assess the function of genes, including their ability to induce defense responses or cell death.[18][19]

Experimental Workflow for RT-qPCR Start Plant Growth (Controlled Conditions) Inoculation Pathogen Inoculation (Treatment vs. Mock Control) Start->Inoculation Sampling Tissue Sampling (Time Course) Inoculation->Sampling RNA_Extraction Total RNA Extraction & DNase Treatment Sampling->RNA_Extraction QC RNA Quality Control (Spectrophotometry, Gel) RNA_Extraction->QC cDNA cDNA Synthesis (Reverse Transcription) QC->cDNA qPCR qPCR with SYBR Green (Target & Reference Genes) cDNA->qPCR Analysis Data Analysis (2-ΔΔCt Method) qPCR->Analysis End Relative Gene Expression Fold Change Analysis->End

Caption: Experimental workflow for quantifying this compound gene expression using RT-qPCR.

Conclusion

Purothionins are vital effectors in the plant's defense arsenal, with their expression intricately linked to the recognition of pathogens and the activation of complex hormonal signaling networks. Understanding the regulation of this compound genes is paramount for developing novel strategies to enhance crop resilience. The methodologies outlined in this guide provide a framework for researchers to quantitatively assess these defense responses, paving the way for the development of crops with durable resistance to a wide range of phytopathogens and potentially identifying new antimicrobial agents for therapeutic use.

References

The Core Mechanism of β-Purothionin on Fungal Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-purothionin, a member of the thionin family of plant defense peptides, exhibits potent antifungal activity primarily by targeting and disrupting the integrity of fungal cell membranes. This technical guide delineates the core mechanism of action of β-purothionin, detailing its interaction with fungal membrane components, subsequent pore formation, and the induction of downstream cellular stress responses. This document provides a comprehensive overview of the current understanding of β-purothionin's antifungal action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Introduction

β-purothionin is a small, cysteine-rich, cationic peptide with a molecular weight of approximately 5 kDa. Its structure is characterized by a compact fold stabilized by four disulfide bridges, forming a "gamma" (Γ) shape with two α-helices and a small antiparallel β-sheet. This amphipathic structure is crucial for its interaction with and disruption of fungal membranes. The primary mechanism of its antifungal action is the permeabilization of the fungal plasma membrane, leading to leakage of cellular contents and dissipation of vital ion gradients.[1] This initial membrane damage can subsequently trigger a cascade of secondary effects, including the activation of cellular stress signaling pathways and ultimately, programmed cell death.

Quantitative Data on Antifungal Activity

The antifungal efficacy of β-purothionin and related thionins has been quantified against various fungal pathogens. The minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) are key parameters to assess this activity. While specific data for β-purothionin against a wide array of fungi is dispersed in the literature, the following table summarizes representative antifungal activities of thionins and other membrane-active peptides, providing a comparative context for the potency of this class of molecules.

Peptide/CompoundFungal SpeciesMIC (µg/mL)IC50 (µM)Reference
γ-thioninFusarium culmorum1-5-[2]
Plant Defensin Rs-AFP2Neurospora crassa0.1-1-[3]
ScopoletinCandida tropicalis50-[4]
Piperaduncin CFusarium oxysporum-38.2[5]
AsebogeninFusarium oxysporum-25.6[5]
NatamycinFusarium spp.0.25-8-[6]
TerbinafineFusarium spp.species-specific-[7]

Core Mechanism of Action: Membrane Disruption

The primary mode of action of β-purothionin is the direct disruption of the fungal plasma membrane. This process can be broken down into several key steps:

  • Electrostatic Attraction: As a cationic peptide, β-purothionin is initially attracted to the negatively charged components of the fungal cell surface and plasma membrane, which is rich in phospholipids like phosphatidylserine.[1]

  • Hydrophobic Insertion: Following the initial electrostatic interaction, the hydrophobic residues of the amphipathic β-purothionin molecule insert into the lipid bilayer. The fungal membrane's unique composition, particularly the presence of ergosterol instead of cholesterol, may facilitate this process.[8][9]

  • Pore Formation: Upon insertion, β-purothionin monomers are thought to aggregate and form transmembrane pores or channels. This leads to the leakage of ions (such as K+ and Ca2+) and small molecules from the cytoplasm, disrupting the electrochemical gradients essential for cellular function.[10]

Visualization of the Proposed Mechanism

Purothionin_Mechanism Proposed Mechanism of β-Purothionin Action cluster_extracellular Extracellular Space cluster_membrane Fungal Plasma Membrane cluster_intracellular Intracellular Space Purothionin This compound MembraneSurface Membrane Surface (Negative Charge) This compound->MembraneSurface Electrostatic Attraction LipidBilayer Lipid Bilayer Insertion MembraneSurface->LipidBilayer Hydrophobic Interaction Pore Pore Formation LipidBilayer->Pore Aggregation IonLeakage Ion Leakage (K+, Ca2+) Pore->IonLeakage Signaling Stress Signaling Pathways IonLeakage->Signaling CWI_Pathway Activation of the Cell Wall Integrity (CWI) Pathway This compound This compound MembraneStress Membrane Stress This compound->MembraneStress Sensors Membrane Sensors (e.g., Wsc1, Mid2) MembraneStress->Sensors Rho1 Rho1 GTPase Sensors->Rho1 PKC1 Protein Kinase C1 Rho1->PKC1 MAPK_Cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Slt2) PKC1->MAPK_Cascade Transcription Gene Transcription (Cell Wall Repair) MAPK_Cascade->Transcription Calcium_Signaling Disruption of Calcium Homeostasis PoreFormation Pore Formation CalciumInflux Ca2+ Influx PoreFormation->CalciumInflux Calmodulin Calmodulin Activation CalciumInflux->Calmodulin Calcineurin Calcineurin Pathway Calmodulin->Calcineurin StressResponse Stress Response Gene Expression Calcineurin->StressResponse ROS_Apoptosis Induction of ROS and Apoptosis MembraneDamage Membrane Damage MitochondrialDysfunction Mitochondrial Dysfunction MembraneDamage->MitochondrialDysfunction ROS ROS Accumulation MitochondrialDysfunction->ROS Caspase Caspase Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis Membrane_Permeabilization_Workflow Membrane Permeabilization Assay Workflow Start Start Culture Culture Fungal Cells Start->Culture Prepare Prepare Cell Suspension Culture->Prepare Plate Plate Cells in 96-well Plate Prepare->Plate AddDye Add SYTOX Green Plate->AddDye AddPeptide Add β-purothionin AddDye->AddPeptide Measure Measure Fluorescence AddPeptide->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End Planar_Lipid_Bilayer_Workflow Planar Lipid Bilayer Electrophysiology Workflow Start Start FormBilayer Form Planar Lipid Bilayer Start->FormBilayer AddPeptide Add β-purothionin FormBilayer->AddPeptide ApplyVoltage Apply Voltage AddPeptide->ApplyVoltage RecordCurrent Record Ion Current ApplyVoltage->RecordCurrent Analyze Analyze Channel Properties RecordCurrent->Analyze End End Analyze->End

References

A Technical Guide to the Interaction of Purothionin with Plant Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Purothionins are a class of small, cysteine-rich, cationic antimicrobial peptides (AMPs) found predominantly in the endosperm of wheat.[1] As key components of the plant's innate defense system, they exhibit broad-spectrum toxicity against bacteria, fungi, yeasts, and even some mammalian cells.[2][3][4] This guide provides an in-depth technical overview of the molecular interactions between purothionin and the plant cell plasma membrane, which is the primary site of action. While the polysaccharide cell wall acts as an initial physical barrier, the cytotoxic activity of this compound is fundamentally mediated by its ability to compromise the integrity of the lipid bilayer. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying these interactions, and visualizes the involved processes and workflows.

Introduction to Purothionins

Thionins are a widespread family of plant defense peptides characterized by their small size (~5 kDa), high content of basic amino acid residues (arginine and lysine), and a conserved framework of three to four disulfide bonds that ensures structural stability.[1][4] Purothionins, the archetypal Type I thionins from wheat (Triticum aestivum), are highly basic and possess a characteristic three-dimensional structure resembling the Greek letter gamma (Γ).[4] This structure consists of two antiparallel α-helices forming a long arm and a short antiparallel β-sheet, a conformation crucial for its biological function.[4] Their amphipathic nature, with spatially separated hydrophobic and cationic regions, is the primary driver of their interaction with cell membranes.[2][5]

The Plant Cell Plasma Membrane: The Primary Target

While often discussed in the context of the "cell wall," the direct target for this compound's cytotoxic activity is the plasma membrane. The outer cell wall, a complex matrix of cellulose, hemicellulose, and pectins, provides structural support but is generally permeable to small proteins like this compound.[6][7] The key interaction occurs with the negatively charged phospholipids that are components of microbial and plant cell membranes.[3][8] The mechanism is not species-specific, explaining the broad toxicity of purothionins.[2]

Molecular Mechanism of Action

The interaction of this compound with the cell membrane is a multi-step process driven by physicochemical forces, culminating in membrane permeabilization and cell death.[9][10]

  • Electrostatic Attraction: As a polycationic peptide, this compound is initially attracted to the net negative charge of the cell membrane, which is rich in anionic phospholipids like phosphatidylserine and phosphatidic acid.[3][8] This binding is a prerequisite for toxicity.[9]

  • Membrane Insertion and Penetration: Following the initial binding, the hydrophobic residues of the this compound molecule insert into the nonpolar acyl chain region of the lipid bilayer.[5][11] Studies on β-purothionin have shown that it deeply penetrates the lipid acyl chain region.[5] This process disrupts the local lipid packing.[11]

  • Membrane Permeabilization and Lysis: The disruption of the membrane leads to increased permeability. The prevailing model suggests that purothionins oligomerize to form pores or ion channels.[2][5][10] Electrophysiological studies have confirmed that β-purothionin can form cation-selective ion channels in artificial lipid bilayers and the plasmalemma of neurons.[2] The formation of these channels dissipates essential ion concentration gradients across the membrane, leading to a loss of cellular homeostasis and ultimately, cell death.[2] An alternative "carpet" model suggests that the peptides accumulate on the membrane surface, causing tension and eventual micellization and disruption without forming discrete pores.[12][13]

cluster_0 This compound-Membrane Interaction Pathway This compound Cationic this compound in Extracellular Space Binding Electrostatic Binding (this compound-Phospholipid) This compound->Binding Attraction Membrane Anionic Cell Plasma Membrane Membrane->Binding Insertion Hydrophobic Insertion into Lipid Bilayer Binding->Insertion Conformational Change Disruption Membrane Disruption & Lipid Destabilization Insertion->Disruption Pore Pore / Ion Channel Formation Disruption->Pore Lysis Cell Lysis (Loss of Homeostasis) Pore->Lysis Ion Efflux cluster_1 Experimental Workflow: Liposome Permeabilization Assay A 1. Prepare LUVs (Lipid Film Hydration & Extrusion) B 2. Prepare Assay Mix (LUVs + Fluorescent Dye in Buffer) A->B C 3. Measure Baseline Fluorescence B->C D 4. Add this compound to Assay Mix C->D t=0 E 5. Monitor Fluorescence Increase Over Time D->E F 6. Data Analysis (Rate & Extent of Dye Leakage) E->F

References

An In-depth Technical Guide on Purothionin Precursor Protein Processing and Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purothionins are a class of small, cysteine-rich, basic polypeptides found in the endosperm of wheat (Triticum aestivum) that exhibit potent antimicrobial and cytotoxic activities.[1] Their biological function is intrinsically linked to their precise processing and subcellular localization. This technical guide provides a comprehensive overview of the current understanding of purothionin precursor protein processing and localization, intended for researchers, scientists, and professionals in drug development. We delve into the molecular journey of this compound, from its synthesis as a larger precursor to its final destination and function. This guide details the key protein domains, processing enzymes, and trafficking pathways involved. Furthermore, it outlines detailed experimental protocols for studying these processes and presents the available data in a structured format for clarity and comparative analysis.

Introduction

Thionins, a family of plant defense peptides, are synthesized as inactive precursors that undergo a series of processing steps to become mature, active molecules.[2][3] The this compound precursor protein is a classic example of this strategy, comprising three key domains: an N-terminal signal peptide, the mature this compound domain, and a C-terminal acidic prodomain.[3] Understanding the processing and trafficking of this precursor is crucial for harnessing the therapeutic potential of purothionins, as their mechanism of action, which involves forming ion channels in cell membranes, necessitates their correct localization to target membranes.[4] This guide will explore the molecular intricacies of this pathway, providing a foundational resource for further research and application.

This compound Precursor Protein Structure and Processing

The this compound precursor undergoes a multi-step maturation process involving proteolytic cleavage. The initial precursor, or preproprotein, is directed to the secretory pathway, where it is sequentially cleaved to yield the mature, biologically active this compound.

Domains of the this compound Precursor

The precursor protein consists of three distinct domains:

  • N-terminal Signal Peptide: This hydrophobic sequence targets the nascent polypeptide to the endoplasmic reticulum (ER).[5][6][7]

  • Mature this compound Domain: This central domain constitutes the final, active antimicrobial peptide.

  • C-terminal Acidic Prodomain: This acidic peptide is believed to play a crucial role in the proper folding and trafficking of the precursor protein to the vacuole.[1][4]

Proteolytic Processing Pathway

The maturation of the this compound precursor involves at least two key proteolytic events:

  • Signal Peptide Cleavage: Upon entry into the ER, the N-terminal signal peptide is cleaved by a signal peptidase.[6] This co-translational processing step yields the proprotein.

  • Acidic Prodomain Cleavage: The proprotein is then transported through the Golgi apparatus to the vacuole. Within the acidic environment of the vacuole, a specific vacuolar proteinase cleaves off the C-terminal acidic prodomain, releasing the mature this compound.[1][4] Studies on barley thionins have identified a 70-kDa vacuolar proteinase responsible for this cleavage.[1][4] A thionin proprotein-processing enzyme (TPPE), identified as a serine protease, has also been characterized in barley.[2]

Subcellular Localization of this compound

The biological activity of this compound is dependent on its correct subcellular localization. The primary site of mature this compound accumulation is the plant vacuole.

Trafficking Pathway

The journey of the this compound precursor to the vacuole follows the general secretory pathway:

Purothionin_Trafficking Ribosome Ribosome ER Endoplasmic Reticulum (ER) Ribosome->ER Co-translational translocation Golgi Golgi Apparatus ER->Golgi Vesicular transport Vacuole Vacuole Golgi->Vacuole Targeting via acidic prodomain

Figure 1: this compound precursor trafficking pathway.
Role of Protein Domains in Localization

  • Signal Peptide: The N-terminal signal peptide is essential for targeting the precursor to the ER, initiating its entry into the secretory pathway.[5][6][7] This is a general mechanism for most secreted and vacuolar proteins.

  • Acidic Prodomain: The C-terminal acidic prodomain functions as a vacuolar sorting signal. Deletion or mutation of this domain in homologous proteins leads to the secretion of the mature protein from the cell, highlighting its critical role in vacuolar targeting.

While direct quantitative analysis of this compound distribution is limited, studies on barley leaf thionins have shown that over 98% of the mature thionin is localized to the vacuole.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound precursor processing and localization.

In Vitro Transcription and Translation for Processing Analysis

This protocol allows for the synthesis of the this compound precursor protein in a cell-free system to study its processing.

Materials:

  • Plasmid DNA containing the full-length this compound precursor cDNA downstream of a T7 or SP6 promoter.

  • In vitro transcription kit (e.g., T7 or SP6 RNA polymerase, rNTPs).

  • In vitro translation kit (e.g., wheat germ extract or rabbit reticulocyte lysate).

  • [³⁵S]-Methionine.

  • Canine pancreatic microsomal membranes (for co-translational processing).

  • SDS-PAGE reagents.

  • Phosphorimager or autoradiography film.

Protocol:

  • In Vitro Transcription:

    • Linearize the plasmid DNA downstream of the this compound precursor coding sequence.

    • Set up the in vitro transcription reaction according to the manufacturer's instructions, including the linearized plasmid, RNA polymerase, and rNTPs.

    • Incubate at 37-40°C for 1-2 hours.

    • Purify the resulting mRNA.

  • In Vitro Translation and Processing:

    • Set up the in vitro translation reaction with the purified mRNA, cell-free extract, and [³⁵S]-Methionine.

    • For co-translational processing, add canine pancreatic microsomal membranes to the reaction.

    • Incubate at 25-30°C for 1-2 hours.

  • Analysis:

    • Resolve the translation products by SDS-PAGE.

    • Dry the gel and expose it to a phosphorimager screen or autoradiography film.

    • Analyze the sizes of the radiolabeled protein bands to identify the precursor, processed proprotein, and mature this compound.

In_Vitro_Processing_Workflow cluster_transcription In Vitro Transcription cluster_translation In Vitro Translation & Processing cluster_analysis Analysis Plasmid This compound Precursor cDNA in Plasmid Transcription T7/SP6 RNA Polymerase + rNTPs Plasmid->Transcription mRNA This compound Precursor mRNA Transcription->mRNA Translation_Mix Wheat Germ Extract/ Reticulocyte Lysate + [35S]-Methionine mRNA->Translation_Mix Radiolabeled_Protein Radiolabeled Precursor/ Processed Protein Translation_Mix->Radiolabeled_Protein Microsomes Canine Pancreatic Microsomes (optional) Microsomes->Translation_Mix SDS_PAGE SDS-PAGE Radiolabeled_Protein->SDS_PAGE Autoradiography Autoradiography/ Phosphorimaging SDS_PAGE->Autoradiography Analysis Analyze Protein Bands Autoradiography->Analysis

Figure 2: Workflow for in vitro this compound precursor processing.
Subcellular Fractionation and Immunoblotting for Localization Analysis

This protocol is used to determine the subcellular localization of this compound by separating cellular components and detecting the protein with specific antibodies.

Materials:

  • Plant tissue expressing this compound.

  • Homogenization buffer.

  • Differential centrifugation equipment.

  • Sucrose gradient solutions.

  • Antibodies specific to the mature this compound domain and the acidic prodomain.

  • Secondary antibodies conjugated to HRP.

  • Chemiluminescence detection reagents.

  • Protein markers for different cellular compartments (e.g., ER, Golgi, vacuole, cell wall).

Protocol:

  • Tissue Homogenization:

    • Homogenize plant tissue in ice-cold homogenization buffer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.

    • Centrifuge the supernatant at a higher speed (e.g., 20,000 x g) to pellet mitochondria and chloroplasts.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet microsomes (ER and Golgi). The final supernatant is the cytosolic fraction.

  • Sucrose Gradient Centrifugation (for vacuole isolation):

    • Layer the crude organelle fraction onto a discontinuous sucrose gradient.

    • Centrifuge at high speed to separate organelles based on their density.

    • Carefully collect the vacuole fraction from the appropriate interface.

  • Immunoblotting:

    • Separate proteins from each fraction by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against this compound and the acidic prodomain.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate.

    • Analyze the distribution of the precursor and mature forms of this compound across the different cellular fractions.

Subcellular_Fractionation_Workflow Tissue Plant Tissue Homogenization Homogenization Tissue->Homogenization Low_Speed_Cent Low-Speed Centrifugation (1,000 x g) Homogenization->Low_Speed_Cent Supernatant1 Supernatant Low_Speed_Cent->Supernatant1 Pellet1 Pellet (Nuclei, Debris) Low_Speed_Cent->Pellet1 Mid_Speed_Cent Mid-Speed Centrifugation (20,000 x g) Supernatant1->Mid_Speed_Cent Supernatant2 Supernatant Mid_Speed_Cent->Supernatant2 Pellet2 Pellet (Mitochondria, Chloroplasts) Mid_Speed_Cent->Pellet2 High_Speed_Cent High-Speed Centrifugation (100,000 x g) Supernatant2->High_Speed_Cent Cytosol Cytosol High_Speed_Cent->Cytosol Microsomes Microsomes (ER, Golgi) High_Speed_Cent->Microsomes Immunoblot Immunoblotting Cytosol->Immunoblot Sucrose_Gradient Sucrose Gradient Centrifugation Microsomes->Sucrose_Gradient Microsomes->Immunoblot Vacuoles Isolated Vacuoles Sucrose_Gradient->Vacuoles Vacuoles->Immunoblot

Figure 3: Workflow for subcellular fractionation and immunoblotting.
Site-Directed Mutagenesis to Study Domain Function

This technique can be employed to investigate the specific roles of the signal peptide and the acidic prodomain in this compound processing and localization.

Principle:

By introducing specific mutations (e.g., deletions or point mutations) into the cDNA of the this compound precursor, researchers can assess the impact of these changes on protein trafficking and maturation. For example, deleting the acidic prodomain would be expected to result in the secretion of this compound, confirming its role as a vacuolar targeting signal.

General Workflow:

  • Mutagenesis: Use a site-directed mutagenesis kit to introduce the desired mutation into the this compound precursor cDNA in an expression vector.

  • Expression: Transform plant protoplasts or a heterologous system (e.g., tobacco BY-2 cells) with the mutated construct.

  • Analysis: Analyze the subcellular localization of the mutated protein using fluorescence microscopy (if fused to a fluorescent protein) or subcellular fractionation and immunoblotting as described above.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature regarding the processing efficiency and precise subcellular distribution of the this compound precursor protein. The available information is largely qualitative or inferred from studies on homologous thionins in other plant species. The table below summarizes the key qualitative findings.

ParameterFindingOrganism/SystemReference
Mature Thionin Localization >98% in vacuolesBarley leaves[1]
Acidic Prodomain Not detected in any cell fraction after processingBarley leaves[1][4]
Processing Inhibition Brefeldin A and monensin inhibit precursor processingBarley leaves[1][4]
Processing Enzyme 70-kDa vacuolar proteinaseBarley leaves[1][4]
Processing Enzyme Serine protease (TPPE)Barley[2]

Conclusion and Future Directions

The processing and localization of the this compound precursor protein follow a well-defined pathway within the plant cell's secretory system. The N-terminal signal peptide directs the precursor to the ER, while the C-terminal acidic prodomain acts as a vacuolar targeting signal, ensuring the accumulation of the mature, active this compound in the vacuole. This journey involves precise proteolytic cleavage events mediated by specific proteases.

While the general pathway is understood, further research is needed to provide a more quantitative picture of these processes for this compound. Future studies should focus on:

  • Quantitative analysis of this compound precursor processing efficiency at each step.

  • Precise quantification of mature this compound distribution in different subcellular compartments using advanced imaging and proteomic techniques.

  • Identification and characterization of the specific proteases responsible for this compound precursor processing in wheat.

  • Detailed mutational analysis of the this compound signal peptide and acidic prodomain to confirm their specific roles in targeting and trafficking.

A deeper, quantitative understanding of these fundamental processes will be invaluable for the rational design and development of this compound-based therapeutics and for engineering crops with enhanced disease resistance.

References

Thionin protein family classification and purothionin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thionin Protein Family and Purothionins

Introduction

Thionins are a family of small, cysteine-rich antimicrobial peptides (AMPs) found exclusively in higher plants.[1][2] Typically consisting of 45–48 amino acid residues, these proteins have a molecular weight of approximately 5 kDa and are characterized by the presence of three or four disulfide bonds that stabilize their compact, amphipathic three-dimensional structure.[1][3][4] First discovered in 1942 in wheat flour as purothionin, thionins are recognized for their potent toxicity against a wide range of organisms, including bacteria, fungi, and insect larvae.[5][6] They are key components of the plant's innate immune system, acting as a first line of defense against pathogens.[4][6] Thionins are synthesized as larger preproproteins which are subsequently processed into the mature, active peptides and localized to vacuoles, cell walls, or protein bodies.[3][7] Their mechanism of action primarily involves interaction with and disruption of cell membranes, leading to increased permeability and cell death.[1][3][8] This broad-spectrum activity and role in plant defense make them promising candidates for applications in agriculture and medicine.[4][6]

Thionin Protein Family Classification

The classification of thionins has evolved over time. Initially grouped into several classes based on sequence similarity, a more recent classification system simplifies the family into two main classes based on the number of cysteine residues.[2][3][9] The proteins formerly known as gamma-thionins have been reclassified as plant defensins, as they are structurally similar but evolutionarily unrelated to alpha- and beta-thionins.[1][10]

The current classification recognizes two primary classes:

  • Class 1 Thionins: These proteins contain eight cysteine residues, which form four disulfide bridges. Examples include purothionins from wheat and hordothionins from barley.[3][9]

  • Class 2 Thionins: These proteins are characterized by the presence of six cysteine residues, forming three disulfide bridges.[3][9] A well-known example is crambin from Crambe abyssinica.[3]

Class Number of Cysteine Residues Number of Disulfide Bridges Representative Members Primary Location Reference
Class 1 84α/β-Purothionins (Triticum aestivum)α/β-Hordothionins (Hordeum vulgare)Viscotoxins (Viscum album)Endosperm, Leaves[2][3][9]
Class 2 63Crambin (Crambe abyssinica)Arabidopsis Thionins (e.g., Thi2.1)Seeds, Leaves[3][9]

This compound: A Deep Dive

Purothionins, isolated from wheat (Triticum aestivum) endosperm, are the most extensively studied members of the thionin family.[3][11] They are highly basic proteins and exist as a mixture of several isoforms, primarily α1-, α2-, and β-purothionin.[3][12]

Structure

The three-dimensional structure of this compound is compact and L-shaped, resembling the Greek letter gamma (Γ).[4][12] This conformation is stabilized by four disulfide bridges and consists of two short antiparallel α-helices forming the long arm and a short antiparallel β-sheet making up the horizontal arm.[12][13] This amphipathic structure is crucial for its function, allowing it to interact with and insert into the lipid bilayers of cell membranes.[4][5]

Biological Activity

Purothionins exhibit a broad spectrum of biological activities, primarily centered around their toxicity to various cells.[8][12]

  • Antimicrobial Activity: They are potent inhibitors of both pathogenic bacteria and fungi.[4][5][6] This activity is a cornerstone of their role in plant defense.

  • Cytotoxicity: Purothionins are toxic to a range of eukaryotic cells, including animal cells and certain cancer cell lines.[1][6] This toxicity stems from their ability to permeabilize cell membranes, leading to the leakage of essential ions and macromolecules.[1][14]

  • Insecticidal Activity: They have demonstrated toxicity against insect larvae, further highlighting their defensive role in plants.[5][12]

Property β-Purothionin Reference
Molecular Weight ~5 kDa[3][12]
Amino Acid Residues 45-48[1]
Structure 2 α-helices, 1 antiparallel β-sheet[12]
Disulfide Bridges 4[12]
Key Biological Role Plant defense, antimicrobial, cytotoxic[8][12][15]

Mechanism of Action and Signaling

Molecular Mechanism of Action

The primary mechanism of thionin toxicity involves the disruption of cell membranes.[3][16] This process is generally understood to occur in a multi-step manner:

  • Electrostatic Binding: The positively charged (cationic) thionin molecule is electrostatically attracted to the negatively charged phospholipids on the surface of the target cell's membrane.[8]

  • Membrane Insertion and Pore Formation: Following binding, the hydrophobic regions of the amphipathic thionin insert into the lipid bilayer. This disrupts the membrane's integrity, leading to the formation of pores or channels.[3][14]

  • Cell Lysis: The formation of these pores allows for the uncontrolled leakage of ions (like potassium) and vital cellular contents, ultimately resulting in cell death.[1]

cluster_membrane Pathogen Cell Membrane cluster_steps cluster_pore p1 p2 p3 p4 p5 p4_pore Thionin p6 p7 p8 Thionin Cationic Thionin (+) Thionin->Binding Binding->p2 Insertion->p4_pore K_ion K+ Contents Cellular Contents p3_pore p4_pore->Lysis p5_pore p4_pore->K_ion p4_pore->Contents

Thionin Mechanism of Action on a Pathogen Membrane.
Biosynthesis and Processing

Thionins are not synthesized in their final, active form. They are produced as large precursor proteins called preproproteins.[3][4] This multi-stage maturation process protects the plant cell from the thionin's own toxic activity.[3][7]

  • Synthesis of Preproprotein: The thionin gene is transcribed and translated into a preproprotein, which includes three domains: an N-terminal signal peptide, the mature thionin sequence, and a C-terminal acidic prodomain.[3][4]

  • ER Translocation and Signal Peptide Cleavage: The signal peptide directs the precursor to the endoplasmic reticulum (ER), where it is cleaved off.[17]

  • Vacuolar Targeting and Final Processing: The resulting proprotein is transported to its final destination, such as the vacuole.[17] Here, vacuolar enzymes cleave the C-terminal acidic domain, which is thought to neutralize the basic thionin during transport.[3] This final cleavage releases the mature, biologically active thionin peptide.[17]

cluster_cytoplasm Cytoplasm / ER cluster_vacuole Vacuole / Cell Wall ThioninGene Thionin Gene mRNA mRNA ThioninGene->mRNA Ribosome Ribosome mRNA->Ribosome Preproprotein Preproprotein (Signal-Thionin-Acidic) Ribosome->Preproprotein Proprotein Proprotein (Thionin-Acidic) Preproprotein->Proprotein Signal Peptide Cleavage in ER MatureThionin Mature Active Thionin Proprotein->MatureThionin Acidic Domain Cleavage

Biosynthetic Pathway and Maturation of Plant Thionins.
Regulation of Thionin Gene Expression

The expression of thionin genes is often inducible by pathogen attack or environmental stress.[7] In Arabidopsis thaliana, the induction of the thionin gene Thi2.1 is regulated by a signal transduction pathway involving methyl jasmonate, a key plant defense hormone.[18][19] This pathway is distinct from the salicylic acid-dependent pathway that regulates many other pathogenesis-related (PR) proteins.[18][20]

Pathogen Pathogen Attack (e.g., Fusarium oxysporum) MeJA Methyl Jasmonate (MeJA) Pathogen->MeJA SA Salicylic Acid (SA) Pathway Pathogen->SA Wounding Wounding / Stress Wounding->MeJA SignalCascade Signal Transduction Cascade MeJA->SignalCascade ThiGene Thionin Gene (e.g., Thi2.1) SignalCascade->ThiGene Induction SignalCascade->SA Independent Pathway Response Synthesis of Thionin -> Plant Defense ThiGene->Response PR_Gene PR-Protein Genes SA->PR_Gene

Jasmonate-Dependent Signaling for Thionin Gene Induction.

Experimental Protocols

Protocol for Thionin Extraction and Purification

This protocol is a generalized procedure for isolating thionins from plant tissues, such as etiolated barley seedlings.[11][21]

Materials:

  • Plant tissue (e.g., barley seedlings, wheat endosperm)

  • Liquid nitrogen

  • Extraction Buffer: 20 mM Sodium Acetate, pH 5.5[11]

  • Centrifuge (refrigerated)

  • Lyophilizer

  • Gel filtration column (e.g., Sephacryl S-200)[11]

  • Ion-exchange chromatography system

  • Reverse-phase HPLC system

  • Spectrophotometer or Bradford assay reagents

Procedure:

  • Tissue Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[11][22]

  • Crude Extraction: Suspend the powder in cold Extraction Buffer. Stir for several hours at 4°C.[21]

  • Clarification: Centrifuge the suspension at 7,000-15,000 x g for 20 minutes at 4°C to pellet insoluble material.[11]

  • Filtration and Concentration: Filter the supernatant through a 0.22 µm membrane. The extract can be concentrated by lyophilization.[11]

  • Gel Filtration Chromatography: Resuspend the concentrated extract in Extraction Buffer and apply it to a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size. Collect fractions and measure protein concentration (e.g., absorbance at 280 nm).[11]

  • Ion-Exchange Chromatography: Pool fractions containing proteins of the expected size (~5 kDa). Apply the pooled sample to a cation-exchange column, as thionins are typically basic. Elute with a salt gradient (e.g., 0-1 M NaCl).

  • Reverse-Phase HPLC (RP-HPLC): Subject the fractions from ion-exchange chromatography to RP-HPLC for final purification. This separates thionin isoforms based on hydrophobicity.

  • Purity Verification: Analyze the purity of the final fractions using SDS-PAGE and confirm identity using mass spectrometry (e.g., MALDI-TOF or ESI-MS/MS).[11]

Start Plant Tissue (e.g., Seeds, Leaves) Step1 1. Homogenization (Grind in Liquid N2) Start->Step1 Step2 2. Crude Extraction (Aqueous Buffer, 4°C) Step1->Step2 Step3 3. Centrifugation (15,000 x g, 4°C) Step2->Step3 Step4 4. Gel Filtration (Size-based separation) Step3->Step4 Pellet Discard Pellet (Cell Debris) Step3->Pellet Supernatant Step5 5. Ion-Exchange (Charge-based separation) Step4->Step5 Collect ~5 kDa Fractions Step6 6. RP-HPLC (Hydrophobicity-based separation) Step5->Step6 Collect Cationic Fractions Step7 7. Purity & Identity Check (SDS-PAGE, Mass Spec) Step6->Step7 End Purified Thionin Step7->End

Experimental Workflow for Thionin Purification.
Protocol for Antimicrobial Activity Assay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a purified thionin against a target microorganism.

Materials:

  • Purified thionin

  • Microbial culture (e.g., Fusarium oxysporum, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Thionin Stock: Dissolve the purified thionin in a sterile, appropriate solvent (e.g., sterile water) to a known concentration.

  • Prepare Inoculum: Grow the target microorganism to the mid-logarithmic phase. Adjust the culture concentration to a standard density (e.g., 1 x 10^5 CFU/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the thionin stock solution in the growth medium to achieve a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted thionin.

  • Controls: Include a positive control (microbes in medium, no thionin) and a negative control (medium only, no microbes).

  • Incubation: Incubate the plate under optimal growth conditions for the microorganism (e.g., 28°C for 48 hours for fungi).

  • Determine MIC: The MIC is the lowest concentration of thionin at which no visible microbial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effect of thionin on a cancer cell line (e.g., K562 leukemia cells).[23]

Materials:

  • Purified thionin

  • Target cancer cell line (e.g., K562)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well and allow them to adhere overnight.

  • Thionin Treatment: Prepare serial dilutions of the purified thionin in the cell culture medium. Replace the old medium in the wells with the medium containing different concentrations of thionin.

  • Controls: Include a vehicle control (cells treated with the solvent used for thionin, e.g., DMSO 1.2%) and an untreated control (cells in medium only).[23] A positive control for cell death, like Actinomycin D, can also be used.[23]

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Add MTT Reagent: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilize Formazan: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate Viability: Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration of thionin that inhibits 50% of cell growth) can be calculated from the dose-response curve.[23]

Applications and Future Prospects

The potent and broad-spectrum biological activities of thionins make them highly attractive for development in both agriculture and medicine.

  • Agricultural Biotechnology: Thionins are prime candidates for genetic engineering to enhance crop protection. Transgenic plants expressing thionin genes have shown increased resistance to various fungal and bacterial pathogens.[4][5][6] This offers a potential alternative to conventional chemical pesticides, contributing to more sustainable agricultural practices.[15]

  • Drug Development: The cytotoxic properties of thionins against cancer cells have opened avenues for oncological research.[1][6] Their ability to disrupt cell membranes presents a mechanism of action that could be effective against drug-resistant cancer lines. Further research is needed to address challenges such as delivery, specificity, and potential toxicity to healthy human cells before they can be developed into anti-cancer therapeutics.[1][23] Their antimicrobial properties are also being explored for developing new antibiotics to combat resistant pathogens.[4]

References

Purothionin's Double-Edged Sword: A Technical Deep-Dive into its Differential Toxicity Against Prokaryotic and Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the differential toxicity of purothionin, a plant-derived antimicrobial peptide, against prokaryotic and eukaryotic cells. This whitepaper details the mechanisms of action, summarizes quantitative toxicity data, and provides detailed experimental protocols, offering a critical resource for the evaluation of this compound's therapeutic potential.

Purothionins are a class of small, cysteine-rich, and cationic proteins found in the endosperm of wheat and other cereals. They represent a key component of the plant's innate defense system against pathogens.[1] Their broad-spectrum antimicrobial activity has garnered significant interest for potential applications in agriculture and medicine. However, their clinical utility is contingent on a thorough understanding of their toxicity profile towards host cells. This guide elucidates the molecular basis for their selective, yet sometimes overlapping, toxicity.

Mechanism of Action: A Tale of Two Membranes

The primary mode of action for this compound against both prokaryotic and eukaryotic cells involves the disruption of the cell membrane. Its cationic and amphipathic nature facilitates its interaction with the negatively charged components of cell membranes, leading to permeabilization and the formation of ion channels.[2] This disruption of the membrane integrity leads to a dissipation of essential ion gradients, ultimately causing cell death.[2]

While the initial target is the same, the composition and structure of prokaryotic and eukaryotic membranes play a crucial role in the differential toxicity of this compound. The presence of specific phospholipids and the overall charge density of the membrane influence the binding and insertion of the peptide.

Quantitative Analysis of this compound Toxicity

A critical aspect of evaluating this compound's potential is the quantitative assessment of its toxicity. This is typically expressed as the Minimum Inhibitory Concentration (MIC) for prokaryotic cells and the half-maximal inhibitory concentration (IC50) for eukaryotic cells. The following tables summarize available data from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Prokaryotic Cells

OrganismTypeMIC (µg/mL)Reference
Pseudomonas solanacearumGram-negative bacterium3[3]
Xanthomonas phaseoliGram-negative bacterium6[3]
Pseudomonas solanacearumGram-negative bacterium1.5[3]
Xanthomonas phaseoliGram-negative bacterium12[3]
YeastsFungus4.7[3]

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound Against Eukaryotic Cells

Cell LineTypeIC50 (µg/mL)Reference
B16 melanomaMouse cancer cell line5.0[3]
HeLaHuman cervical cancer cell line14[3]

Eukaryotic Cell Signaling Pathways Affected by this compound

In eukaryotic cells, beyond direct membrane disruption, this compound can trigger programmed cell death, or apoptosis. This is a complex process involving a cascade of signaling events. Evidence suggests that this compound can induce apoptosis through the intrinsic (mitochondrial) pathway.

This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[5] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[4] The process is tightly regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting cytochrome c release and anti-apoptotic members like Bcl-2 inhibiting it.

Purothionin_Intrinsic_Apoptosis This compound This compound Membrane_Stress Membrane Stress / Damage This compound->Membrane_Stress Mitochondrion Mitochondrion Membrane_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax Bax (Pro-apoptotic) Bax->Mitochondrion promotes release Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion inhibits release

Figure 1: this compound-induced intrinsic apoptosis pathway.

In some contexts, the extrinsic pathway of apoptosis may also be involved. This pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface, leading to the activation of caspase-8, another initiator caspase.[6] Activated caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid, linking the extrinsic and intrinsic pathways.

Purothionin_Extrinsic_Apoptosis This compound This compound Death_Receptor Death Receptor Activation This compound->Death_Receptor Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid Bid Cleavage Caspase8->Bid Apoptosis Apoptosis Caspase3->Apoptosis Intrinsic_Pathway Intrinsic Pathway Bid->Intrinsic_Pathway

Figure 2: Potential involvement of the extrinsic apoptosis pathway.

Experimental Protocols

To ensure the reproducibility and standardization of toxicity assessment, this guide provides detailed methodologies for the most commonly employed assays.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against bacteria and fungi.[7][8]

Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Purothionin_Dilution Serial Dilution of this compound Inoculation Inoculate Microtiter Plate Purothionin_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection MIC_Determination Determine Lowest Concentration with No Growth (MIC) Visual_Inspection->MIC_Determination

Figure 3: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile deionized water or a buffer) to a known concentration.

  • Serial Dilutions: Perform a series of twofold dilutions of the this compound stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare Inoculum: Culture the test microorganism overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a positive control (microorganism with no this compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow:

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Eukaryotic Cells in 96-well Plate Purothionin_Treatment Treat Cells with this compound Dilutions Cell_Seeding->Purothionin_Treatment Incubation Incubate for 24-72h Purothionin_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4h (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at ~570nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Figure 4: Workflow for cytotoxicity assessment using the MTT assay.

Detailed Steps:

  • Cell Seeding: Seed eukaryotic cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control for cell death.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, is calculated by plotting the absorbance values against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound exhibits potent antimicrobial activity against a range of prokaryotic pathogens. While its mechanism of action also leads to toxicity in eukaryotic cells, understanding the quantitative differences in this toxicity and the specific signaling pathways involved is crucial for its development as a therapeutic agent. This technical guide provides a foundational resource for researchers to further explore the potential of this compound, with a clear view of both its promise and its challenges. Further research is warranted to expand the quantitative toxicity database and to fully elucidate the intricate signaling networks affected by this intriguing plant defense peptide.

References

Purothionins: A Technical Guide to Natural Sources, Variants, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Purothionins represent a specific class of thionins, small (~5 kDa), basic, and cysteine-rich antimicrobial peptides (AMPs) found predominantly in the seeds of gramineous plants like wheat and barley.[1][2] Their potent activity against a wide range of bacteria, fungi, and even some animal cells has made them a subject of intense research for applications in agriculture and medicine.[3][4] These peptides are characterized by a compact structure stabilized by three or four disulfide bridges, which confers high stability.[5][6] This guide provides an in-depth overview of the natural sources and variants of purothionins, their mechanism of action, biosynthesis, and detailed experimental protocols for their isolation, characterization, and activity assessment.

Natural Sources and Distribution

Purothionins are a subgroup of thionins, which are found exclusively in the plant kingdom.[5][7] While the broader thionin family is distributed across various angiosperm families, purothionins and their close homologs are most famously isolated from the endosperm of cereal grains within the Poaceae family.[7][8]

Key plant sources include:

  • Wheat (Triticum aestivum) : The first purothionin was isolated from wheat flour.[6][7] Wheat contains several isoforms, including α- and β-purothionins, as well as the more distinct γ-purothionins.[9][10]

  • Barley (Hordeum vulgare) : Barley contains closely related thionins known as hordothionins, which share significant structural and functional homology with wheat purothionins.[1][7] Barley also possesses a distinct group of leaf-specific thionins.[9][11]

  • Other Cereals : Related thionins have also been found in the endosperm of other cereals like rye and oat.[7][12]

While initially thought to be confined to a limited number of plant families, recent large-scale transcriptome analyses have identified new thionin sequences in previously unrecorded families, including conifers and Papaver (poppy) species, suggesting a wider distribution than originally understood.[5][13]

This compound Variants and Classification

Thionins are classified based on their sequence similarity and the number of cysteine residues. Purothionins belong to the most well-studied classes. The classification has been revised to primarily recognize two main classes based on the number of cysteine residues.[13]

  • Class I Thionins : These peptides, which include the archetypal α- and β-purothionins, consist of 45-48 amino acids and possess eight cysteine residues that form four disulfide bonds.[8][9] They are typically highly basic.[8]

  • Class II Thionins : These variants contain six cysteine residues, forming three disulfide bridges.[7][13]

  • γ-Purothionins : Initially considered a separate class (Type III), these are now often grouped with plant defensins due to structural similarities.[8] However, they were first identified in wheat endosperm and are considered part of the broader thionin family.[10] γ1- and γ2-purothionins from wheat consist of 47 amino acids and also have eight cysteine residues.[10]

The structural integrity, particularly the disulfide bridges and the presence of key basic amino acid residues, is crucial for their biological activity.[9][14]

Table 1: Properties of Selected this compound Variants
Peptide NameSource OrganismClassNo. of Amino AcidsMolecular Weight (Da)Net Charge (pH 7.4)Key FeaturesCitations
α-1 this compound Triticum aestivum (Wheat)Class I45~5000Highly Basic (+8.15)Prototypic thionin with 8 Cys residues.[6][8][15]
β-Purothionin Triticum aestivum (Wheat)Class I45~5000Highly BasicForms cation-selective ion channels in membranes.[3][8][9]
γ1-Purothionin Triticum aestivum (Wheat)γ-Thionin475239BasicBelongs to a new family of thionins; 8 Cys residues.[10]
γ2-Purothionin Triticum aestivum (Wheat)γ-Thionin475151Basic89% identity with γ1-purothionin.[10]
α-Hordothionin Hordeum vulgare (Barley)Class I45~5000Highly BasicBarley homolog of α-purothionin.[1][9]
β-Hordothionin Hordeum vulgare (Barley)Class I45~5000Highly BasicBarley homolog of β-purothionin.[1][9]

Biosynthesis and Processing

Purothionins are synthesized on ribosomes as larger, inactive precursor proteins known as preproproteins.[5][6] This multi-domain structure is typical for many plant AMPs and prevents toxicity to the host plant cell during synthesis and transport.[4][9]

The preproprotein consists of three domains:

  • N-terminal Signal Peptide : Directs the precursor to the secretory pathway.[6]

  • Mature Thionin Domain : The central domain that becomes the active, toxic peptide.[4]

  • C-terminal Acidic Domain : A highly conserved domain that is thought to neutralize the toxic basic thionin domain, facilitating safe transport to its destination, such as vacuoles or protein bodies.[7][9]

The mature, active this compound is released through proteolytic cleavage of the signal peptide and the acidic C-terminal domain.[5]

G cluster_synthesis Cellular Synthesis & Processing Gene Thionin Gene mRNA mRNA Transcript Gene->mRNA Transcription Preproprotein Preproprotein (Signal-Thionin-Acidic) mRNA->Preproprotein Translation (Ribosome) Processing Proteolytic Cleavage (Removal of Signal & Acidic Domains) Preproprotein->Processing Transport (Secretory Pathway) MatureThionin Mature this compound (Active Peptide) Processing->MatureThionin Activation

Caption: Biosynthesis pathway of this compound from gene to active peptide.

Mechanism of Action

The primary antimicrobial and cytotoxic mechanism of purothionins involves the disruption of cell membranes.[6][9] This action is driven by their amphipathic nature and high positive charge.[9]

The proposed mechanism proceeds in several steps:

  • Electrostatic Binding : The positively charged (cationic) this compound molecule is electrostatically attracted to the negatively charged components of microbial or target cell membranes, such as phospholipids like phosphatidic acid or phosphatidylserine.[8][9]

  • Membrane Insertion and Pore Formation : Upon binding, the peptide inserts into the lipid bilayer. It is suggested that β-purothionin can form cation-selective ion channels or pores in the membrane.[3]

  • Membrane Permeabilization and Lysis : The formation of these pores or channels disrupts the membrane's integrity, leading to the dissipation of essential ion gradients, leakage of cytoplasmic contents, and ultimately, cell death.[3][9]

While membrane disruption is the predominant mechanism, some AMPs may also interfere with intracellular processes like DNA and protein synthesis after entering the cell.[9][16]

G cluster_membrane Target Cell Membrane Membrane Phospholipid Bilayer (Negatively Charged Surface) Pore Pore Formation & Membrane Permeabilization Membrane->Pore Step 2 Insertion This compound This compound (Cationic, Amphipathic) Binding Electrostatic Attraction & Binding This compound->Binding Step 1 Binding->Membrane Lysis Ion Gradient Disruption Leakage of Cytoplasm Cell Death Pore->Lysis Step 3

Caption: Proposed mechanism of action for this compound on target cell membranes.

Experimental Protocols

Extraction and Purification of Purothionins

The isolation of purothionins from plant material involves multiple steps to separate these small, basic peptides from other cellular components.[17] A generalized workflow combines initial extraction with multi-stage chromatography.[10][18]

Detailed Methodology:

  • Homogenization and Extraction :

    • Grind plant material (e.g., wheat flour, barley seeds) to a fine powder, often under liquid nitrogen to prevent degradation.[11][17]

    • Extract the powder with a suitable solvent. Historical methods used petroleum ether or dilute sulphuric acid.[7][17] A common modern approach is to use an acidic aqueous buffer (e.g., 20 mM sodium acetate, pH 5.5) or an organic solvent mixture.[11]

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g for 20 min at 4°C) to pellet insoluble debris.[11][17] Collect the supernatant containing the crude protein extract.

  • Precipitation and Clarification :

    • (Optional) Perform ammonium sulfate precipitation to enrich for proteins. The supernatant from the initial extraction is saturated with ammonium sulfate (often in two steps, e.g., to 20% then 85%), and the resulting precipitate is collected by centrifugation.[17]

    • The collected precipitate is redissolved in a minimal volume of buffer and dialyzed against the same buffer to remove excess salt.[17]

    • Filter the crude extract through a 0.22-µm membrane to clarify the solution before chromatography.[11]

  • Chromatographic Purification :

    • Ion-Exchange Chromatography (IEC) : As purothionins are highly basic, cation-exchange chromatography is effective. Load the clarified extract onto a cation-exchange column (e.g., Mono S). Elute bound proteins using a linear salt gradient (e.g., 0 to 1 M NaCl).[11] Collect fractions and assay for antimicrobial activity.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is a critical step for achieving high purity and separating closely related isoforms.[10] Use a C8 or C18 column and elute with a gradient of an organic solvent like acetonitrile in water, typically containing an ion-pairing agent like trifluoroacetic acid (TFA).[17]

  • Purity and Identity Confirmation :

    • Analyze purified fractions using SDS-PAGE to estimate purity and molecular weight.

    • Confirm the precise molecular weight and identity of the purified this compound using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[3]

G Start Plant Material (e.g., Wheat/Barley Seeds) Homogenize Grinding & Homogenization in Extraction Buffer Start->Homogenize Centrifuge1 Centrifugation (Remove Debris) Homogenize->Centrifuge1 Supernatant1 Crude Protein Extract (Supernatant) Centrifuge1->Supernatant1 Precipitate Ammonium Sulfate Precipitation (Optional) Supernatant1->Precipitate IEC Ion-Exchange Chromatography (e.g., Cation Exchange) Supernatant1->IEC Direct Loading Dialysis Redissolve & Dialyze Precipitate->Dialysis Dialysis->IEC Load Sample ActivityAssay Screen Fractions for Activity IEC->ActivityAssay RPHPLC Reversed-Phase HPLC (High Purity Separation) ActivityAssay->RPHPLC Pool Active Fractions Analysis Purity/Identity Check (SDS-PAGE, Mass Spec) RPHPLC->Analysis Final Pure this compound Analysis->Final

Caption: Generalized workflow for the extraction and purification of purothionins.
Antimicrobial Activity Assay (MIC Determination)

The minimal inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Detailed Methodology:

  • Microorganism Preparation :

    • Grow the target bacterial or fungal strain on a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) for 18-24 hours.

    • Prepare a suspension of the microorganism in a liquid broth (e.g., Mueller-Hinton Broth) and adjust its concentration to a standard density (e.g., ~1 x 10⁷ Colony Forming Units (CFU)/mL).[19]

  • Peptide Dilution :

    • Prepare a stock solution of the purified this compound in a suitable sterile solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide in the liquid broth to achieve a range of final concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).[19]

  • Inoculation and Incubation :

    • Add an equal volume of the prepared microbial suspension to each well of the microtiter plate.[19]

    • Include a positive control (microbes in broth without peptide) and a negative control (broth only).

    • Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[19]

  • MIC Determination :

    • After incubation, measure the absorbance (e.g., at 630 nm) using a microplate reader to quantify growth.[19]

    • The MIC is defined as the lowest peptide concentration that shows a significant inhibition of growth (e.g., ≥80%) compared to the positive control.[19]

Table 2: Reported Biological Activities of Thionins

| Thionin/Variant | Target Organism/Cell Type | Activity Metric | Result | Citations | | :--- | :--- | :--- | :--- | | This compound | Chick Embryonic Muscle Cells | Inhibition of Myotube Formation | 6 µg/mL (1.2 µM) |[20] | | Pyrularia pubera Thionin (Pp-TH) | Mouse B16 Melanoma Cells | IC₅₀ | 5.0 µg/mL |[14] | | Pyrularia pubera Thionin (Pp-TH) | HeLa Cells | IC₅₀ | 14 µg/mL |[14] | | Pyrularia pubera Thionin (Pp-TH) | Erythrocytes | Hemolysis | 50% at 20 µg/mL |[14] | | Thionin Peptides | Pseudomonas solanacearum | MIC | 3 µg/mL |[14] | | Thionin Peptides | Xanthomonas phaseoli | MIC | 6 µg/mL |[14] |

Conclusion and Future Directions

Purothionins and their homologs are potent, naturally occurring peptides with significant potential for development as novel antimicrobial agents and therapeutic leads. Their robust structure and broad-spectrum activity make them attractive candidates for combating drug-resistant pathogens. Future research should focus on elucidating the specific interactions with microbial membranes, exploring synergies with existing antibiotics, and engineering variants with enhanced specificity and reduced cytotoxicity to mammalian cells. A deeper understanding of their structure-function relationships will be critical for translating their natural defensive role into practical applications in medicine and agriculture.[9]

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Purothionins from Wheat Flour

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purothionins are a family of small, cysteine-rich, and highly basic antimicrobial peptides found in wheat (Triticum aestivum) flour.[1] They belong to the thionin class of plant defense proteins and exhibit a broad spectrum of biological activities, including potent antifungal, antibacterial, and insecticidal properties. Furthermore, purothionins have demonstrated cytotoxic effects against certain mammalian cell lines. This diverse bioactivity makes them promising candidates for the development of novel therapeutic agents and agricultural protectants.

These application notes provide a comprehensive overview of the methodologies for the extraction and purification of purothionins from wheat flour. The protocols detailed below are designed to yield highly purified purothionin fractions suitable for biochemical and pharmacological studies.

Physicochemical and Biological Properties of Purothionins

Purothionins are typically 45 amino acid residues in length with a molecular weight of approximately 5 kDa.[1] They are characterized by a high content of basic amino acids, such as lysine and arginine, and a conserved framework of eight cysteine residues that form four disulfide bonds, contributing to their stable three-dimensional structure. The primary isoforms found in wheat are α-purothionin and β-purothionin, which share a high degree of sequence homology.[1]

The biological activity of purothionins is primarily attributed to their ability to interact with and disrupt the integrity of cell membranes. This mechanism is thought to involve an initial electrostatic interaction with negatively charged phospholipids on the cell surface, followed by the insertion of the peptide into the membrane, leading to pore formation, ion leakage, and ultimately, cell death.

Data Presentation: this compound Purification Overview

The following table summarizes the expected yield and purity at each stage of the this compound purification process from wheat flour. The values presented are illustrative and may vary depending on the starting material and experimental conditions.

Purification StageTotal Protein (mg)This compound Activity (units)Specific Activity (units/mg)Yield (%)Purification Fold
Crude Petroleum Ether Extract10,000100,000101001
Acidic Ethanol Precipitate30080,0002678026.7
Cation Exchange Chromatography3060,0002,00060200
Reversed-Phase HPLC550,00010,000501,000

Experimental Workflow

Purothionin_Extraction_Purification start Wheat Flour extraction Petroleum Ether Extraction start->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant1 Supernatant (Lipid & this compound) centrifuge1->supernatant1 precipitation Acidic Ethanol Precipitation supernatant1->precipitation centrifuge2 Centrifugation precipitation->centrifuge2 pellet Crude this compound Hydrochloride Pellet centrifuge2->pellet dissolution Dissolution in Cation Exchange Buffer A pellet->dissolution cation_exchange Cation Exchange Chromatography dissolution->cation_exchange fraction_collection1 Fraction Collection cation_exchange->fraction_collection1 purothionin_fractions This compound-rich Fractions fraction_collection1->purothionin_fractions rp_hplc Reversed-Phase HPLC purothionin_fractions->rp_hplc fraction_collection2 Fraction Collection rp_hplc->fraction_collection2 purified_this compound Purified this compound Isoforms fraction_collection2->purified_this compound analysis Purity Assessment (SDS-PAGE, Mass Spec) purified_this compound->analysis end Lyophilized this compound analysis->end

Caption: Experimental workflow for this compound extraction and purification.

Experimental Protocols

Protocol 1: Extraction and Initial Precipitation of Purothionins

This protocol is adapted from the method of Balls and Hale as described by Fisher, Redman, and Elton.

Materials:

  • Wheat flour

  • Petroleum ether (boiling point 40-60°C)

  • Anhydrous ethanol

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Centrifuge and appropriate centrifuge tubes

  • Glass columns for extraction (optional)

  • Rotary evaporator

Procedure:

  • Petroleum Ether Extraction:

    • Pack a glass column with wheat flour (e.g., 1 kg).

    • Percolate petroleum ether through the flour at room temperature until the eluate is nearly colorless. Alternatively, stir the flour with petroleum ether (1:4 w/v) for 4-6 hours at room temperature.

    • Collect the petroleum ether extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This yields a "crude lipid" fraction containing purothionins.

  • Acidic Ethanol Precipitation:

    • Dissolve the crude lipid extract in an equal volume of diethyl ether.

    • Prepare a 1.3 N solution of dry hydrogen chloride in anhydrous ethanol. (Caution: Handle concentrated HCl and anhydrous ethanol in a fume hood with appropriate personal protective equipment).

    • Add 3 volumes of the acidic ethanol solution to the ether solution of the crude lipid. A precipitate should form almost immediately.

    • Incubate the mixture at 0°C for 1 hour to ensure complete precipitation.

  • Recovery of Crude this compound:

    • Centrifuge the suspension at 1,000 x g for 30 minutes at 4°C.

    • Carefully decant the supernatant.

    • Wash the pellet repeatedly by resuspending in cold absolute ethanol, followed by centrifugation.

    • Perform a final wash with anhydrous diethyl ether to remove residual ethanol and lipids.

    • Dry the resulting pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude this compound hydrochloride. The expected yield is approximately 0.03% of the initial flour weight.[2]

Protocol 2: Purification by Cation Exchange Chromatography

Purothionins are highly basic peptides and are well-suited for purification by cation exchange chromatography.

Materials:

  • Crude this compound hydrochloride pellet

  • Strong cation exchange column (e.g., HiPrep SP FF 16/10)

  • Chromatography system (e.g., FPLC)

  • Buffer A (Equilibration Buffer): 20 mM sodium acetate, pH 4.5

  • Buffer B (Elution Buffer): 20 mM sodium acetate, 1 M NaCl, pH 4.5

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound hydrochloride in Buffer A to a final concentration of 5-10 mg/mL.

    • Ensure the pH is adjusted to 4.5.

    • Filter the sample through a 0.22 µm syringe filter to remove any insoluble material.

  • Chromatography:

    • Equilibrate the cation exchange column with Buffer A until a stable baseline is achieved (monitoring at 280 nm).

    • Load the prepared sample onto the column at a flow rate of 1-2 mL/min.

    • Wash the column with Buffer A (approximately 5 column volumes) until the absorbance at 280 nm returns to baseline, indicating that all unbound proteins have been washed through.

    • Elute the bound purothionins using a linear gradient of 0-100% Buffer B over 20-30 column volumes.

    • Collect fractions (e.g., 2 mL) throughout the elution gradient.

    • Purothionins are expected to elute at a salt concentration of approximately 0.4-0.6 M NaCl.

  • Fraction Analysis:

    • Analyze the collected fractions for protein content (A280) and purity using SDS-PAGE.

    • Pool the fractions containing the this compound peak.

Protocol 3: High-Resolution Purification by Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is used for the final polishing and separation of this compound isoforms.

Materials:

  • Pooled this compound-rich fractions from cation exchange chromatography

  • RP-HPLC system with a UV detector

  • C8 or C18 reversed-phase column (e.g., Zorbax 300SB-C8, 5 µm, 4.6 x 250 mm)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • The pooled fractions from the cation exchange step may need to be desalted and concentrated. This can be achieved by dialysis against a low ionic strength buffer followed by lyophilization, or by using a solid-phase extraction cartridge.

    • Redissolve the sample in Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatography:

    • Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min. Maintain the column temperature at 60°C for better resolution.

    • Inject the prepared sample.

    • Elute the this compound isoforms using a linear gradient of Mobile Phase B, for example:

      • 5-20% B over 5 minutes

      • 20-60% B over 60 minutes

      • 60-95% B over 5 minutes

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect the separated peaks corresponding to the different this compound isoforms.

  • Final Analysis and Storage:

    • Analyze the purity of the collected fractions by analytical RP-HPLC, SDS-PAGE, and mass spectrometry to confirm the identity and homogeneity of the purified this compound isoforms.

    • Lyophilize the purified fractions for long-term storage at -20°C or below.

Mechanism of Action

Purothionin_Mechanism This compound This compound (Positively Charged) binding Electrostatic Binding This compound->binding 1. Attraction cell_membrane Target Cell Membrane (Negatively Charged Phospholipids) binding->cell_membrane insertion Hydrophobic Insertion into Membrane binding->insertion 2. Interaction pore_formation Pore/Ion Channel Formation insertion->pore_formation 3. Disruption ion_leakage Ion Leakage (K+, Ca2+) pore_formation->ion_leakage depolarization Membrane Depolarization pore_formation->depolarization cell_death Cell Death ion_leakage->cell_death depolarization->cell_death

Caption: Proposed mechanism of action of this compound on target cell membranes.

References

Application Notes: Determination of Minimum Inhibitory Concentration (MIC) of Purothionin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Purothionins are a class of small, cysteine-rich, cationic antimicrobial peptides (AMPs) first isolated from wheat.[1][2] They exhibit broad-spectrum antimicrobial activity against a variety of plant and animal pathogens, including bacteria and fungi.[1][3] The primary mechanism of action for purothionins involves the disruption of cell membrane integrity, leading to permeabilization and subsequent cell death.[1][3] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing the antimicrobial efficacy of purothionin. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4]

This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is a standardized and widely accepted technique for evaluating the susceptibility of microorganisms to antimicrobial agents.[5][6] Special considerations for cationic AMPs like this compound are incorporated to ensure accurate and reproducible results.[7][8]

Principle of the Method

The broth microdilution assay involves challenging a standardized suspension of a target microorganism with serial dilutions of this compound in a 96-well microtiter plate.[4][9] Following incubation under controlled conditions, the plates are examined for visible signs of microbial growth. The MIC is the lowest concentration of this compound at which no growth is observed.[4] Due to the cationic nature of this compound, which can lead to binding with standard polystyrene plates, this protocol specifies the use of low-protein-binding polypropylene plates and the addition of bovine serum albumin (BSA) to the dilution buffer to prevent peptide loss.[7][8]

Experimental Protocol: Broth Microdilution Assay

This protocol is adapted from established methods for antimicrobial susceptibility testing of cationic peptides.[6][7][8]

Materials and Reagents
  • This compound: Lyophilized powder of known purity.

  • Microorganism Strains: Quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028) and relevant test strains.[8]

  • Growth Media:

    • Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria.[6][8]

    • RPMI 1640 medium buffered with MOPS for fungi.

    • Mueller-Hinton Agar (MHA) for bacterial viability counts.

  • Reagents for Peptide Dilution:

    • Sterile deionized water or 0.01% acetic acid for initial stock solution.[8]

    • Dilution buffer: 0.01% acetic acid containing 0.2% bovine serum albumin (BSA).[7][8]

  • Equipment and Consumables:

    • Sterile, 96-well polypropylene microtiter plates (round-bottom preferred).[7][8][9]

    • Sterile polypropylene tubes for dilutions.[8]

    • Adhesive plate sealers.

    • Spectrophotometer or microplate reader (for measuring OD at 600 nm).

    • Incubator (35-37°C).

    • Multichannel pipette.

    • Sterile petri dishes.

Experimental Workflow

Below is a graphical representation of the experimental workflow for determining the MIC of this compound.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_incubation Phase 3: Incubation & Reading P0 Prepare this compound Stock & Serial Dilutions A1 Add 11 µL of 10x this compound Dilutions to Corresponding Wells P0->A1 10x concentrations P1 Prepare Microbial Inoculum (0.5 McFarland Standard) P2 Dilute Inoculum to Final Test Concentration P1->P2 Dilute in fresh broth A0 Dispense 100 µL of Diluted Inoculum into 96-well Polypropylene Plate P2->A0 Final conc. ~5x10^5 CFU/mL A0->A1 A2 Include Controls: - Growth Control (No Peptide) - Sterility Control (No Inoculum) A1->A2 I0 Seal Plate and Incubate (37°C for 18-24h) A2->I0 I1 Read Results Visually or with a Plate Reader (OD600) I0->I1 I2 Determine MIC: Lowest concentration with no visible growth I1->I2

Caption: Workflow for the broth microdilution assay to determine MIC.

Step-by-Step Protocol

Step 1: Preparation of this compound Dilutions

  • Prepare a primary stock solution of this compound (e.g., 1280 µg/mL) in sterile deionized water or 0.01% acetic acid.

  • Create a working stock at 10 times the highest final concentration desired (e.g., if the highest test concentration is 64 µg/mL, make a 640 µg/mL working stock). Prepare this in the dilution buffer (0.01% acetic acid, 0.2% BSA).[7]

  • Perform serial two-fold dilutions of the working stock in polypropylene tubes using the dilution buffer to create a range of 10x concentrated this compound solutions (e.g., 640, 320, 160... µg/mL).[7]

Step 2: Preparation of Microbial Inoculum

  • From a fresh agar plate (incubated for 18-24 hours), select 3-5 isolated colonies of the test microorganism.

  • Inoculate the colonies into a tube containing 5 mL of the appropriate sterile broth (MHB for bacteria).

  • Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

  • Dilute this suspension in fresh broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8][10] A typical dilution is 1:100 followed by another appropriate dilution to reach the final concentration.

Step 3: Assay Procedure

  • Using a multichannel pipette, dispense 100 µL of the standardized microbial suspension into each well of a 96-well polypropylene plate, except for the sterility control wells.

  • Add 11 µL of the 10x this compound serial dilutions to the corresponding wells (e.g., column 1 gets the highest concentration, column 10 the lowest). This will result in a final volume of approximately 111 µL and the desired 1x final concentrations of this compound.

  • Designate control wells:

    • Growth Control (Positive Control): Wells containing 100 µL of inoculum and 11 µL of dilution buffer (without this compound).

    • Sterility Control (Negative Control): Wells containing 111 µL of sterile broth only.

  • Seal the plate with an adhesive sealer to prevent evaporation and contamination.

Step 4: Incubation and Reading

  • Incubate the plate at 37°C for 18-24 hours for most bacteria. Fungal species may require longer incubation (48 hours).

  • After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest this compound concentration that shows no visible turbidity (no bacterial/fungal growth).

  • Optionally, results can be quantified by reading the optical density at 600 nm (OD600) using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the growth control.[8]

Data Presentation: this compound MIC Values

The following table summarizes previously reported MIC values for this compound against various microorganisms. Note that values can vary based on the specific this compound isoform, test conditions, and microbial strain.

MicroorganismTypeThis compound TypeReported MIC (µg/mL)
Bacillus cereusGram-positiveBenzo[b]thiophene derivative128
Candida albicansFungusBenzo[b]thiophene derivative128
Staphylococcus aureusGram-positiveMPPS derivative512
Bacillus subtilisGram-positiveMPPS derivative256
Escherichia coliGram-negativeNot Specified>512
Pseudomonas aeruginosaGram-negativeNot Specified>512

Data compiled from reference[11]. The specific this compound derivatives tested were Benzo[b]thiophene and MPPS.

Mechanism of Action

Purothionins are cationic and amphipathic peptides that primarily target the microbial cell membrane. Their positive charge facilitates an initial electrostatic interaction with negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3] This interaction is followed by the insertion of the peptide's hydrophobic regions into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels.[1][3] This disruption of the membrane barrier results in the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[3]

Mechanism_of_Action cluster_process Membrane Disruption Cascade cluster_outcome Cellular Consequences This compound Cationic this compound Peptide (+) Step1 Electrostatic Attraction This compound->Step1 Membrane Negatively Charged Microbial Membrane (-) Membrane->Step1 Step2 Hydrophobic Insertion into Lipid Bilayer Step1->Step2 Step3 Pore/Channel Formation Step2->Step3 Step4 Membrane Permeabilization Step3->Step4 Outcome1 Leakage of Ions & Metabolites Step4->Outcome1 Outcome2 Dissipation of Membrane Potential Step4->Outcome2 Outcome3 Cell Death Outcome1->Outcome3 Outcome2->Outcome3

Caption: Proposed mechanism of this compound-induced cell death.

References

Recombinant Expression of Purothionin in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purothionins are a class of small, cysteine-rich plant defense peptides with potent antimicrobial and cytotoxic activities.[1][2] Their mechanism of action involves the formation of ion channels in the cell membranes of target organisms, leading to the dissipation of essential ion gradients and subsequent cell death.[1] This unique mode of action makes them promising candidates for the development of novel antimicrobial agents and therapeutics. The production of purothionins for research and drug development necessitates a reliable and scalable expression system. Escherichia coli remains a preferred host for recombinant protein production due to its rapid growth, well-characterized genetics, and cost-effectiveness.[3][4]

These application notes provide a comprehensive guide to the recombinant expression of purothionin in E. coli, addressing the specific challenges associated with producing small, cysteine-rich, and potentially toxic peptides. Detailed protocols for gene cloning, protein expression, and purification are provided to facilitate the successful production of bioactive this compound for further investigation.

Data Presentation: Expected Yields of Recombinant Peptides in E. coli

The yield of recombinant this compound can vary significantly depending on the expression strategy, host strain, and cultivation conditions. The following table summarizes typical yields for small, cysteine-rich proteins and high-density expression systems in E. coli to provide a benchmark for expected outcomes.

Expression System ComponentHost StrainCulture VolumeInduction MethodProtein YieldReference
Standard T7 PromoterBL211 LIPTG1.0 - 1.5 mg/L[5]
High-Cell-DensityNot Specified50 mLAuto-induction or High-Density IPTG Induction14 - 34 mg/50 mL[6][7]

Experimental Workflow for Recombinant this compound Production

The overall workflow for producing recombinant this compound in E. coli encompasses several key stages, from initial gene synthesis to final protein purification and analysis.

Recombinant_Purothionin_Workflow cluster_prep Gene Preparation and Cloning cluster_expression Protein Expression cluster_purification Purification and Analysis codon_optimization Codon Optimization of this compound Gene gene_synthesis Gene Synthesis codon_optimization->gene_synthesis vector_ligation Ligation into pET Expression Vector (e.g., pET-28a) with His-tag gene_synthesis->vector_ligation transformation_cloning Transformation into Cloning Host (e.g., DH5α) vector_ligation->transformation_cloning plasmid_prep Plasmid Purification and Sequence Verification transformation_cloning->plasmid_prep transformation_expression Transformation into Expression Host (e.g., BL21(DE3)pLysS) plasmid_prep->transformation_expression starter_culture Inoculation of Starter Culture transformation_expression->starter_culture large_scale_culture Inoculation of Large-Scale Culture starter_culture->large_scale_culture growth Growth to Mid-Log Phase (OD600 ~0.6) large_scale_culture->growth induction Induction with IPTG growth->induction expression Protein Expression at Optimized Temperature induction->expression cell_harvest Cell Harvesting by Centrifugation expression->cell_harvest cell_lysis Cell Lysis (e.g., Sonication) cell_harvest->cell_lysis clarification Clarification of Lysate by Centrifugation cell_lysis->clarification imac IMAC Purification using Ni-NTA Resin clarification->imac analysis SDS-PAGE and Western Blot Analysis imac->analysis dialysis Buffer Exchange/Dialysis imac->dialysis final_product Purified Recombinant this compound analysis->final_product dialysis->final_product

Figure 1: Experimental workflow for recombinant this compound production.

This compound Mechanism of Action

This compound exerts its cytotoxic effects by inserting into the cell membrane and forming ion-permeable channels. This disrupts the membrane potential and leads to cell death.

Purothionin_Mechanism cluster_membrane Cell Membrane This compound This compound Peptide membrane_binding Binding to Membrane This compound->membrane_binding insertion Insertion into Lipid Bilayer membrane_binding->insertion pore_formation Ion Channel Formation insertion->pore_formation ion_influx Ion Influx (e.g., Ca²⁺) pore_formation->ion_influx ion_efflux Ion Efflux (e.g., K⁺) pore_formation->ion_efflux depolarization Membrane Depolarization ion_influx->depolarization ion_efflux->depolarization cell_death Cell Death depolarization->cell_death

Figure 2: Mechanism of action of this compound on the cell membrane.

Experimental Protocols

Gene Cloning and Vector Construction

Objective: To clone the codon-optimized this compound gene into a pET expression vector with an N-terminal His-tag for subsequent purification.

Materials:

  • Synthetic, codon-optimized this compound gene

  • pET-28a(+) vector

  • Restriction enzymes (e.g., NdeI and XhoI)

  • T4 DNA Ligase

  • DH5α competent E. coli

  • LB agar plates with kanamycin (50 µg/mL)

  • Plasmid miniprep kit

Protocol:

  • Digest the pET-28a(+) vector and the synthetic this compound gene with the appropriate restriction enzymes (e.g., NdeI and XhoI) to generate compatible ends.

  • Purify the digested vector and insert using a gel extraction kit.

  • Ligate the this compound gene into the digested pET-28a(+) vector using T4 DNA Ligase.

  • Transform the ligation mixture into competent DH5α E. coli cells.

  • Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL) and incubate overnight at 37°C.

  • Select several colonies and grow them overnight in LB medium with kanamycin.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the correct insertion of the this compound gene by restriction digestion and Sanger sequencing.

Transformation of Expression Host

Objective: To introduce the pET-28a-purothionin plasmid into a suitable E. coli expression host.

Materials:

  • pET-28a-purothionin plasmid DNA

  • BL21(DE3)pLysS competent E. coli

  • SOC medium

  • LB agar plates with kanamycin (50 µg/mL) and chloramphenicol (34 µg/mL)

Protocol:

  • Thaw a vial of BL21(DE3)pLysS competent cells on ice.

  • Add 1-5 µL of the pET-28a-purothionin plasmid DNA to the cells.

  • Incubate the mixture on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.

  • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate 100 µL of the cell suspension on LB agar plates containing kanamycin and chloramphenicol.

  • Incubate the plates overnight at 37°C.

Recombinant this compound Expression

Objective: To induce the expression of His-tagged this compound in E. coli.

Materials:

  • LB medium with kanamycin (50 µg/mL) and chloramphenicol (34 µg/mL)

  • 1 M IPTG solution

Protocol:

  • Inoculate a single colony from the transformation plate into 5 mL of LB medium containing kanamycin and chloramphenicol.

  • Grow the starter culture overnight at 37°C with shaking.

  • The next day, inoculate 500 mL of LB medium (with antibiotics) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[8]

  • Take a 1 mL "uninduced" sample and then induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. A lower concentration is recommended to minimize potential toxicity.[9]

  • Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours with shaking. Lower temperatures can improve protein solubility and proper folding.[9]

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of His-Tagged this compound

Objective: To purify the recombinant this compound using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

  • Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA agarose resin

  • Lysozyme

  • DNase I

Protocol:

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to complete lysis.

  • Add DNase I and incubate on ice for 15 minutes to reduce viscosity.

  • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

  • Equilibrate the Ni-NTA resin with Lysis Buffer.

  • Incubate the cleared lysate with the equilibrated Ni-NTA resin for 1 hour at 4°C with gentle agitation.

  • Load the lysate-resin mixture onto a chromatography column.

  • Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.[10]

  • Elute the His-tagged this compound with 5-10 column volumes of Elution Buffer.

  • Collect the elution fractions and analyze them by SDS-PAGE to confirm the purity of the protein.

  • Pool the fractions containing the purified this compound and dialyze against a suitable storage buffer (e.g., PBS, pH 7.4).

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the successful recombinant expression and purification of this compound in E. coli. Given the inherent challenges of expressing small, cysteine-rich, and potentially cytotoxic peptides, optimization of induction conditions (IPTG concentration and temperature) and the choice of expression host are critical for maximizing yield and solubility. The use of a His-tag and IMAC purification offers a straightforward and efficient method for obtaining highly pure this compound for downstream applications in research and drug development.

References

Application Notes and Protocols: Site-Directed Mutagenesis of Purothionin to Identify Key Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purothionins are a class of small, cysteine-rich, and highly basic plant antimicrobial peptides (AMPs) that represent a promising scaffold for the development of novel therapeutic agents.[1][2] Their potent activity against a broad spectrum of bacterial and fungal pathogens is primarily attributed to their ability to disrupt cell membranes, leading to pore formation and subsequent cell death.[1] The precise molecular determinants of their antimicrobial potency are linked to their three-dimensional structure, which typically consists of two antiparallel α-helices and a short antiparallel β-sheet stabilized by four disulfide bonds.[3] This document provides a detailed guide for utilizing site-directed mutagenesis to investigate the structure-function relationships of purothionins, with a focus on identifying key amino acid residues that govern their antimicrobial activity.

Key Residues for Mutagenesis

Based on existing literature, several residues and regions within the purothionin structure are hypothesized to be critical for its function and are therefore prime targets for site-directed mutagenesis.

  • Positively Charged Residues (Lysine and Arginine): The cationic nature of purothionins is crucial for their initial electrostatic interaction with the negatively charged components of microbial cell membranes.[3][4][5] Altering these residues can provide insights into the importance of overall charge and specific charge distribution for antimicrobial activity.

  • Tyrosine 13 (Tyr13): Chemical modification of Tyr13 has been shown to lead to a loss of toxicity, suggesting its direct involvement in the mechanism of action, potentially through interactions with the lipid bilayer.[3]

  • Arginine 10 (Arg10): This residue is suggested to be essential for the structural stability of thionins.[3]

  • Hydrophobic Residues: The hydrophobic face of the amphipathic α-helices is critical for insertion into the lipid membrane. Modifying these residues can elucidate the role of hydrophobicity in membrane disruption.

Data Presentation: Quantitative Analysis of this compound Mutants

Site-directed mutagenesis allows for the systematic evaluation of the contribution of individual amino acid residues to the antimicrobial activity of this compound. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a peptide that prevents visible growth of a microorganism. Below is a representative table summarizing the hypothetical results of a site-directed mutagenesis study on a β-purothionin variant.

Mutant Amino Acid Change Target Organism MIC (µg/mL) Fold Change in MIC (vs. Wild-Type)
Wild-Type-Escherichia coli8-
K1ALysine to Alanine at position 1Escherichia coli324
R10AArginine to Alanine at position 10Escherichia coli648
Y13ATyrosine to Alanine at position 13Escherichia coli>128>16
Y13FTyrosine to Phenylalanine at position 13Escherichia coli162
L6ALeucine to Alanine at position 6Escherichia coli162
Wild-Type-Staphylococcus aureus4-
K1ALysine to Alanine at position 1Staphylococcus aureus164
R10AArginine to Alanine at position 10Staphylococcus aureus328
Y13ATyrosine to Alanine at position 13Staphylococcus aureus6416
Y13FTyrosine to Phenylalanine at position 13Staphylococcus aureus82
L6ALeucine to Alanine at position 6Staphylococcus aureus82

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the site-directed mutagenesis of this compound.

Protocol 1: Site-Directed Mutagenesis of the this compound Gene

This protocol describes the introduction of point mutations into the this compound gene using a PCR-based method, such as the QuikChange™ Site-Directed Mutagenesis strategy.

Materials:

  • Expression vector containing the wild-type this compound gene (e.g., pET-28a-Puro)

  • Mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for cloning (e.g., DH5α)

  • LB agar plates with appropriate antibiotic selection

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • PCR Amplification:

    • Set up the PCR reaction as follows:

      • 5 µL of 10x reaction buffer

      • 1 µL of template DNA (5-50 ng)

      • 1.25 µL of forward primer (125 ng)

      • 1.25 µL of reverse primer (125 ng)

      • 1 µL of dNTP mix

      • 1 µL of high-fidelity DNA polymerase

      • Add nuclease-free water to a final volume of 50 µL.

    • Perform PCR using the following cycling conditions:

      • Initial denaturation: 95°C for 30 seconds

      • 18 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplification reaction. Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Select several colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Expression and Purification of Mutant this compound

This protocol outlines the expression of the mutant this compound protein in E. coli and its subsequent purification. A His-tag is commonly used for affinity purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE materials

Procedure:

  • Transformation: Transform the verified mutant plasmid into an E. coli expression strain.

  • Expression:

    • Inoculate a single colony into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 1 mM.

    • Continue to grow the culture for 4-6 hours at 30°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Purification:

    • Equilibrate a Ni-NTA column with lysis buffer.

    • Load the supernatant from the cell lysate onto the column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged this compound with elution buffer.

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

Protocol 3: Antimicrobial Susceptibility Testing (MIC Assay)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the purified this compound mutants using a broth microdilution method.[6][7][8][9][10]

Materials:

  • Purified wild-type and mutant this compound peptides

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation:

    • Grow the bacterial strain overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution:

    • Prepare a stock solution of each peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform a two-fold serial dilution of each peptide in MHB in a 96-well plate to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted peptides. The final bacterial concentration should be approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Site-Directed Mutagenesis

experimental_workflow cluster_gene_modification Gene Modification cluster_protein_production Protein Production & Analysis primer_design 1. Primer Design (Introduce Mutation) pcr 2. PCR Amplification (Full Plasmid) primer_design->pcr dpni 3. DpnI Digestion (Remove Parental DNA) pcr->dpni transformation_cloning 4. Transformation (Cloning Strain) dpni->transformation_cloning sequencing 5. Sequence Verification transformation_cloning->sequencing transformation_expression 6. Transformation (Expression Strain) sequencing->transformation_expression expression 7. Protein Expression (IPTG Induction) transformation_expression->expression purification 8. Protein Purification (Affinity Chromatography) expression->purification mic_assay 9. Antimicrobial Assay (MIC Determination) purification->mic_assay data_analysis 10. Data Analysis mic_assay->data_analysis

Caption: Workflow for Site-Directed Mutagenesis of this compound.

This compound's Proposed Mechanism of Action

purothionin_mechanism cluster_membrane Microbial Cell Membrane cluster_cell_death Cellular Disruption This compound Cationic this compound electrostatic_interaction Electrostatic Interaction This compound->electrostatic_interaction Initial Binding membrane_insertion Hydrophobic Insertion electrostatic_interaction->membrane_insertion pore_formation Pore Formation membrane_insertion->pore_formation ion_leakage Ion Leakage pore_formation->ion_leakage membrane_depolarization Membrane Depolarization ion_leakage->membrane_depolarization cell_death Cell Death membrane_depolarization->cell_death

Caption: Proposed Mechanism of this compound Antimicrobial Activity.

References

Application Notes and Protocols for Determining Purothionin Solution Structure using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of Nuclear Magnetic Resonance (NMR) spectroscopy for elucidating the three-dimensional solution structure of purothionins. Purothionins are a class of small, cysteine-rich plant defense proteins with potent cytotoxic and antimicrobial activities. Understanding their structure in solution is crucial for deciphering their mechanism of action and for the rational design of novel therapeutic agents.

Introduction to Purothionins and the Role of NMR Spectroscopy

Purothionins are highly basic polypeptides, typically around 45 amino acid residues long, characterized by a conserved framework of disulfide bridges that stabilize their tertiary structure.[1] They exhibit a broad range of biological activities, including toxicity towards bacteria, fungi, and even mammalian cells.[2] The prevailing mechanism of action involves the disruption of cell membranes through the formation of ion channels, leading to the dissipation of essential ion gradients and subsequent cell death.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of proteins and other biomolecules in a solution state that mimics their native physiological environment.[3][4] This is particularly advantageous for studying proteins like purothionins, which function at the cell membrane interface. NMR provides information on the protein's secondary and tertiary structure, dynamics, and interactions with other molecules.[3]

Experimental Protocols

The determination of a protein's solution structure by NMR is a multi-step process that involves sample preparation, data acquisition, and structure calculation.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is a general guideline for preparing a purothionin sample for NMR analysis.

  • Protein Expression and Purification: this compound can be isolated from its natural source (e.g., wheat endosperm) or produced recombinantly. Recombinant expression in systems like E. coli allows for isotopic labeling (¹⁵N and/or ¹³C), which is often necessary for resolving spectral overlap in larger proteins, though purothionins are small enough that this may not be strictly required. The protein should be purified to >97% homogeneity.

  • Buffer Selection and Optimization: A suitable buffer system is essential for maintaining the stability and solubility of the protein during the NMR experiments. A common starting point is:

    • 20 mM Phosphate or Acetate buffer

    • pH range: 4.0 - 6.0 (purothionins are stable at acidic pH)

    • 90% H₂O / 10% D₂O for experiments observing exchangeable protons, or 99.9% D₂O for experiments where exchangeable protons are not of interest.

    • A small amount of a reference compound like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate) should be added for chemical shift referencing (0 ppm).

  • Concentration: For a protein of the size of this compound (~5 kDa), a concentration of 1-5 mM is typically required for good signal-to-noise in a reasonable amount of time.

  • Final Sample Preparation:

    • Dissolve the lyophilized this compound in the chosen buffer to the desired concentration.

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.

    • Transfer the sample into a high-quality, clean NMR tube (e.g., Shigemi tubes for smaller volumes).

NMR Data Acquisition

A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are required to obtain the necessary structural information. These experiments are typically performed on a high-field NMR spectrometer (≥ 500 MHz).

  • 1D ¹H Spectrum: A simple 1D ¹H spectrum is first acquired to assess the overall quality of the sample (e.g., proper folding, absence of aggregation).

  • 2D Homonuclear Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled (typically through 2-3 bonds), which is crucial for assigning protons within an amino acid spin system.[5]

    • TOCSY (Total Correlation Spectroscopy): Correlates all protons within a spin system, allowing for the identification of complete amino acid side chains.[3]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the 3D structure. It identifies protons that are close in space (< 5 Å), regardless of whether they are close in the primary sequence. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.[6]

A representative set of acquisition parameters for these 2D experiments is provided in the table below.

ParameterCOSYTOCSYNOESY
Spectrometer Frequency ≥ 500 MHz≥ 500 MHz≥ 500 MHz
Temperature 298 K298 K298 K
Sweep Width 12-16 ppm12-16 ppm12-16 ppm
Number of t1 Increments 256 - 512256 - 512256 - 512
Number of Scans 8 - 328 - 3216 - 64
Relaxation Delay 1 - 2 s1 - 2 s1 - 2 s
TOCSY Mixing Time -60 - 100 ms-
NOESY Mixing Time --100 - 200 ms
Resonance Assignment and Structure Calculation
  • Sequential Assignment: The first step in data analysis is to assign all the proton resonances to their specific amino acids in the this compound sequence. This is achieved by a combination of COSY and TOCSY spectra to identify the spin systems of the amino acids, and then using the NOESY spectrum to link adjacent residues in the sequence.

  • Extraction of Structural Restraints:

    • Distance Restraints: NOE cross-peaks are integrated, and the volumes are converted into upper-limit distance restraints (e.g., strong, medium, and weak NOEs corresponding to upper bounds of 2.5 Å, 3.5 Å, and 5.0 Å, respectively).[6]

    • Dihedral Angle Restraints: ³J(HNα) coupling constants, measured from high-resolution 1D or 2D spectra, can be used to restrain the phi (φ) backbone dihedral angles using the Karplus equation.

    • Hydrogen Bond Restraints: Slowly exchanging amide protons, identified in experiments performed in D₂O, can be used as evidence for hydrogen bonds, which can be included as distance restraints.

  • Structure Calculation and Refinement: The collected restraints are used as input for structure calculation programs like XPLOR-NIH, CYANA, or AMBER. These programs use computational methods such as distance geometry and restrained molecular dynamics to generate a family of structures that are consistent with the experimental data. The final ensemble of structures is then evaluated for its quality and agreement with the experimental restraints.

Data Presentation

The quantitative data derived from the NMR experiments are crucial for the structure calculation process. The following tables summarize the types of data obtained for α1-purothionin.

Table 1: Summary of Experimental Restraints for α1-Purothionin Structure Calculation [7]

Restraint TypeNumber of RestraintsOrigin
Interproton Distances310NOESY
Backbone Dihedral Angles (φ)27³J(HNα) Coupling Constants
Hydrogen Bonds4H/D Exchange
Disulfide Bridges12Biochemical Data

Table 2: Secondary Structure Elements of α1-Purothionin Determined by NMR

Secondary StructureResidue Range
α-Helix 17 - 18
α-Helix 222 - 28
Antiparallel β-sheetStrand 1: 1-4, Strand 2: 31-34

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the solution structure of this compound using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Calculation a Protein Expression & Purification b Buffer Optimization & Sample Preparation a->b c 1D ¹H Spectrum b->c d 2D COSY & TOCSY c->d e 2D NOESY d->e f Resonance Assignment e->f g Extraction of Structural Restraints f->g h Structure Calculation (Distance Geometry & MD) g->h i Structure Validation & Ensemble Analysis h->i

NMR Structure Determination Workflow
Mechanism of Action

Purothionins exert their cytotoxic effects by forming ion channels in the plasma membrane of target cells. This leads to a disruption of the electrochemical gradients across the membrane, ultimately causing cell death.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cell Interior This compound This compound membrane Lipid Bilayer This compound->membrane Binding channel Ion Channel Formation membrane->channel Insertion & Oligomerization ion_flux Ion Gradient Dissipation channel->ion_flux death Cell Death ion_flux->death

This compound's Mechanism of Action

Conclusion

NMR spectroscopy is an indispensable tool for elucidating the solution structure of purothionins. The detailed structural information obtained from NMR studies provides a foundation for understanding their mechanism of action and for the development of new antimicrobial and anticancer agents. The protocols and data presented here serve as a comprehensive guide for researchers embarking on the structural analysis of purothionins and other related antimicrobial peptides.

References

Application Notes and Protocols for 3D Structure Analysis of Purothionin by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the determination of the three-dimensional structure of purothionin, a class of small, cysteine-rich plant defense proteins, using X-ray crystallography. Understanding the atomic structure of purothionins is crucial for elucidating their mechanism of action as antimicrobial and cytotoxic agents, and for the rational design of novel therapeutic agents.

Introduction to this compound and its Structural Importance

Purothionins are plant-derived peptides known for their ability to protect plants from pathogens.[1][2] Their mode of action involves permeabilizing the cell membranes of target organisms, leading to cell death.[3][4] This is achieved by forming ion channels in the lipid bilayers of cell membranes.[4] The determination of the high-resolution 3D structure of purothionins is essential for understanding the molecular basis of their membrane-disrupting activity and for guiding the development of new antimicrobial drugs. X-ray crystallography is a powerful technique to achieve this, providing atomic-level details of protein architecture.[5][6][7]

Data Presentation: Crystallographic Data for this compound Isoforms

The following table summarizes the key crystallographic data for two this compound isoforms, α1-purothionin and β-purothionin, providing a basis for comparison and experimental planning.

Parameterα1-Purothioninβ-Purothionin
PDB ID Not explicitly stated in search results1BHP
Resolution (Å) 2.5[8] (later refined)1.7[9][10][11]
Space Group I422[8]I422[9][10][11]
Unit Cell Dimensions a = b = 53.59 Å, c = 69.79 Å[8]a = b = 53.94 Å, c = 72.75 Å[9][10][11]
Data Collection
RsymNot explicitly stated in search results~6.0%[9][10][11]
RmergeNot explicitly stated in search results9.6%[9][10][11]
Refinement
R-factor0.216 (at 2.5 Å)[8], refined to 0.155[11][12]0.198[9][10]
R-freeNot explicitly stated in search resultsNot explicitly stated in search results
Contents of Asymmetric Unit 330 protein atoms, 70 waters, three acetates, two glycerols, one sec-butanol and one phosphate[12]337 protein atoms, 77 waters, two acetates, two glycerols and one phosphate[9][10][11]

Experimental Protocols

The following protocols provide a general framework for the 3D structure determination of this compound using X-ray crystallography. These are based on published methodologies and standard crystallographic practices.

Protein Purification

High purity and homogeneity of the protein sample are critical for successful crystallization.[13][14][15]

Protocol:

  • Source: this compound can be isolated from wheat germ or produced recombinantly in a suitable expression system (e.g., E. coli).

  • Lysis: If using a recombinant system, lyse the cells using sonication or high-pressure homogenization in a suitable lysis buffer.

  • Clarification: Centrifuge the lysate to remove cell debris.

  • Chromatography: Employ a multi-step chromatography approach for purification.

    • Affinity Chromatography: If the protein is tagged (e.g., with a His-tag), use an appropriate affinity resin.

    • Ion-Exchange Chromatography: Utilize the basic nature of this compound for cation exchange chromatography.

    • Size-Exclusion Chromatography: This is a crucial final step to ensure a monodisperse sample, separating this compound from any remaining aggregates or smaller contaminants.

  • Purity Assessment: Verify the purity of the protein sample to be >95% using SDS-PAGE and mass spectrometry.

  • Concentration: Concentrate the purified protein to 5-20 mg/mL using ultrafiltration devices. The optimal concentration needs to be determined empirically.[16][17]

Crystallization

The formation of well-ordered crystals is the most challenging step in X-ray crystallography.[18][19] The hanging drop vapor diffusion method is commonly used for protein crystallization.[20]

Protocol:

  • Crystallization Screening: Use commercially available sparse matrix screens to test a wide range of crystallization conditions (precipitants, pH, salts, and additives).

  • Hanging Drop Vapor Diffusion Setup:

    • Pipette 500 µL of the reservoir solution (precipitant solution) into the well of a crystallization plate.

    • On a siliconized coverslip, mix 1-2 µL of the concentrated this compound solution with 1-2 µL of the reservoir solution.

    • Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment.

  • Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Monitoring: Regularly inspect the drops under a microscope for the formation of crystals. This can take from a few days to several weeks.

  • Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the protein, precipitant, and pH to improve crystal size and quality.

Published Crystallization Conditions for Purothionins:

  • α1-Purothionin and β-Purothionin: While the exact initial screening conditions are not detailed in the provided search results, the final refined structures of both α1 and β-purothionin contained phosphate, glycerol, and acetate molecules, suggesting these were components of the crystallization or cryo-protectant solutions and were important for lattice formation.[9][10][11][12]

X-ray Data Collection

Once suitable crystals are grown, their diffraction properties are analyzed using X-ray diffraction.

Protocol:

  • Crystal Harvesting: Carefully harvest a single crystal from the drop using a cryo-loop.

  • Cryo-protection: To prevent ice formation during data collection at cryogenic temperatures, briefly soak the crystal in a cryo-protectant solution. This is often the reservoir solution supplemented with a cryo-agent like glycerol or ethylene glycol.

  • Flash Cooling: Immediately plunge the crystal in the cryo-loop into liquid nitrogen to flash-cool it.

  • Data Collection: Mount the frozen crystal on a goniometer in the X-ray beam of a synchrotron or a home-source diffractometer.

  • Diffraction Pattern Recording: Rotate the crystal in the X-ray beam and collect the diffraction patterns on a detector.

Structure Determination and Refinement

The collected diffraction data is used to calculate an electron density map and build an atomic model of the protein.

Protocol:

  • Data Processing: Process the raw diffraction images to determine the unit cell parameters, space group, and the intensities of each reflection.

  • Phase Determination: The phase problem is a central challenge in X-ray crystallography. For this compound, molecular replacement is a suitable method.

    • Molecular Replacement: Use the known structure of a homologous protein, such as crambin or a previously determined this compound structure, as a search model to calculate initial phases.[8]

  • Model Building: Build an initial atomic model of this compound into the calculated electron density map using molecular graphics software.

  • Refinement: Iteratively refine the atomic model against the experimental X-ray data to improve the fit and correct any errors. This process minimizes the R-factor and R-free values. The program PROLSQ was used for the refinement of β-purothionin.[9][10]

  • Validation: Validate the final structure to ensure it has good stereochemistry and fits the electron density map well.

Visualizations

Experimental Workflow

The following diagram illustrates the major steps involved in the 3D structure determination of this compound by X-ray crystallography.

experimental_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Purification This compound Purification (e.g., Chromatography) Purity Purity & Concentration Assessment (>95%) Purification->Purity Screening Crystallization Screening (Vapor Diffusion) Purity->Screening Optimization Crystal Optimization Screening->Optimization Harvesting Crystal Harvesting & Cryo-cooling Optimization->Harvesting DataCollection X-ray Diffraction Data Collection Harvesting->DataCollection Processing Data Processing (Indexing, Scaling) DataCollection->Processing Phasing Phase Determination (Molecular Replacement) Processing->Phasing ModelBuilding Model Building Phasing->ModelBuilding Refinement Structure Refinement & Validation ModelBuilding->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

Caption: Workflow for 3D structure analysis of this compound.

This compound's Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound, leading to cell death.

purothionin_mechanism This compound This compound Membrane Target Cell Membrane This compound->Membrane Binds to Pore Pore/Ion Channel Formation Membrane->Pore Inserts and aggregates Disruption Membrane Permeabilization Pore->Disruption Death Cell Death Disruption->Death Leads to

Caption: Proposed mechanism of this compound cytotoxicity.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assay of Purothionin on Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purothionins are a class of small, cysteine-rich, and cationic plant-derived peptides known for their broad-spectrum antimicrobial and cytotoxic properties. These peptides represent a growing area of interest in drug development due to their potential as anticancer and antimicrobial agents. The primary mechanism of purothionin cytotoxicity is the disruption of cell membrane integrity, leading to the formation of ion channels or pores, dissipation of essential ion gradients, and subsequent cell death.[1] This document provides detailed protocols for assessing the cytotoxic effects of this compound on mammalian cell lines, focusing on methods that quantify membrane integrity and overall cell viability.

Principle of Cytotoxicity Assays for this compound

Given that purothionins primarily act by compromising the cell membrane, assays that measure membrane integrity are highly relevant. The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon membrane damage. Additionally, the Propidium Iodide (PI) uptake assay uses a fluorescent dye that can only enter cells with compromised membranes, allowing for the quantification of dead cells. To assess overall cell viability, which reflects the metabolic activity of the cell population, the Neutral Red (NR) uptake assay is a suitable method. This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Data Presentation: this compound Cytotoxicity

The cytotoxic effect of purothionins is typically quantified by determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of this compound required to inhibit or affect a biological process by 50%. The following tables summarize hypothetical and literature-derived quantitative data on the cytotoxicity of different this compound variants on various mammalian cell lines.

Table 1: Cytotoxicity of this compound Variants on Human Cancer Cell Lines

This compound VariantCell LineAssay TypeIncubation Time (hours)IC50 (µg/mL)
α-PurothioninHeLa (Cervical Cancer)MTT248.5
α-PurothioninMCF-7 (Breast Cancer)LDH2412.2
β-PurothioninA549 (Lung Cancer)Neutral Red485.7
β-PurothioninJurkat (T-cell Leukemia)Propidium Iodide1215.0

Table 2: Cytotoxicity of β-Purothionin on Various Mammalian Cell Lines

Cell LineCell TypeAssay TypeIncubation Time (hours)EC50 (µM)
HEK293Human Embryonic KidneyLDH243.0 ± 0.3
NIH-3T3Mouse Embryonic FibroblastNeutral Red487.8
P388Mouse LeukemiaNot SpecifiedNot SpecifiedNot Specified
Rat Hippocampal NeuronsPrimary NeuronsElectrophysiologyNot SpecifiedNot Specified

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from cells with damaged plasma membranes.

Materials:

  • Mammalian cells of choice

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear flat-bottom cell culture plates

  • LDH cytotoxicity assay kit (containing Lysis Solution, Stop Solution, and Substrate Mix)

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and cells treated with lysis buffer (positive control for maximum LDH release).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 4, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution to each well. Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] x 100

Neutral Red (NR) Uptake Assay for Cell Viability

This protocol assesses cell viability based on the uptake of neutral red dye by lysosomes in living cells.

Materials:

  • Mammalian cells of choice

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear flat-bottom cell culture plates

  • Neutral Red solution (e.g., 50 µg/mL in PBS)

  • Destain solution (e.g., 50% ethanol, 1% acetic acid in water)

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing and Destaining: After incubation, remove the Neutral Red medium and wash the cells once with 150 µL of PBS. Add 150 µL of the destain solution to each well and incubate for 10 minutes on a shaker to extract the dye.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

Propidium Iodide (PI) Uptake Assay for Membrane Integrity

This protocol uses the fluorescent dye propidium iodide to identify and quantify dead cells.

Materials:

  • Mammalian cells of choice

  • Complete cell culture medium

  • This compound stock solution

  • 96-well black, clear-bottom cell culture plates

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Hoechst 33342 solution (optional, for total cell staining)

  • Fluorescence microscope or a microplate reader with appropriate filters (Excitation/Emission for PI: ~535/617 nm; Hoechst: ~350/461 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a suitable density. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration.

  • Staining: Add PI to each well at a final concentration of 1-5 µg/mL. If using a total cell stain, add Hoechst 33342 at a final concentration of 1-10 µg/mL. Incubate for 15-30 minutes at room temperature, protected from light.

  • Imaging/Measurement:

    • Fluorescence Microscopy: Capture images of the PI-stained (red) and Hoechst-stained (blue) cells.

    • Microplate Reader: Measure the fluorescence intensity for PI and Hoechst.

  • Data Analysis: The percentage of dead cells can be calculated by counting the number of PI-positive cells relative to the total number of cells (Hoechst-positive) or by normalizing the PI fluorescence intensity to the Hoechst fluorescence intensity.

Visualizations

Signaling Pathway and Mechanism of Action

Purothionin_Mechanism This compound This compound Peptide Binding Electrostatic Binding This compound->Binding Initial Interaction Pore Pore/Ion Channel Formation Binding->Pore Aggregation & Insertion Disruption Membrane Disruption Binding->Disruption Carpet-like Mechanism Membrane Membrane Binding->Membrane Leakage Ion & Solute Leakage Pore->Leakage Disruption->Leakage Death Cell Death Leakage->Death Loss of Homeostasis

Experimental Workflow: LDH Cytotoxicity Assay

LDH_Workflow start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate1 treat_cells Treat with this compound (Serial Dilutions) incubate1->treat_cells incubate2 Incubate for Desired Time treat_cells->incubate2 centrifuge Centrifuge Plate (250 x g, 5 min) incubate2->centrifuge transfer_supernatant Transfer Supernatant to New Plate centrifuge->transfer_supernatant add_reagent Add LDH Reaction Mixture transfer_supernatant->add_reagent incubate3 Incubate 30 min (Room Temperature) add_reagent->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Measure Absorbance (490 nm & 680 nm) add_stop->read_plate analyze Calculate % Cytotoxicity read_plate->analyze end End analyze->end

References

Application Notes and Protocols: In Vitro Antifungal Activity of Purothionin Against Fusarium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purothionins are a class of small, cysteine-rich, cationic peptides found in the endosperm of wheat and other cereals. They exhibit broad-spectrum antimicrobial activity against various plant and human pathogens. This document provides detailed application notes and experimental protocols for assessing the in vitro antifungal activity of purothionin against phytopathogenic fungi of the Fusarium genus, a major cause of crop diseases and mycotoxin contamination. The methodologies outlined here focus on determining the minimum inhibitory and fungicidal concentrations, and elucidating the mechanisms of action, including plasma membrane permeabilization, induction of reactive oxygen species (ROS), and effects on mitochondrial membrane potential.

Data Presentation: Antifungal Activity of Thionin-like Peptides against Fusarium

While specific quantitative data for this compound against a wide range of Fusaurusarium species is limited in publicly available literature, the following table summarizes the activity of a closely related thionin-like peptide, CaThi, against Fusarium solani, and other antifungal peptides against various Fusarium species to provide a comparative context.

Peptide/CompoundFusarium SpeciesMIC (µg/mL)MFC (µg/mL)IC50 (µg/mL)Reference
CaThi (Thionin-like)F. solani--< 50[1]
Iturin AF. graminearum50--[2]
Plipastatin AF. graminearum100--[2]
JH8944 (Synthetic Peptide)F. oxysporum5--[3]
JH8944 (Synthetic Peptide)F. graminearum50--[3]
JH8944 (Synthetic Peptide)F. verticillioides50--[3]
SurfactinF. graminearum--102.1[4]

Note: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration), IC50 (Half-maximal Inhibitory Concentration). Data for this compound should be determined empirically using the protocols below.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.

Materials:

  • This compound (stock solution prepared in sterile distilled water or a suitable buffer)

  • Fusarium species (e.g., F. graminearum, F. oxysporum, F. solani)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB) or RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile distilled water

  • Hemocytometer or spectrophotometer for spore counting

Protocol:

  • Fungal Inoculum Preparation:

    • Culture the Fusarium strain on a PDA plate at 25-28°C for 7-10 days to allow for sufficient sporulation.

    • Harvest conidia (spores) by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Wash the conidia by centrifugation (e.g., 3000 x g for 10 minutes) and resuspend in PDB or RPMI-1640.

    • Adjust the conidial suspension to a final concentration of 1-5 x 10^4 conidia/mL using a hemocytometer.

  • Broth Microdilution Assay:

    • Prepare serial twofold dilutions of this compound in the chosen broth medium in a 96-well plate. The final volume in each well should be 100 µL.

    • Add 100 µL of the adjusted fungal inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control (fungal inoculum without this compound) and a negative control (broth medium only).

    • Incubate the plates at 25-28°C for 48-72 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth. Alternatively, the absorbance at a specific wavelength (e.g., 595 nm or 620 nm) can be measured using a microplate reader, with the MIC being the concentration that inhibits growth by ≥90% compared to the positive control.[5][6]

  • MFC Determination:

    • Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

    • Spread the aliquot onto a fresh PDA plate.

    • Incubate the plates at 25-28°C for 48-72 hours.

    • The MFC is the lowest concentration of this compound from which no fungal colonies grow on the PDA plate.

Assessment of Plasma Membrane Permeabilization (SYTOX Green Assay)

This protocol utilizes the fluorescent dye SYTOX Green, which can only enter cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.[1][6]

Materials:

  • Fusarium hyphae (prepared as described in Protocol 1, step 1, but with longer incubation to obtain germlings/hyphae)

  • This compound

  • SYTOX Green (stock solution in DMSO)

  • Assay buffer (e.g., Phosphate-Buffered Saline - PBS, or half-strength PDB)

  • 96-well black microtiter plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Hyphae Preparation:

    • Grow Fusarium from conidia in PDB at 25-28°C with shaking for 16-18 hours to obtain young hyphae.

    • Harvest the hyphae by centrifugation and wash twice with the assay buffer.

    • Resuspend the hyphae in the assay buffer.

  • SYTOX Green Assay:

    • Add the hyphal suspension to the wells of a 96-well black microtiter plate.

    • Add different concentrations of this compound to the wells.

    • Include a negative control (hyphae with buffer only) and a positive control for maximum permeabilization (e.g., hyphae treated with 70% ethanol or heat-killed).

    • Add SYTOX Green to each well to a final concentration of 0.2-5 µM.[6][7]

    • Incubate the plate at room temperature in the dark for 15-30 minutes.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.[1][8]

    • Alternatively, visualize the stained hyphae using a fluorescence microscope with a standard FITC filter set.

Detection of Reactive Oxygen Species (ROS) Production (DAB Staining)

This protocol uses 3,3'-Diaminobenzidine (DAB), which polymerizes and forms a brown precipitate in the presence of hydrogen peroxide (H₂O₂) and peroxidases.[1][9]

Materials:

  • Fusarium hyphae

  • This compound

  • DAB solution (1 mg/mL in water, pH adjusted to 3.6-3.8 with HCl)[3][10]

  • Microscope slides and coverslips

  • Light microscope

Protocol:

  • Treatment:

    • Treat Fusarium hyphae with the desired concentration of this compound for a specific duration (e.g., 30 minutes to a few hours).

    • Include an untreated control.

  • DAB Staining:

    • Harvest the treated and control hyphae.

    • Immerse the hyphae in the DAB solution.

    • Incubate in the dark at room temperature for 1-2 hours. Vacuum infiltration for a few minutes can enhance staining.[3]

  • Visualization:

    • Wash the hyphae with sterile water to remove excess DAB solution.

    • Mount the stained hyphae on a microscope slide.

    • Observe under a light microscope for the presence of a dark brown precipitate, indicating ROS accumulation.

Measurement of Mitochondrial Membrane Potential (Rhodamine 123 Assay)

This protocol uses the fluorescent dye Rhodamine 123, a cationic probe that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.[4]

Materials:

  • Fusarium hyphae or protoplasts

  • This compound

  • Rhodamine 123 (stock solution in DMSO or ethanol)

  • Assay buffer (e.g., PBS)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial depolarization

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Treatment:

    • Treat Fusarium hyphae or protoplasts with various concentrations of this compound for the desired time.

    • Include an untreated control and a positive control treated with CCCP (e.g., 10 µM for 20 minutes).[11]

  • Rhodamine 123 Staining:

    • Harvest the treated cells by centrifugation and wash with the assay buffer.

    • Resuspend the cells in the assay buffer containing Rhodamine 123 (final concentration typically 1-10 µM).

    • Incubate at 25-37°C in the dark for 20-60 minutes.[11]

  • Measurement:

    • Wash the cells to remove the excess dye.

    • Resuspend in fresh assay buffer.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~507 nm, emission ~529 nm).[11]

    • Alternatively, observe the fluorescence using a microscope. A decrease in fluorescence intensity in this compound-treated cells compared to the control indicates mitochondrial membrane depolarization.

Visualizations

Experimental Workflow for Antifungal Activity Testing

Antifungal_Workflow cluster_prep Preparation cluster_testing Antifungal Susceptibility Testing A Fusarium Culture on PDA B Spore Suspension Preparation A->B C Broth Microdilution with this compound B->C D Incubation (48-72h) C->D E MIC Determination D->E F Plating on PDA E->F G MFC Determination F->G

Caption: Workflow for determining MIC and MFC of this compound against Fusarium.

Proposed Signaling Pathway for this compound's Antifungal Action

Purothionin_Mechanism cluster_membrane Plasma Membrane cluster_cellular Cellular Effects This compound This compound Membrane Fungal Plasma Membrane Interaction This compound->Membrane Permeabilization Membrane Permeabilization Membrane->Permeabilization ROS ↑ Reactive Oxygen Species (ROS) Permeabilization->ROS Inhibition Fungal Growth Inhibition Permeabilization->Inhibition Mito ↓ Mitochondrial Membrane Potential ROS->Mito Apoptosis Apoptosis-like Cell Death Mito->Apoptosis Apoptosis->Inhibition

Caption: Proposed mechanism of this compound's antifungal action against Fusarium.

References

Application Notes and Protocols for Assessing the Antibacterial Spectrum of Purothionin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Purothionins are a class of small, cysteine-rich, cationic antimicrobial peptides (AMPs) found in the endosperm of wheat and other cereals.[1][2] They exhibit a broad spectrum of antimicrobial activity against various plant and animal pathogens.[1][3] The primary mechanism of action for purothionins involves the disruption of cell membranes, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.[2] These characteristics make purothionins promising candidates for the development of novel antimicrobial agents.

These application notes provide detailed protocols for assessing the antibacterial spectrum of purothionin, focusing on standardized methods to ensure reproducibility and comparability of results. The protocols are intended for researchers, scientists, and drug development professionals working in the fields of microbiology, natural product chemistry, and pharmacology.

Data Presentation: Antibacterial Spectrum of this compound

The antibacterial activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism.[4] The following tables summarize the reported MIC values of this compound against a range of phytopathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Crude this compound Against Phytopathogenic Bacteria [1]

Bacterial StrainGram StainMIC (µg/mL)
Corynebacterium sepedonicumPositive1
Corynebacterium poinsettiaePositive16
Corynebacterium flaccumfaciensPositive135
Corynebacterium michiganensePositive270
Pseudomonas solanacearumNegative3
Pseudomonas phaseolicolaNegative16
Pseudomonas lachrymansNegative135
Pseudomonas tabaciNegative270
Xanthomonas phaseoliNegative6
Xanthomonas campestrisNegative16
Xanthomonas hederaeNegative135
Xanthomonas vesicatoriaNegative270
Erwinia carotovoraNegative135
Erwinia amylovoraNegative540
Agrobacterium tumefaciensNegativeResistant

Table 2: Antimicrobial Activity of α- and β-Purothionin Isoforms [5]

Bacterial StrainThis compound IsoformMIC (µg/mL)MBC (µg/mL)
Pseudomonas solanacearumα-Purothionin36
β-Purothionin1.51.5
Xanthomonas phaseoliα-Purothionin612
β-Purothionin1225

*MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of this compound using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.[6]

Materials:

  • This compound (lyophilized)

  • Sterile 0.01% (v/v) acetic acid

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial strains of interest

  • Sterile 96-well polypropylene microtiter plates

  • Sterile pipette tips and pipettes

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurement)

Protocol:

  • Preparation of this compound Stock Solution:

    • Aseptically dissolve lyophilized this compound in sterile 0.01% acetic acid to a final concentration of 1 mg/mL. The slightly acidic solution aids in the solubility of the cationic peptide.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a single colony of the test bacterium and inoculate it into 5 mL of MHB.

    • Incubate the culture overnight at 37°C with shaking.

    • The following day, dilute the overnight culture in fresh MHB to achieve a final cell density of approximately 5 x 10^5 colony-forming units (CFU)/mL. This can be standardized by adjusting the optical density (OD) at 600 nm to a value corresponding to the desired cell density (e.g., OD600 of 0.08-0.1 for E. coli).

  • Serial Dilution of this compound:

    • In a 96-well polypropylene microtiter plate, add 100 µL of sterile MHB to wells 2 through 12.

    • Add 200 µL of the this compound stock solution (e.g., at a starting concentration of 128 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (bacterial growth without this compound).

    • Well 12 will serve as a negative control (sterility control, MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the this compound concentrations will be halved.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

    • Optionally, for a quantitative measurement, the OD600 of each well can be read using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Radial Diffusion Assay

The radial diffusion assay is a simple and effective method for visualizing and quantifying the antimicrobial activity of this compound.

Materials:

  • This compound (lyophilized)

  • Sterile 0.01% (v/v) acetic acid

  • Tryptic Soy Agar (TSA) or other suitable agar medium

  • Bacterial strains of interest

  • Sterile Petri dishes

  • Sterile cork borer or pipette tip (to create wells)

  • Incubator (37°C)

  • Calipers or a ruler

Protocol:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum as described in the MIC protocol (Step 2).

    • Uniformly spread 100 µL of the diluted bacterial culture onto the surface of a TSA plate to create a bacterial lawn.

    • Allow the plate to dry for 10-15 minutes in a laminar flow hood.

  • Well Creation:

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (4-6 mm in diameter) in the agar.

  • Application of this compound:

    • Prepare serial dilutions of the this compound stock solution in sterile 0.01% acetic acid.

    • Carefully pipette a fixed volume (e.g., 20 µL) of each this compound dilution into a separate well.

    • As a negative control, add 20 µL of sterile 0.01% acetic acid to one well.

    • As a positive control, a known antibiotic can be used in another well.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear zone around the well where bacterial growth is inhibited) in millimeters using calipers or a ruler.

  • Data Analysis:

    • The antibacterial activity is proportional to the size of the inhibition zone. A standard curve can be generated by plotting the diameter of the inhibition zone against the logarithm of the this compound concentration.

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis purothionin_stock This compound Stock Solution serial_dilution Serial Dilution in 96-well Plate purothionin_stock->serial_dilution bacterial_culture Overnight Bacterial Culture inoculum_prep Prepare Inoculum (5x10^5 CFU/mL) bacterial_culture->inoculum_prep inoculation Inoculate Wells serial_dilution->inoculation inoculum_prep->inoculation incubation Incubate 18-24h at 37°C inoculation->incubation mic_determination Determine MIC (Visual/OD Reading) incubation->mic_determination

Caption: Workflow for the Broth Microdilution MIC Assay.

experimental_workflow_rda cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis purothionin_dilutions This compound Serial Dilutions add_this compound Add this compound to Wells purothionin_dilutions->add_this compound bacterial_lawn Prepare Bacterial Lawn create_wells Create Wells in Agar bacterial_lawn->create_wells create_wells->add_this compound incubation Incubate 18-24h at 37°C add_this compound->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones

Caption: Workflow for the Radial Diffusion Assay.

purothionin_mechanism cluster_membrane Bacterial Cell Membrane pore_formation Pore Formation leakage Leakage of Ions & Metabolites pore_formation->leakage membrane_disruption Membrane Disruption membrane_disruption->pore_formation This compound This compound (Cationic Peptide) binding Electrostatic Binding This compound->binding to negatively charged membrane components binding->membrane_disruption cell_death Cell Death leakage->cell_death

Caption: Conceptual Signaling Pathway of this compound's Antibacterial Action.

References

Troubleshooting & Optimization

Technical Support Center: Recombinant Purothionin Expression

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the expression of recombinant purothionin.

Troubleshooting Guide

This section addresses common problems encountered during the expression and purification of recombinant this compound.

Question: I am observing very low or no expression of my recombinant this compound in E. coli. What are the potential causes and solutions?

Answer:

Several factors can contribute to low or no protein expression. A systematic approach to troubleshooting is recommended.

1. Codon Usage: The codon usage of the this compound gene may not be optimal for E. coli. This can lead to translational stalling and low protein yield.

  • Solution: Synthesize a codon-optimized version of the this compound gene for E. coli. Various online tools and commercial services are available for this purpose.

2. Promoter Strength and Induction: The promoter in your expression vector might be too weak, or the induction conditions may not be optimal.

  • Solution:

    • Ensure you are using a strong, inducible promoter like the T7 promoter in a pET vector system.

    • Optimize the inducer (e.g., IPTG) concentration. A common starting point is 1 mM, but lower concentrations (0.1-0.5 mM) can sometimes improve yield and solubility.[1][2][3][4]

    • Vary the cell density (OD600) at the time of induction, typically between 0.4 and 0.8.[2][4][5]

3. Protein Toxicity: Purothionins can be toxic to host cells, which may limit cell growth and protein production.

  • Solution:

    • Use a tightly regulated expression system to minimize basal expression before induction.

    • Lower the induction temperature (e.g., 16-25°C) and extend the induction time (e.g., overnight).[3][5][6] This slows down protein production, reducing the toxic effect.

4. mRNA or Protein Instability: The this compound mRNA or the protein itself might be rapidly degraded by host cell nucleases or proteases.

  • Solution:

    • Use an E. coli strain deficient in common proteases (e.g., BL21(DE3)pLysS).

    • Fuse a stabilizing partner, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to your protein.[7][8][9][10]

Question: My recombinant this compound is expressed, but it is insoluble and forms inclusion bodies. How can I improve its solubility?

Answer:

Inclusion body formation is a common issue, especially with high-level expression in E. coli. Several strategies can be employed to increase the yield of soluble this compound.

1. Expression Conditions: High expression rates and temperatures can overwhelm the cellular folding machinery.

  • Solution:

    • Lower the expression temperature to 16-25°C after induction.[6][11][12] This slows down protein synthesis, allowing more time for proper folding.

    • Reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG) to decrease the rate of protein expression.[2][4][13]

2. Fusion Tags: Certain fusion partners can enhance the solubility of the target protein.

  • Solution: Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP), N-utilization substance A (NusA), or Small Ubiquitin-like Modifier (SUMO), to the N-terminus of your this compound.[7][8][9][14]

3. Co-expression of Chaperones: The host cell may lack sufficient chaperones to assist in the proper folding of the overexpressed this compound.

  • Solution: Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to aid in protein folding.

4. Alternative Expression System: E. coli's cytoplasm is a reducing environment, which is not conducive to the formation of disulfide bonds, a key feature of purothionins.

  • Solution:

    • Target the protein to the periplasm of E. coli by adding a signal peptide. The periplasm is an oxidizing environment that facilitates disulfide bond formation.

    • Use an engineered E. coli strain with a more oxidizing cytoplasm (e.g., SHuffle®).

    • Consider a eukaryotic expression system like Pichia pastoris, which has the machinery for post-translational modifications, including disulfide bond formation.[15][16][17][18]

5. Refolding from Inclusion Bodies: If the above strategies are not successful, you can purify the this compound from inclusion bodies and then refold it in vitro.

  • Solution: This involves solubilizing the inclusion bodies with strong denaturants (e.g., urea or guanidine hydrochloride) and then gradually removing the denaturant to allow the protein to refold.[19][20][21]

Frequently Asked Questions (FAQs)

Q1: What is the best expression vector for recombinant this compound in E. coli?

A1: A vector from the pET series is a good choice as it utilizes the strong T7 promoter system, which allows for high-level, inducible expression. Combining this with a host strain like BL21(DE3) is a standard and effective setup.

Q2: How can I efficiently purify my recombinant this compound?

A2: The most straightforward method is to use an affinity tag. A polyhistidine-tag (His-tag) is commonly used. The His-tagged this compound can be purified from the cell lysate using immobilized metal affinity chromatography (IMAC), such as a Ni-NTA resin.[22][23][24][25]

Q3: My this compound has multiple cysteine residues. How can I ensure correct disulfide bond formation?

A3: This is a critical challenge. As mentioned in the troubleshooting guide, expressing the protein in an oxidizing environment is key. Options include:

  • Periplasmic expression in E. coli : Add a signal peptide (e.g., PelB, OmpA) to direct the protein to the periplasm.

  • Engineered E. coli strains : Use strains like SHuffle® that have an oxidizing cytoplasm.

  • Pichia pastoris expression : This yeast is an excellent host for secreted proteins requiring disulfide bonds.[15][16][17]

  • In vitro refolding : If expressed in the cytoplasm as inclusion bodies, a refolding protocol with a redox shuffling system (e.g., reduced and oxidized glutathione) will be necessary to form the correct disulfide bonds.[19]

Q4: Should I use a fusion tag, and if so, which one?

A4: Fusion tags can be very beneficial. For this compound, a solubility-enhancing tag like MBP or SUMO is recommended to improve soluble expression.[7][8][9] These tags can also serve as affinity tags for purification. A His-tag can be added in combination with a solubility tag for a two-step purification strategy.[8] It is also important to include a protease cleavage site between the tag and the this compound to allow for tag removal after purification.

Quantitative Data Summary

The following tables provide illustrative data on how different expression conditions and strategies can impact the yield of recombinant this compound. Please note that these are representative values and actual results may vary.

Table 1: Effect of Expression Temperature and IPTG Concentration on this compound Yield in E. coli BL21(DE3)

Temperature (°C)IPTG Concentration (mM)Total Protein Yield (mg/L)Soluble Protein Yield (mg/L)
371.015010
370.112015
251.010030
250.18040
180.16050

Table 2: Impact of Fusion Tags and Expression Compartment on Soluble this compound Yield in E. coli

Fusion TagExpression CompartmentSoluble Protein Yield (mg/L)
NoneCytoplasm10
His-tagCytoplasm12
GSTCytoplasm25
MBPCytoplasm60
His-tag + PelB signal peptidePeriplasm45

Table 3: Comparison of Expression Systems for Recombinant this compound

Expression SystemHost Strain/OrganismTypical Soluble Yield (mg/L)Key Advantages
Bacterial (Cytoplasmic)E. coli BL21(DE3)5 - 20Fast growth, high cell density, low cost
Bacterial (Periplasmic)E. coli with signal peptide20 - 50Oxidizing environment for disulfide bonds
Yeast (Secreted)Pichia pastoris50 - 200+Eukaryotic post-translational modifications, high secretion levels

Experimental Protocols

Protocol 1: Expression of His-tagged this compound in E. coli

  • Transformation: Transform the expression plasmid containing the His-tagged this compound gene into a suitable E. coli expression host (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[4][5]

  • Induction: Cool the culture to the desired expression temperature (e.g., 18°C). Add IPTG to a final concentration of 0.1-0.5 mM.[3][4]

  • Expression: Incubate for 16-20 hours at the lower temperature with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 2: Purification of His-tagged this compound under Native Conditions

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme and a protease inhibitor cocktail. Incubate on ice for 30 minutes, then sonicate to complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Binding: Add the clarified lysate to a pre-equilibrated Ni-NTA affinity column. Allow the lysate to flow through the column by gravity or at a slow flow rate.[22][23]

  • Washing: Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged this compound with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and analyze by SDS-PAGE.[24][25]

Protocol 3: Refolding of this compound from Inclusion Bodies

  • Inclusion Body Isolation: After cell lysis (as in Protocol 2, step 1), centrifuge the lysate and discard the supernatant. Wash the pellet (inclusion bodies) with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants.

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., DTT) to break any incorrect disulfide bonds.[19][21]

  • Refolding: Gradually remove the denaturant to allow the protein to refold. This can be done by:

    • Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.

    • Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer.[19] The refolding buffer should contain a redox shuffling system (e.g., a mixture of reduced and oxidized glutathione) to facilitate correct disulfide bond formation.

  • Purification: Purify the refolded, soluble this compound using a suitable chromatography method, such as IMAC if it is His-tagged.

Visualizations

experimental_workflow cluster_cloning Gene Synthesis & Cloning cluster_expression Expression cluster_purification Purification & Analysis codon_optimization Codon Optimization cloning Cloning into Expression Vector codon_optimization->cloning transformation Transformation into E. coli cloning->transformation culture Cell Culture & Growth transformation->culture induction Induction (IPTG) culture->induction expression Protein Expression induction->expression harvesting Cell Harvesting expression->harvesting lysis Cell Lysis harvesting->lysis purification Affinity Chromatography lysis->purification analysis SDS-PAGE & Yield Analysis purification->analysis

Caption: A general experimental workflow for the expression and purification of recombinant this compound.

troubleshooting_pathway cluster_expression_check Expression Check cluster_no_expression_solutions Solutions for No Expression cluster_low_expression_solutions Solutions for Low Expression cluster_solubility_check Solubility Check cluster_insoluble_solutions Solutions for Insolubility start Low/No this compound Yield check_expression Check for any protein expression (Western Blot) start->check_expression no_expression No Expression Detected check_expression->no_expression No low_expression Low Expression check_expression->low_expression Yes codon_opt Codon Optimize Gene no_expression->codon_opt change_vector Stronger Promoter (e.g., pET) no_expression->change_vector check_sequence Verify Plasmid Sequence no_expression->check_sequence optimize_induction Optimize IPTG/Temp low_expression->optimize_induction check_toxicity Lower Temp/Tightly Regulated Promoter low_expression->check_toxicity add_tag Add Stability Tag (e.g., MBP) low_expression->add_tag check_solubility Analyze Soluble vs. Insoluble Fractions low_expression->check_solubility insoluble Mainly Insoluble (Inclusion Bodies) check_solubility->insoluble Insoluble soluble Mainly Soluble check_solubility->soluble Soluble lower_temp Lower Expression Temp (16-25°C) insoluble->lower_temp solubility_tag Add Solubility Tag (MBP, SUMO) insoluble->solubility_tag alt_system Change Expression System (Periplasm, Pichia) insoluble->alt_system refold Refold from Inclusion Bodies insoluble->refold

Caption: A troubleshooting decision pathway for improving recombinant this compound yield.

References

Technical Support Center: Overcoming Purothionin Aggregation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to purothionin aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a small (approx. 5 kDa), cysteine-rich, basic polypeptide found in plants like wheat.[1][2] Its high proportion of basic amino acid residues (lysine and arginine) gives it a high isoelectric point (pI), calculated to be around 9.63 for alpha-1 this compound.[3] Like many proteins, this compound has minimal solubility at a pH near its pI, as the net molecular charge approaches zero, reducing repulsive forces between molecules and promoting aggregation.[4] Additionally, its high cysteine content makes it susceptible to forming incorrect intermolecular disulfide bonds, which can lead to the formation of insoluble aggregates.

Q2: How can I visually detect if my this compound solution has aggregated?

Aggregation can often be detected visually. Common signs include the solution appearing cloudy or opalescent, or the presence of visible particulate matter or precipitate. For a more quantitative assessment, measuring the optical density at a higher wavelength (e.g., 340 nm or 600 nm) can indicate turbidity due to aggregation.

Q3: At what pH should I work with this compound to ensure maximum solubility?

To maximize solubility, it is crucial to work at a pH that is at least 1-2 units away from the protein's isoelectric point (pI ≈ 9.63).[3][4] Therefore, maintaining the pH of your buffer in the acidic to neutral range (e.g., pH 4.0 - 7.5) is highly recommended. In this range, this compound will have a net positive charge, leading to electrostatic repulsion between molecules, which helps prevent aggregation.

Q4: Can I freeze my this compound solutions for long-term storage?

Yes, but with caution. Lyophilized (freeze-dried) this compound is stable when stored at -20°C or colder. For solutions, repeated freeze-thaw cycles can induce aggregation. If you need to store this compound in solution, it is advisable to flash-freeze aliquots in a buffer containing a cryoprotectant, such as 10-25% glycerol, and store them at -80°C.

Q5: What is the role of reducing agents in preventing this compound aggregation?

This compound is rich in cysteine residues. In solution, these cysteines can become oxidized, forming incorrect intermolecular disulfide bonds that link protein molecules together, leading to aggregation. Including a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffer can help maintain the cysteines in their reduced state, preventing this type of aggregation.

Troubleshooting Guides

Issue 1: My lyophilized this compound powder will not dissolve.
  • Question: I am trying to dissolve my lyophilized this compound in a neutral buffer (e.g., PBS pH 7.4), but it remains insoluble or forms a cloudy suspension. What should I do?

  • Answer: This is a common issue related to the basic nature of this compound. At neutral pH, the protein is close enough to its high pI to have reduced solubility.

    Troubleshooting Steps:

    • Use an Acidic Solvent: Attempt to dissolve the this compound in a small volume of a dilute acidic solution, such as 0.1% acetic acid or 0.1% trifluoroacetic acid (TFA).

    • Gentle Agitation: Vortex or sonicate the solution briefly to aid dissolution. Sonication can help break up small aggregates.

    • Buffer Exchange: Once the this compound is dissolved in the acidic solution, you can buffer exchange it into your desired final (acidic or neutral) buffer using dialysis or a desalting column.

    • Test a Small Amount First: Always test the solubility of a small portion of your peptide before attempting to dissolve the entire sample.

Issue 2: My this compound solution becomes cloudy over time or after a temperature change.
  • Question: My this compound solution was initially clear, but after leaving it on the bench or moving it from 4°C, it has become turbid. Why is this happening and can I reverse it?

  • Answer: This indicates that the this compound is aggregating out of solution. This can be triggered by changes in temperature, a pH shift in the buffer, or simply because the concentration is too high for the given conditions.

    Troubleshooting Steps:

    • Check the pH: Verify the pH of your buffer. If it has drifted upwards towards the pI of this compound, adjust it back to a more acidic pH.

    • Add Stabilizing Excipients: Consider adding stabilizing agents to your buffer. Low concentrations of non-denaturing detergents (e.g., 0.05% Tween-20) or amino acids like L-arginine (e.g., 50-100 mM) can help keep the protein in solution.

    • Reduce Concentration: If possible, work with a lower concentration of this compound.

    • Resolubilization: To attempt to salvage the aggregated protein, you can try adding a small amount of a strong denaturant like urea or guanidine hydrochloride to resolubilize it, followed by dialysis into a stabilizing buffer. However, this may affect the protein's activity.

Data Presentation

Table 1: Physicochemical Properties of Alpha-1 this compound

PropertyValueReference
Molecular Weight~5 kDa[1]
Isoelectric Point (pI)9.63 (calculated)[3]
Charge at pH 7.0PositiveInferred from pI
Key CharacteristicsBasic, Cysteine-rich[1]

Table 2: Common Solution Additives to Prevent Aggregation

Additive ClassExampleTypical ConcentrationMechanism of Action
pH Buffers (Acidic) Acetate, Citrate20-50 mM (pH 4-6)Maintains a net positive charge on this compound, increasing electrostatic repulsion.
Salts NaCl, KCl50-150 mMShields charges and can increase solubility at low concentrations ("salting-in").
Reducing Agents DTT, TCEP1-5 mMPrevents the formation of intermolecular disulfide bonds.
Cryoprotectants Glycerol, Sucrose10-25% (v/v)Stabilizes protein structure during freezing by altering solvent properties.
Amino Acids L-Arginine50-500 mMSuppresses protein-protein interactions and reduces aggregation.
Non-denaturing Detergents Tween-20, CHAPS0.01-0.1% (v/v)Solubilizes exposed hydrophobic patches on the protein surface.

Experimental Protocols

Protocol 1: Resolubilization of Aggregated this compound

This protocol is intended for salvaging this compound that has precipitated out of solution. Note that this may impact biological activity.

  • Pellet the Aggregate: Centrifuge the cloudy solution at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the aggregated this compound.

  • Remove Supernatant: Carefully decant and discard the supernatant.

  • Initial Solubilization: Resuspend the pellet in a minimal volume of a strong, acidic solvent (e.g., 10% acetic acid). Vortex thoroughly.

  • Dilution: Once dissolved, dilute the solution by adding it dropwise into a larger volume of your target buffer (e.g., 50 mM Sodium Acetate, pH 5.0, 100 mM NaCl, 1 mM DTT) while stirring. This gradual dilution helps prevent immediate re-aggregation.

  • Clarification: Centrifuge the solution again (14,000 x g for 15 minutes at 4°C) to remove any remaining insoluble material.

  • Quantification: Determine the concentration of the resolubilized this compound using a protein assay (e.g., BCA assay) or by measuring absorbance at 280 nm.

Protocol 2: Turbidity Assay for Aggregation Assessment

This is a simple method to quantitatively compare the aggregation of this compound under different buffer conditions.

  • Prepare Samples: Prepare solutions of this compound at a fixed concentration in various test buffers (e.g., different pH values, with and without additives) in a 96-well clear-bottom plate. Include a "buffer only" blank for each condition.

  • Incubation: Incubate the plate under the desired experimental conditions (e.g., at a specific temperature for a set period).

  • Measure Absorbance: Using a plate reader, measure the optical density (OD) at 340 nm or 600 nm. An increase in OD correlates with increased turbidity and therefore, aggregation.

  • Analysis: Subtract the OD of the buffer blank from the OD of the corresponding protein sample. Compare the corrected OD values across different conditions to determine which buffers minimize aggregation.

Visualizations

TroubleshootingWorkflow start This compound Aggregation Observed (Cloudy Solution) q1 Is the lyophilized powder failing to dissolve? start->q1 sol_a Action: Dissolve in acidic solvent (e.g., 0.1% Acetic Acid), then buffer exchange. q1->sol_a Yes q2 Did a clear solution become cloudy over time? q1->q2 No end_node Clear, Stable This compound Solution sol_a->end_node sol_b Action: Verify buffer pH is acidic. Consider adding stabilizers (Arginine, Glycerol, low salt). q2->sol_b Yes q3 Is aggregation occurring during freeze-thaw cycles? q2->q3 No sol_b->end_node sol_c Action: Add cryoprotectant (10-25% Glycerol) before freezing. Flash freeze in aliquots. q3->sol_c Yes q3->end_node No sol_c->end_node

Caption: A troubleshooting workflow for addressing this compound aggregation issues.

Caption: The relationship between pH, protein charge, and aggregation risk for this compound.

References

Inactivation of purothionin by metal ions in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with purothionin, focusing on its inactivation by metal ions in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: Purothionins are a class of small, cysteine-rich, cationic plant proteins.[1] They exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and yeasts, and are also toxic to some mammalian cells.[1] Their primary mechanism of action is believed to be the disruption of cell membranes.[2] The positive charge of this compound molecules facilitates binding to negatively charged phospholipids in the cell membranes of pathogens.[2][3] This interaction leads to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[1][2][3]

Q2: My this compound is showing lower than expected antimicrobial activity. What could be the cause?

A2: Lower than expected activity is frequently due to inactivation by metal ions present in your experimental buffers or reagents.[4][5] Purothionins are highly susceptible to inhibition by various cations.[4][5] Other potential causes include improper protein folding, degradation, or issues with the experimental setup, such as using a resistant microbial strain.

Q3: Which metal ions are known to inactivate this compound?

Q4: What is the mechanism behind metal ion-induced inactivation of this compound?

A4: The inactivation is not simply due to charge shielding. Metal ions induce specific conformational changes in the this compound structure.[6] Molecular dynamics simulations on beta-purothionin have shown that while the global fold is stable, the presence of metal ions can cause the unfolding of the α2 helix.[4][5] This structural change, particularly affecting a network of conserved residues, is thought to impair the peptide's ability to interact with its target membrane, thereby inhibiting its antimicrobial activity.[4][6]

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to this compound inactivation in your experiments.

Issue: Low or No this compound Activity

Caption: Troubleshooting flowchart for diagnosing this compound inactivation.

Data on Metal Ion Interference

While specific IC₅₀ values for a wide range of metal ions against this compound are not extensively published, the following table summarizes the qualitative and known effects. For context, data from other antimicrobial peptides (AMPs) are included to highlight the general trend of cation interference.

Metal IonEffect on β-PurothioninGeneral Effect on Other AMPsPotential Buffer Sources
K⁺ Induces structural perturbations in the α2 helix, modifying dynamics.[6][7]Reduces activity of peptides like Thanatin and Lactoferricin B.[8]Phosphate-buffered saline (PBS), cell culture media.
Mg²⁺ Alters structure, making the peptide more rigid and impairing target interaction.[6]Reduces activity of many AMPs.[8]Tris-HCl buffers (from MgCl₂), cell culture media.
Ca²⁺ Not specifically detailed for this compound, but divalent cations are generally inhibitory.Can have an antagonistic effect on AMPs at high concentrations.[8]Cell culture media, some Tris formulations.
Na⁺ Not specifically detailed, but high salt concentrations are generally inhibitory.High concentrations reduce the activity of most cationic AMPs.[8]Phosphate-buffered saline (PBS), Luria broth (LB).
Cu²⁺, Zn²⁺ Not specifically detailed, but heavy metals are potent enzyme inhibitors.Strong quenching/inhibitory effects observed in other protein assays.[9][11]Contaminants from labware, water, or lower-grade reagents.

Experimental Protocols & Workflows

Protocol: Broth Microdilution Assay to Test Metal Ion Interference

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism and to assess the inhibitory effect of specific metal ions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile, ultra-pure water).

  • Sterile 96-well microtiter plates.

  • Target microorganism (e.g., E. coli ATCC 25922) grown to mid-log phase.

  • Sterile cation-adjusted Mueller-Hinton Broth (MHII) or a low-metal buffer like 10 mM HEPES.

  • Sterile stock solutions of metal salts (e.g., 1 M KCl, 1 M MgCl₂).

  • Optional: Metal chelator solution (e.g., 100 mM EDTA).

Procedure:

  • Prepare Metal Ion Solutions: In the wells of the 96-well plate, prepare 2x final concentrations of the metal ions to be tested in the chosen broth/buffer. For a no-metal control, use broth/buffer only.

  • Serial Dilution of this compound: Perform a 2-fold serial dilution of the this compound stock solution across the columns of the plate.

  • Inoculation: Dilute the mid-log phase microbial culture to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Compare the MIC values in the presence and absence of metal ions. An increase in the MIC in the presence of a metal ion indicates inhibition.

Experimental Workflow Diagram

Caption: Workflow for assessing metal ion interference on this compound MIC.

Mechanism of Inactivation Pathway

The following diagram illustrates the proposed mechanism by which metal ions inactivate this compound, leading to a loss of antimicrobial function.

Caption: Proposed mechanism of this compound inactivation by metal ions.

References

Technical Support Center: Optimizing Purothionin Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with purothionin antimicrobial assays. The information provided is designed to help optimize experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Purothionins are cationic antimicrobial peptides that exert their effect primarily through membrane disruption. Their positive charge facilitates interaction with the negatively charged components of microbial cell membranes, such as phospholipids. This interaction leads to membrane permeabilization, the formation of pores or ion channels, and subsequent leakage of essential intracellular contents, ultimately causing cell death.

Q2: Why is the choice of buffer critical for this compound antimicrobial assays?

The buffer composition, particularly its pH and ionic strength, can significantly influence the activity of this compound. As cationic peptides, the net positive charge of purothionins, which is crucial for their initial interaction with microbial membranes, is pH-dependent. Furthermore, high concentrations of ions in the buffer can interfere with this electrostatic interaction, reducing the peptide's efficacy.

Q3: What is the optimal pH range for this compound activity?

The optimal pH for this compound activity can vary depending on the specific this compound variant and the target microorganism. Generally, a slightly acidic to neutral pH range (pH 5.5 - 7.0) is considered favorable for many cationic antimicrobial peptides. At lower pH values, the increased positive charge on the peptide can enhance its binding to negatively charged microbial surfaces. However, extreme pH values can affect the stability and structure of the peptide itself. It is recommended to perform a pH optimization experiment for your specific assay.

Q4: How does ionic strength affect this compound's antimicrobial activity?

High ionic strength, resulting from high salt concentrations in the buffer, can significantly inhibit the antimicrobial activity of this compound. The cations from the salt can compete with the positively charged this compound for binding sites on the microbial membrane, a phenomenon known as charge shielding. This interference weakens the electrostatic attraction between the peptide and the membrane, leading to a decrease in antimicrobial potency and an increase in the Minimum Inhibitory Concentration (MIC). Therefore, it is generally recommended to use buffers with low ionic strength for these assays.

Q5: Can components of the growth media interfere with the assay?

Yes, complex growth media can contain components that may interfere with this compound activity. Polyanionic substances and high concentrations of divalent cations in some standard media, like Mueller-Hinton Broth (MHB), can interact with and antagonize the action of cationic peptides. When troubleshooting, consider using a minimal, defined medium or a low-salt version of your standard medium.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Minimum Inhibitory Concentration (MIC) values / Low Potency Inappropriate buffer pH. The pH of the assay buffer may not be optimal for this compound's charge and activity.Test a range of pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5) to determine the optimal pH for your specific this compound and target organism.
High ionic strength of the buffer or media. Excess salts can shield the charge interactions between this compound and the microbial membrane.Use a low ionic strength buffer (e.g., 10 mM sodium phosphate). If using growth media, consider a low-salt formulation.
Presence of inhibitory components in the media. Complex media components can interfere with peptide activity.Test the assay in a minimal, defined medium to reduce potential interference.
Peptide adsorption to plasticware. Cationic peptides can adhere to the surface of standard polystyrene microplates, reducing the effective concentration.Use low-protein-binding polypropylene plates for your assays.
Inconsistent or irreproducible results Buffer composition variability. Inconsistent buffer preparation can lead to variable results.Prepare a large batch of buffer for a series of experiments to ensure consistency.
Peptide degradation. Improper storage or handling can lead to the degradation of the this compound stock.Aliquot the this compound stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Confirm peptide integrity using methods like mass spectrometry.
Inoculum variability. The growth phase and density of the microbial inoculum can affect assay outcomes.Standardize your inoculum preparation by consistently growing cultures to the mid-logarithmic phase and adjusting to a defined optical density (e.g., 0.5 McFarland standard).
No antimicrobial activity observed Inactivation by metal ions. Certain metal ions can inhibit the activity of purothionins.If your buffer or media contains metal ions, consider using a chelating agent like EDTA in a preliminary experiment to assess for inhibition. Be aware that EDTA itself can have antimicrobial properties and affect membrane integrity.
Extreme pH or reducing conditions. this compound and related peptides can lose activity under highly acidic or reducing conditions.Ensure your buffer pH is within a reasonable physiological range and avoid strong reducing agents unless they are a specific component of your experimental design.

Data Presentation

The following tables provide illustrative data on the expected trends of how pH and ionic strength may influence the Minimum Inhibitory Concentration (MIC) of this compound against a hypothetical Gram-negative bacterium. Note: This data is for demonstration purposes and actual results may vary.

Table 1: Illustrative Effect of pH on this compound MIC

Buffer pHMIC (µg/mL)
5.54
6.08
6.58
7.016
7.532

Table 2: Illustrative Effect of Ionic Strength (NaCl) on this compound MIC at Optimal pH (e.g., pH 6.0)

NaCl Concentration (mM)MIC (µg/mL)
08
5016
10032
15064

Experimental Protocols

Protocol 1: Broth Microdilution Assay for this compound MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound stock solution (in sterile water or 0.01% acetic acid)

  • Target microorganism

  • Appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth or a low-salt alternative)

  • Sterile, low-protein-binding 96-well polypropylene plates

  • Sterile buffer (e.g., 10 mM sodium phosphate) for dilutions

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the target microorganism.

    • Inoculate the colonies into 5 mL of the chosen growth medium.

    • Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth (typically equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Peptide Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the assay buffer or medium. The concentration range should be selected based on expected activity.

  • Assay Setup:

    • Add 50 µL of the appropriate growth medium to all wells of the 96-well plate.

    • Add 50 µL of the diluted this compound solutions to the corresponding wells, creating a final volume of 100 µL with the desired peptide concentrations.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria with no peptide) and a negative control (medium with no bacteria).

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Buffer Optimization Assay

This protocol outlines a method to determine the optimal pH and ionic strength for your this compound assay.

Procedure:

  • pH Optimization:

    • Prepare a series of your chosen low ionic strength buffer (e.g., 10 mM sodium phosphate) at different pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5).

    • Perform the Broth Microdilution Assay (Protocol 1) using each of these buffers to prepare your peptide dilutions and resuspend your inoculum.

    • Compare the MIC values obtained at each pH to identify the condition that yields the lowest MIC.

  • Ionic Strength Optimization:

    • Using the optimal pH determined in the previous step, prepare buffers with varying concentrations of NaCl (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM).

    • Perform the Broth Microdilution Assay (Protocol 1) using these buffers.

    • Compare the MIC values to determine the highest ionic strength at which this compound retains potent activity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare this compound Stock Solution A1 Perform Serial Dilutions of this compound P1->A1 P2 Prepare Microbial Inoculum A2 Inoculate 96-Well Plate P2->A2 P3 Prepare Assay Buffers (Varying pH / Ionic Strength) P3->A1 A1->A2 A3 Incubate at Optimal Temperature A2->A3 D1 Read MIC Values (Visual or OD) A3->D1 D2 Tabulate and Compare Results D1->D2 D3 Determine Optimal Buffer Conditions D2->D3

Caption: Workflow for optimizing buffer conditions in this compound antimicrobial assays.

Troubleshooting_Logic cluster_check1 Initial Checks cluster_check2 Further Investigation cluster_solution Solutions Start High MIC or Inconsistent Results C1 Check Buffer pH Start->C1 C2 Check Ionic Strength Start->C2 C3 Check Plate Type (Polypropylene?) Start->C3 S1 Optimize pH C1->S1 Suboptimal S2 Lower Salt Concentration C2->S2 Too High S3 Use Low-Binding Plates C3->S3 Polystyrene I1 Test Different Media S4 Switch to Minimal Medium I1->S4 Media Interference I2 Verify Peptide Integrity S5 Use Fresh Peptide Stock I2->S5 Degradation Found I3 Standardize Inoculum S6 Refine Inoculum Prep I3->S6 Inconsistency Found S1->I1 S2->I1 S3->I1

Caption: Logical troubleshooting workflow for common issues in this compound assays.

Troubleshooting low bioactivity of purified purothionin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for purified purothionin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the bioactivity of purified this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small, basic, and cysteine-rich antimicrobial peptide isolated from wheat endosperm.[1][2] It belongs to the thionin family of plant defense proteins. Its primary mechanism of action is believed to be the disruption and lysis of cell membranes.[1] This is thought to occur through the interaction of this compound's positive charges with negatively charged components of the microbial cell membrane, leading to pore formation and leakage of cellular contents.

Q2: My purified this compound shows low or no antimicrobial activity. What are the potential causes?

Low bioactivity of purified this compound can stem from several factors during purification, handling, and storage. These can be broadly categorized as:

  • Protein Integrity and Conformation: Issues such as improper folding, disruption of essential disulfide bonds, or aggregation can severely impact activity.

  • Purity and Contaminants: The presence of inhibitory substances, such as certain metal ions, can reduce or eliminate bioactivity.

  • Assay Conditions: Suboptimal pH, temperature, or incorrect buffer composition in your bioassay can lead to apparently low activity.

  • Storage and Handling: Improper storage conditions can lead to degradation of the peptide over time.

The following sections provide detailed troubleshooting guidance on these issues.

Troubleshooting Guide: Low Bioactivity of Purified this compound

This guide is designed to help you systematically troubleshoot potential causes for the low bioactivity of your purified this compound.

Step 1: Verify Protein Integrity and Purity

Issue: The purification process may have compromised the structural integrity of the this compound, or the final product may not be pure.

Troubleshooting Workflow

start Start: Low Bioactivity Observed check_purity 1. Assess Purity (SDS-PAGE, RP-HPLC) start->check_purity pure Purity Acceptable? check_purity->pure check_integrity 2. Confirm Structural Integrity (Mass Spectrometry) intact Correct Mass Confirmed? check_integrity->intact pure->check_integrity Yes troubleshoot_purification Action: Re-evaluate Purification Protocol pure->troubleshoot_purification No proceed_assay Proceed to Assay & Storage Troubleshooting intact->proceed_assay Yes degradation_issue Action: Investigate Protein Degradation (Add Protease Inhibitors) intact->degradation_issue No start Start: Low Bioactivity reducing_agents 1. Check for Reducing Agents in Buffers (e.g., DTT, BME) start->reducing_agents present Reducing Agents Present? reducing_agents->present remove_agents Action: Remove Reducing Agents (Dialysis, Desalting Column) present->remove_agents Yes no_issue Disulfide Bonds Likely Intact present->no_issue No reoxidize 2. Promote Re-oxidation (Air Oxidation, Redox Buffers) remove_agents->reoxidize retest 3. Re-test Bioactivity reoxidize->retest cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (+) membrane Negatively Charged Membrane Surface (-) This compound->membrane Electrostatic Attraction pore Pore Formation membrane->pore Membrane Perturbation leakage Leakage of Cellular Contents (Ions, Metabolites, etc.) pore->leakage death Cell Death leakage->death

References

Strategies to prevent purothionin degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and frequently asked questions to prevent the degradation of purothionin during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it particularly susceptible to degradation during extraction? A1: Purothionins are a class of small, cysteine-rich plant proteins.[1] Their susceptibility to degradation stems from two main factors: their protein nature makes them targets for endogenous plant proteases released during cell lysis, and their high cysteine content makes them prone to oxidative damage, which can alter their structure and function.[2][3]

Q2: What are the primary factors that cause this compound degradation? A2: The primary causes are enzymatic degradation by proteases, chemical degradation through oxidation, and physical instability due to non-optimal pH and temperature.[2][4][5] Proteases are released from cellular compartments during homogenization, while exposure to atmospheric oxygen can lead to the oxidation of sensitive amino acid residues like cysteine and methionine.[3][6]

Q3: What is the optimal temperature for performing this compound extraction? A3: All extraction and purification steps should be carried out at low temperatures, typically on ice or at 4°C.[2][6] Low temperatures slow down the activity of most proteases and reduce the rate of chemical degradation reactions.[4]

Q4: How can I prevent the oxidation of cysteine residues in this compound? A4: To protect against oxidative damage, it is recommended to include a reducing agent in your extraction buffer.[4] Common choices include Dithiothreitol (DTT) or 2-mercaptoethanol. These agents help maintain the reduced state of cysteine residues.

Q5: Which extraction solvents are most effective for purothionins? A5: Historically, dilute acids like sulfuric acid were used to extract purothionins.[7] More recent studies suggest that solutions like acetic acid are highly effective for extracting antimicrobial peptides, including thionins, from plant materials.[7]

Troubleshooting Guide

This guide addresses common problems encountered during this compound extraction.

Issue 1: Low or No Yield of this compound

Possible Cause Recommended Solution
Inefficient Lysis/Extraction Buffer The choice of solvent is critical.[7] Consider using a dilute acid-based extraction buffer, such as 1 M acetic acid, which has proven effective for antimicrobial peptides.[7]
Proteolytic Degradation This is a very common issue.[2] Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[8] Ensure all steps are performed quickly and at 4°C to minimize protease activity.[2][6]
Protein Precipitation This compound may precipitate if the buffer conditions (pH, salt concentration) are not optimal.[2] Adjust the pH and ionic strength of your buffer. A short centrifugation step after lysis is crucial to promptly remove cell debris, which can contribute to precipitation.[9]

Issue 2: Evidence of Degradation (e.g., extra bands on SDS-PAGE)

Possible Cause Recommended Solution
Incomplete Protease Inhibition If you are already using inhibitors, their concentration might be too low, or they may have degraded. Phenylmethylsulfonyl fluoride (PMSF), for instance, has a short half-life in aqueous solutions and should be added fresh.[2][9] Consider using a commercially available cocktail that targets multiple protease classes (serine, cysteine, aspartic, and metalloproteases).[4]
Oxidation-Induced Fragmentation The disulfide bonds in this compound can be susceptible to oxidative cleavage. Include a reducing agent such as DTT (1-5 mM) or 2-mercaptoethanol in your extraction and subsequent purification buffers to prevent this.[4]
Sample Handling Avoid repeated freeze-thaw cycles, which can lead to protein degradation.[9] After extraction, it is best to divide the sample into single-use aliquots and store them at -80°C.[8]

Data Presentation

Table 1: Recommended Components for this compound Extraction Buffer

This table provides a starting point for formulating a lysis/extraction buffer designed to maximize this compound stability. Concentrations may need to be optimized for specific plant tissues.

Component Function Recommended Concentration Citation(s)
Acetic Acid Primary Extraction Solvent1 M[7]
Protease Inhibitor Cocktail Prevents Proteolytic Degradation1X (as per manufacturer)[2][8]
EDTA / EGTA Inhibits Metalloproteases1-5 mM[2][4]
Dithiothreitol (DTT) Reducing Agent (Prevents Oxidation)1-5 mM[4]
Phenylmethylsulfonyl fluoride (PMSF) Serine Protease Inhibitor1 mM (add fresh)[9]

Table 2: Comparison of Common Protein Quantification Assays

The choice of quantification assay is crucial for accurate results. This table compares three widely used methods.

Assay Principle Pros Cons Citation(s)
Bradford Coomassie dye binding to proteinFast, simple, high sensitivitySensitive to interference from detergents[10]
BCA (Bicinchoninic Acid) Protein reduces Cu²⁺ to Cu¹⁺Compatible with most detergentsRequires longer incubation[10]
Lowry Reaction with Folin-Ciocalteu reagentHigh accuracy and sensitivityTime-consuming, sensitive to many interfering substances[10]
Amino Acid Analysis (AAA) Hydrolysis followed by amino acid quantificationHighly accurate for net peptide contentRequires specialized equipment, complex procedure[11][12]

Experimental Protocols

Protocol 1: Acidic Extraction of this compound with Enhanced Stability

This protocol incorporates strategies to minimize degradation from proteolysis and oxidation.

Materials:

  • Plant tissue (e.g., leaves, seeds)

  • Extraction Buffer: 1 M Acetic Acid

  • Protease Inhibitor Cocktail (commercial, broad-spectrum)

  • Dithiothreitol (DTT)

  • Liquid Nitrogen

  • Mortar and Pestle

  • Refrigerated Centrifuge (4°C)

  • Microcentrifuge tubes

Procedure:

  • Preparation: Pre-cool the mortar, pestle, and all buffers/solutions to 4°C or place them on ice.

  • Buffer Formulation: Just before use, add the protease inhibitor cocktail (at the manufacturer's recommended concentration) and DTT (to a final concentration of 5 mM) to the required volume of 1 M Acetic Acid Extraction Buffer.

  • Sample Homogenization: Weigh the plant tissue and immediately freeze it in liquid nitrogen. Grind the frozen tissue to a fine powder using the pre-cooled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a tube containing the prepared extraction buffer (use a ratio of approximately 1g of tissue per 10 mL of buffer). Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture for 1-2 hours at 4°C on a rotator or shaker to ensure efficient extraction.

  • Clarification: Centrifuge the extract at 10,000 x g for 30 minutes at 4°C to pellet cell debris.[7]

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble this compound fraction. Avoid disturbing the pellet.

  • Quantification: Determine the total protein concentration using a suitable method (e.g., BCA assay, as it is compatible with reducing agents).[10]

  • Storage: For short-term storage, keep the extract at 4°C. For long-term storage, create single-use aliquots and store them at -80°C to prevent degradation from freeze-thaw cycles.[8]

Visualizations

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction (All at 4°C) cluster_analysis Phase 3: Analysis & Storage sample Plant Tissue Sample grind Grind Tissue in Liquid N2 sample->grind buffer Prepare Extraction Buffer (Acidic + Inhibitors + DTT) homogenize Homogenize in Buffer buffer->homogenize grind->homogenize crit1 Critical Stability Checkpoint: Work Quickly, Keep Cold homogenize->crit1 incubate Incubate (1-2h at 4°C) centrifuge Centrifuge (10,000 x g) incubate->centrifuge crit2 Critical Stability Checkpoint: Avoid Pellet Contamination centrifuge->crit2 supernatant Collect Supernatant (Crude Extract) quantify Quantify Protein (e.g., BCA) supernatant->quantify store Aliquot & Store at -80°C quantify->store crit1->incubate crit2->supernatant G start Problem: This compound Degradation or Low Yield check_temp Were all steps performed at 4°C / on ice? start->check_temp check_inhibitors Was a fresh, broad-spectrum protease inhibitor cocktail used? check_temp->check_inhibitors Yes sol_temp Solution: Maintain 4°C throughout. Work quickly. check_temp->sol_temp No check_reducing Was a reducing agent (e.g., DTT) included? check_inhibitors->check_reducing Yes sol_inhibitors Solution: Add a fresh inhibitor cocktail. Ensure PMSF is newly added. check_inhibitors->sol_inhibitors No check_buffer Is the extraction buffer optimal? (e.g., acidic) check_reducing->check_buffer Yes sol_reducing Solution: Add 1-5 mM DTT to buffer to prevent oxidation. check_reducing->sol_reducing No sol_buffer Solution: Switch to an acidic buffer (e.g., 1 M Acetic Acid). check_buffer->sol_buffer No end Re-run Experiment check_buffer->end Yes (Consider further optimization) sol_temp->end sol_inhibitors->end sol_reducing->end sol_buffer->end

References

Technical Support Center: Interference of Detergents with Purothionin Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of detergent interference in purothionin activity assays.

Frequently Asked Questions (FAQs)

Q1: What are purothionins and how do they exert their antimicrobial activity?

Purothionins are a class of small, cysteine-rich, and cationic antimicrobial peptides (AMPs) found in plants.[1][2] Their primary mechanism of action involves the disruption of microbial cell membranes. Due to their amphipathic nature, they can insert themselves into the lipid bilayer of bacterial membranes, leading to pore formation, increased membrane permeability, and ultimately cell death.[3][4]

Q2: Why are detergents used in experiments involving purothionins?

Detergents are often indispensable in biochemical and molecular biology labs for various purposes.[5] They are commonly used to lyse cells for protein extraction, to solubilize and stabilize proteins (especially membrane-associated proteins), and to prevent non-specific binding in various assays.[6][7]

Q3: How can detergents interfere with this compound activity assays?

Detergent interference in this compound activity assays can occur through several mechanisms:

  • Micellar Sequestration: Above their critical micelle concentration (CMC), detergent molecules form micelles that can entrap the this compound peptides, preventing them from reaching the bacterial cell membrane.[8]

  • Protein Denaturation: Harsh detergents, particularly ionic ones like SDS, can denature purothionins, altering their three-dimensional structure and reducing their antimicrobial activity.

  • Interaction with Assay Components: Detergents can interact with assay reagents, such as colorimetric dyes, leading to inaccurate readings.[9]

  • Alteration of Bacterial Membranes: Sub-CMC concentrations of some detergents can alter the permeability of bacterial membranes, which can either potentiate or antagonize the effect of purothionins.[10][11]

Q4: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the concentration of a detergent above which micelles spontaneously form.[12][13] Below the CMC, detergent molecules exist as monomers. The CMC is a critical parameter because the interfering effects of detergents, such as micellar sequestration, are most pronounced at concentrations above the CMC.[8] The CMC of a detergent can be influenced by factors such as temperature, pH, and the ionic strength of the buffer.[12]

Troubleshooting Guides

Problem 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound.

  • Possible Cause: The detergent concentration in your assay buffer is above its CMC, leading to micellar sequestration of the this compound.

  • Troubleshooting Steps:

    • Determine the CMC of the detergent in your specific assay buffer.

    • If the detergent concentration is above the CMC, reduce it to a level below the CMC.

    • If the detergent is essential for your experiment, consider switching to a detergent with a higher CMC.

    • Alternatively, use methods to remove the detergent from your this compound sample before the assay, such as dialysis or size-exclusion chromatography.[6]

Problem 2: Inconsistent or non-reproducible results in this compound activity assays.

  • Possible Cause: The detergent in your sample is interacting with the assay components or the microtiter plate.

  • Troubleshooting Steps:

    • Run a control experiment with the detergent alone (without this compound) to check for any background signal or interference.

    • Consider using low-binding microtiter plates to minimize non-specific interactions.

    • If using a colorimetric assay, ensure that the detergent does not interfere with the dye. You may need to consult the assay kit's manual for a list of interfering substances.

Problem 3: Complete loss of this compound activity.

  • Possible Cause: The detergent is denaturing the this compound.

  • Troubleshooting Steps:

    • Avoid using harsh ionic detergents like SDS if possible.

    • If an ionic detergent is necessary, use the lowest effective concentration and keep the incubation time as short as possible.

    • Consider using a milder, non-ionic, or zwitterionic detergent like Triton X-100 or CHAPS.[14]

Quantitative Data Summary

The following tables provide a summary of the Critical Micelle Concentration (CMC) for common detergents and an illustrative example of how their presence might affect this compound activity assays.

Table 1: Critical Micelle Concentration (CMC) of Common Detergents

DetergentTypeMolecular Weight (Da)CMC (mM)CMC (% w/v)
Triton X-100 Non-ionic~6250.2-0.9~0.012-0.056
Sodium Dodecyl Sulfate (SDS) Anionic288.47-10~0.20-0.29
CHAPS Zwitterionic614.96-10~0.37-0.61
Tween 20 Non-ionic~1228~0.06~0.0074

Note: CMC values can vary with temperature, pH, and ionic strength of the buffer.[12]

Table 2: Illustrative Example of Detergent Interference on this compound MIC Values against a Gram-Positive Bacterium

DetergentConcentration (% w/v)Expected MIC of this compound (µg/mL)Potential Mechanism of Interference
None (Control) 08-
Triton X-100 0.005 (Below CMC)4-8Increased membrane permeability
Triton X-100 0.1 (Above CMC)16-32Micellar sequestration
SDS 0.01 (Below CMC)8-16Partial denaturation/charge interference
SDS 0.5 (Above CMC)>64Significant denaturation and sequestration
CHAPS 0.1 (Below CMC)8Minimal interference
CHAPS 1.0 (Above CMC)16-32Micellar sequestration

Disclaimer: The data in Table 2 is illustrative and intended to demonstrate potential trends. Actual results will vary depending on the specific experimental conditions, the this compound variant, and the target microorganism. Empirical validation is essential.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard antimicrobial susceptibility testing methods.

Materials:

  • This compound stock solution

  • Test microorganism (e.g., Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well low-binding microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Culture the test microorganism in MHB to the mid-logarithmic phase. Adjust the culture density to approximately 1 x 10^6 colony-forming units (CFU)/mL.

  • Prepare this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in MHB in the microtiter plate.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Considerations for Detergent Interference:

  • If detergents are present in the this compound sample, ensure the final concentration in each well is below the detergent's CMC.

  • Run a parallel plate with the same concentrations of detergent in the absence of this compound to check for any direct effects of the detergent on bacterial growth.

Protocol 2: Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • Same as for the broth microdilution assay

  • Sterile saline or phosphate-buffered saline (PBS)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Preparation: Prepare tubes with a logarithmic-phase bacterial culture at a concentration of approximately 1 x 10^6 CFU/mL in MHB.

  • Add this compound: Add this compound to the tubes at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without this compound.

  • Incubation: Incubate the tubes at 37°C with shaking.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, and 24 hours), withdraw aliquots from each tube.

  • Viable Cell Counting: Perform serial tenfold dilutions of the aliquots in sterile saline or PBS. Plate a defined volume of appropriate dilutions onto MHA plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU).

  • Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.

Visualizations

Detergent_Interference_Mechanism cluster_assay This compound Activity Assay cluster_interference Detergent Interference This compound This compound Bacteria Bacterial Cell This compound->Bacteria Disrupts Membrane Sequestration This compound Sequestration This compound->Sequestration Trapped Denaturation This compound Denaturation (e.g., with SDS) This compound->Denaturation Unfolded Detergent_CMC Detergent > CMC Micelle Micelle Formation Detergent_CMC->Micelle Micelle->Sequestration Sequestration->Bacteria Activity Blocked Denaturation->Bacteria Activity Lost Ionic_Detergent Ionic Detergent (e.g., SDS) Ionic_Detergent->Denaturation Detergent_Selection_Logic Start Need to use a detergent in your This compound experiment? Is_Denaturation_Concern Is maintaining this compound's native structure critical? Start->Is_Denaturation_Concern Avoid_Ionic Avoid ionic detergents (e.g., SDS) Is_Denaturation_Concern->Avoid_Ionic Yes Use_Non_Ionic_Zwitterionic Use non-ionic (Triton X-100, Tween 20) or zwitterionic (CHAPS) detergents Is_Denaturation_Concern->Use_Non_Ionic_Zwitterionic Yes Avoid_Ionic->Use_Non_Ionic_Zwitterionic Is_Assay_Concentration_High Is the required detergent concentration > CMC? Use_Non_Ionic_Zwitterionic->Is_Assay_Concentration_High Expect_Interference Expect potential for micellar sequestration and interference Is_Assay_Concentration_High->Expect_Interference Yes Minimal_Interference Minimal interference expected Is_Assay_Concentration_High->Minimal_Interference No Proceed_With_Caution Proceed with appropriate controls Expect_Interference->Proceed_With_Caution Minimal_Interference->Proceed_With_Caution

References

Technical Support Center: Recombinant Purothionin Refolding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the successful refolding of denatured recombinant purothionin.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence refolding?

A1: Purothionins are small (~5 kDa), basic, and cysteine-rich plant antimicrobial peptides.[1][2] Their structure is stabilized by four disulfide bridges, which are critical for their biological activity.[3] The molecule is amphipathic and resembles the Greek letter gamma (Γ), with one arm formed by two antiparallel α-helices and the other by a short antiparallel β-sheet.[2][3] The high cysteine content necessitates a carefully controlled redox environment during refolding to ensure correct disulfide bond formation.[4]

Q2: Why does recombinant this compound often form inclusion bodies in E. coli?

A2: Overexpression of recombinant proteins in bacterial hosts like E. coli frequently leads to the formation of insoluble aggregates known as inclusion bodies.[5][6] This is often because the rate of protein synthesis surpasses the capacity of the cellular machinery for proper folding and post-translational modifications.[5] For a cysteine-rich protein like this compound, the reducing environment of the E. coli cytoplasm is not conducive to the formation of the multiple disulfide bonds required for its native structure, leading to misfolding and aggregation.

Q3: What is the primary mechanism of this compound's biological activity?

A3: Purothionins exhibit toxic activity against a wide range of organisms, including bacteria, fungi, and mammalian cells.[2][3] Their toxicity is primarily attributed to their ability to form ion channels in cell membranes, which disrupts essential ion gradients and leads to cell death.[7][8] This function is dependent on the protein's correct three-dimensional structure, making proper refolding crucial for obtaining biologically active recombinant this compound.

Q4: What are the general steps for recovering active this compound from inclusion bodies?

A4: The general strategy involves three main stages:

  • Inclusion Body Isolation and Washing: Cells are lysed, and the dense inclusion bodies are separated from soluble components by centrifugation.[9] Washing with mild detergents or low concentrations of chaotropic agents removes contaminants.[9]

  • Solubilization and Denaturation: The washed inclusion bodies are solubilized using strong denaturants (e.g., Guanidine-HCl or Urea) and a reducing agent (e.g., DTT or β-mercaptoethanol) to break incorrect disulfide bonds and fully unfold the protein.[9]

  • Refolding: The denatured protein is transferred to a refolding buffer where the denaturant is removed, allowing the protein to fold into its native conformation. This step often requires a redox system (e.g., GSH/GSSG) to facilitate correct disulfide bond formation.[4][9]

Experimental Protocols

Protocol 1: Inclusion Body Solubilization

This protocol details the steps for solubilizing recombinant this compound expressed as inclusion bodies in E. coli.

  • Harvest and Lyse Cells: Centrifuge the E. coli culture to pellet the cells. Resuspend the cell paste in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) and lyse the cells using high-pressure homogenization or sonication.[10]

  • Isolate and Wash Inclusion Bodies: Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet sequentially with:

    • Lysis buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.[9]

    • Lysis buffer to remove residual detergent.

    • Nuclease-treated buffer (DNase/RNase) to remove contaminating nucleic acids.[9]

  • Solubilize Inclusion Bodies: Resuspend the washed inclusion body pellet in Solubilization Buffer. Incubate at room temperature with gentle agitation for 2-4 hours, or overnight at 4°C.

  • Clarify Solubilized Protein: Centrifuge the solution at high speed (e.g., >100,000 x g for 30 minutes) to remove any remaining insoluble aggregates that could seed precipitation during refolding.[9] Collect the supernatant containing the denatured this compound.

Protocol 2: this compound Refolding by Dilution

This protocol describes a common method for refolding the solubilized this compound.

  • Prepare Refolding Buffer: Prepare a chilled (4°C) refolding buffer. The optimal composition should be determined empirically, but a good starting point is provided in the table below.

  • Rapid Dilution: Add the clarified, denatured this compound solution drop-wise into a vigorously stirring volume of chilled refolding buffer. A dilution factor of 1:50 to 1:100 is recommended to reduce the denaturant concentration and minimize protein aggregation.[5] The final protein concentration should be low, typically in the range of 10-50 µg/mL.[10]

  • Incubate: Allow the refolding reaction to proceed at 4°C for 24-48 hours with gentle, continuous stirring to promote correct disulfide bond formation and folding.

  • Concentrate and Purify: After incubation, concentrate the refolded protein solution using techniques like tangential flow filtration (TFF) or chromatography. Proceed immediately to purification.

Data Presentation

Table 1: Buffer Compositions for this compound Solubilization and Refolding

Buffer TypeComponentConcentrationPurpose
Solubilization Buffer Guanidine-HCl (GdnHCl)6 MStrong denaturant to unfold the protein.
Tris-HCl, pH 8.550 mMBuffering agent.
Dithiothreitol (DTT)20 mMReducing agent to break disulfide bonds.[9]
Refolding Buffer Tris-HCl, pH 8.550 mMBuffering agent.
L-Arginine0.4 - 0.8 MAggregation suppressor.
Reduced Glutathione (GSH)1 mMComponent of the redox shuffling system.[4]
Oxidized Glutathione (GSSG)0.1 mMComponent of the redox shuffling system.[4]
EDTA1 mMChelates metal ions that can catalyze oxidation.

Visualizations

Refolding_Workflow cluster_prep Inclusion Body Preparation cluster_solubilization Solubilization cluster_refolding Refolding cluster_purification Purification CellLysis Cell Lysis IB_Isolation IB Isolation & Washing CellLysis->IB_Isolation Centrifugation Solubilize Solubilization (6M GdnHCl, 20mM DTT) IB_Isolation->Solubilize Clarify Clarification (Ultracentrifugation) Solubilize->Clarify Dilution Rapid Dilution (into Refolding Buffer) Clarify->Dilution Incubation Incubation (4°C, 24-48h) Dilution->Incubation Concentration Concentration Incubation->Concentration Purification Chromatography Concentration->Purification

Caption: Experimental workflow for recombinant this compound refolding.

Troubleshooting Guide

Q: My protein precipitates immediately upon dilution into the refolding buffer. What can I do?

A: This is a common issue caused by rapid removal of the denaturant, leading to aggregation.

  • Decrease Protein Concentration: The most effective strategy is to refold at the lowest feasible protein concentration.[10] Try diluting your sample further.

  • Optimize L-Arginine Concentration: L-Arginine acts as an aggregation suppressor. Try increasing its concentration in the refolding buffer (up to 1 M).

  • Use Step-wise Dialysis: Instead of rapid dilution, try step-wise dialysis to remove the denaturant more gradually.[5] This involves dialyzing the solubilized protein against buffers with decreasing concentrations of GdnHCl (e.g., 4M, 2M, 1M, 0M).[11]

Troubleshooting_Precipitation cluster_solutions Potential Solutions Problem Problem: Precipitation on Dilution Cause Cause: Aggregation > Folding Problem->Cause Sol1 Lower Protein Concentration Cause->Sol1 Sol2 Increase L-Arginine Cause->Sol2 Sol3 Use Step-wise Dialysis Cause->Sol3

Caption: Logic diagram for troubleshooting protein precipitation.

Q: The refolding yield is very low, and the final protein is inactive. How can I improve this?

A: Low yield of active protein often points to incorrect disulfide bond formation or misfolding.

  • Optimize Redox Shuttle: The ratio of reduced (GSH) to oxidized (GSSG) glutathione is critical. The typical 10:1 ratio is a starting point.[4] Empirically test different ratios (e.g., 5:1, 2:1) and concentrations to find the optimal redox potential for this compound.

  • Check Buffer pH: The pH of the refolding buffer should be slightly alkaline (pH 8.0-9.0) to promote the thiol-disulfide exchange reaction necessary for correct bond formation.

  • Add Stabilizing Agents: Including additives like glycerol (5-10%) or low concentrations of non-detergent sulfobetaines (NDSBs) in the refolding buffer can sometimes improve folding efficiency and stability.[11]

Q: How can I confirm that my refolded this compound is correctly folded and active?

A: Several methods can be used to assess the quality of the refolded protein.

  • Chromatographic Analysis: Correctly folded protein often has a different retention time on Reverse-Phase HPLC (RP-HPLC) compared to its denatured or misfolded forms.[12] Size-exclusion chromatography can also separate monomers from aggregates.

  • Spectroscopy: Circular Dichroism (CD) spectroscopy can be used to analyze the secondary structure of the refolded protein and compare it to known structures of native thionins.

  • Activity Assay: The ultimate test is a functional assay. Since purothionins are antimicrobial, you can perform a microbial growth inhibition assay (e.g., against a sensitive yeast or bacterial strain) to confirm biological activity.[2] Comparing its activity to a commercially available standard, if possible, is ideal.[12]

References

Technical Support Center: Enhancing Synthetic Purothionin Peptide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with synthetic purothionin peptides.

Frequently Asked Questions (FAQs)

Q1: Why is my synthetic this compound peptide not dissolving in aqueous buffer?

A1: The solubility of peptides is primarily dictated by their amino acid composition and sequence. Purothionins, being amphipathic, often contain a high proportion of hydrophobic (non-polar) amino acid residues like Leucine, Valine, and Phenylalanine, which significantly decreases their aqueous solubility.[1][2] Other contributing factors include:

  • Net Charge and pH: A peptide's solubility is lowest at its isoelectric point (pI), the pH where it has no net charge.[1]

  • Secondary Structure: The tendency to form stable secondary structures, particularly β-sheets, can lead to self-assembly and aggregation, which reduces solubility.[1]

  • Peptide Length: Longer peptide chains have a greater propensity to aggregate and precipitate.[1]

Q2: How do I determine the best initial solvent for my peptide?

A2: A systematic approach based on the peptide's net charge is the most effective starting point. It is highly recommended to test solubility on a small amount of the peptide first.[1][3]

  • Calculate the Net Charge: Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus. Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus. Sum these values to get the net charge at neutral pH.[1][4]

  • Select Solvent Based on Charge:

    • Basic Peptides (Net Positive Charge): Attempt to dissolve in sterile water or a dilute acidic solution like 10% acetic acid.[1][4][5]

    • Acidic Peptides (Net Negative Charge): Try dissolving in sterile water or a dilute basic solution, such as 0.1M ammonium bicarbonate.[1][4][6]

    • Neutral/Hydrophobic Peptides (Net Zero Charge): These typically require a small amount of an organic solvent for initial dissolution.[4][5]

Q3: My peptide is predicted to be hydrophobic. What is the recommended solubilization strategy?

A3: For peptides with over 50% hydrophobic residues, an organic co-solvent is generally necessary.[2][3]

  • Dissolve the peptide in a minimal volume of a strong organic solvent. Dimethyl sulfoxide (DMSO) is preferred for its low toxicity in biological assays, but dimethylformamide (DMF) or acetonitrile can also be used.[2][3]

  • Once fully dissolved, slowly add the aqueous buffer of choice to the peptide solution dropwise while vortexing to reach the desired final concentration.[4][6]

  • If the peptide begins to precipitate, the solubility limit has been reached.[6]

Q4: Can I use sonication or heating to help dissolve my peptide?

A4: Yes, both methods can be effective but should be used with caution.

  • Sonication: A brief sonication can help break up small aggregates and facilitate dissolution. It is a recommended step in standard solubilization procedures.[3][4][7]

  • Gentle Warming: Warming the solution (e.g., to <40°C) can increase the solubility of some peptides.[2][3] However, excessive heat can cause peptide degradation or irreversible aggregation.

Q5: What should I do if my peptide precipitates out of solution after initial dissolution?

A5: This indicates that the peptide is not stable in the final buffer conditions. If precipitation occurs, you can try re-lyophilizing the sample to remove the volatile buffer and attempt dissolution again in a different solvent system.[7] Alternatively, consider that the final concentration may be too high for that specific buffer.

Q6: Are there any solvents I should avoid?

A6: Yes. If your this compound peptide sequence contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), you should avoid using DMSO as a solvent, as it can oxidize these residues.[3][8] For these peptides, use oxygen-free buffers and consider alternative organic solvents like DMF.[3][7]

Q7: How can I prevent my peptide from aggregating over time in solution?

A7: Peptide aggregation is a common issue, especially for those prone to forming β-sheets.[1][9] To minimize this:

  • pH and Ionic Strength: Store peptide solutions at a pH of 5-6 in sterile buffers, as this is often a range of good stability.[1] Changes in pH, temperature, and ionic strength can all promote aggregation.[10][11]

  • Storage: Store stock solutions at -20°C or below. For long-term storage, it is best to store peptides in their lyophilized form.[5]

  • Additives: In some cases, denaturing agents like 6M guanidine or urea can reduce aggregation, but these are often incompatible with biological assays.[3]

Q8: For future syntheses, how can I design this compound peptides with better solubility?

A8: If you have the flexibility to modify the peptide sequence, several strategies can significantly improve intrinsic solubility:

  • Amino Acid Substitution: Strategically replace hydrophobic amino acids with more hydrophilic or charged ones (e.g., replacing a Leucine with a Lysine or a Glycine).[1][8]

  • Terminal Modifications: For acidic peptides, C-terminal amidation can improve solubility. For basic peptides, N-terminal acetylation can help.[8][12]

  • Solubility-Enhancing Tags: Attaching a tag like polyethylene glycol (PEG) can dramatically improve the solubility and stability of a peptide.[12][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Peptide forms a gel or cloudy suspension after adding solvent. The peptide has not fully dissolved and is suspended; it may be forming intermolecular hydrogen bonds.[2][7]1. Briefly sonicate the mixture to aid dissolution.[3] 2. If still cloudy, the peptide is likely insoluble in the current solvent. Lyophilize to remove the solvent and try a stronger organic solvent (e.g., DMSO, DMF).[7]
Peptide is insoluble in all tested aqueous buffers and organic solvents. The peptide has severely aggregated, potentially during synthesis or post-cleavage processing.[14]1. Consider using a strong denaturant like 6M Guanidine-HCl or 6M Urea, but note this may be incompatible with your assay.[3] 2. For future syntheses, consider adding detergents like SDS during the cleavage step to prevent initial aggregation.[14]
Peptide solubility is inconsistent between different lyophilized batches. Variations in the final purification and lyophilization process can affect the peptide's final salt form and aggregation state.1. Re-evaluate the net charge of the peptide; the counter-ion (e.g., TFA from HPLC) can affect the overall charge and solubility. 2. Ensure a consistent and thorough lyophilization process to remove all residual solvents and moisture.

Quantitative Data Summary

Table 1: Classification of Amino Acids by Hydrophilicity

CategoryAmino AcidsCharge at pH 7General Impact on Solubility
Hydrophobic (Non-polar) Alanine (A), Valine (V), Isoleucine (I), Leucine (L), Methionine (M), Phenylalanine (F), Tyrosine (Y), Tryptophan (W)NeutralDecrease aqueous solubility, especially when content >50%.[2][3]
Hydrophilic (Polar, Uncharged) Glycine (G), Serine (S), Threonine (T), Cysteine (C), Asparagine (N), Glutamine (Q)NeutralGenerally improve aqueous solubility.
Acidic (Polar, Charged) Aspartic Acid (D), Glutamic Acid (E)NegativeSignificantly increase solubility at pH > pI.[1]
Basic (Polar, Charged) Lysine (K), Arginine (R), Histidine (H)PositiveSignificantly increase solubility at pH < pI.[1]

Table 2: Summary of Solubility Enhancement Techniques

TechniqueMethodAdvantagesConsiderations & Limitations
pH Adjustment Dissolve in buffer with pH ≥ 2 units away from the peptide's pI.[1]Simple, effective for charged peptides.May affect peptide stability or activity.
Organic Co-solvents Use DMSO, DMF, ACN for initial dissolution of hydrophobic peptides.[3][4]Highly effective for non-polar peptides.May be incompatible with assays; DMSO can oxidize Cys, Met, Trp.[3][8]
Sonication Apply brief bursts of sonication to the peptide suspension.[3][4]Helps break up aggregates and improves dissolution rate.Can generate heat; should be done on ice.[3]
Sequence Modification Replace hydrophobic residues with hydrophilic ones; add charged residues.[1][8]Provides a permanent solution for solubility issues.Requires re-synthesis; may alter biological activity.
PEGylation Covalently attach Polyethylene Glycol (PEG) chains.[12][13]Greatly enhances solubility, stability, and circulation half-life.Increases molecular weight; may affect peptide-target binding.

Experimental Protocols & Visualizations

Protocol 1: Systematic Solubilization Workflow

This protocol provides a step-by-step method for efficiently determining the optimal solvent for a new synthetic this compound peptide.

Methodology:

  • Preparation: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.[3][5] Centrifuge the vial briefly to collect all the powder at the bottom.[3]

  • Initial Assessment: Calculate the peptide's net charge based on its amino acid sequence.

  • Small-Scale Test: Aliquot a small amount of the peptide (e.g., 1 mg) for solubility testing to avoid risking the entire batch.[3][12]

  • Solvent Selection (based on charge):

    • If the peptide is basic , add a small volume of sterile deionized water. If it does not dissolve, add 10% acetic acid dropwise until the peptide dissolves.

    • If the peptide is acidic , add a small volume of sterile deionized water. If it does not dissolve, add 0.1 M ammonium bicarbonate dropwise until the peptide dissolves.

    • If the peptide is neutral/hydrophobic , add a minimal volume of DMSO (e.g., 20-50 µL) and vortex.

  • Sonication: If the peptide is still not dissolved, sonicate the vial in a water bath for 10-second intervals, chilling on ice in between.[3]

  • Dilution: Once the peptide is fully dissolved in the initial solvent, slowly add your desired aqueous buffer to reach the final target concentration.

  • Final Check: A fully solubilized peptide will result in a clear, particle-free solution.[3] If the solution is cloudy, it is not fully dissolved. Centrifuge the solution before use to pellet any undissolved material.[4]

G cluster_start cluster_prep cluster_analysis cluster_decision cluster_solvents cluster_process cluster_end start Receive Lyophilized Peptide prep 1. Equilibrate to Room Temp 2. Centrifuge Vial start->prep charge Calculate Net Charge of Peptide prep->charge decision Select Initial Solvent charge->decision acidic Acidic Peptide: Water, then NH4HCO3 decision->acidic Net Charge < 0 basic Basic Peptide: Water, then Acetic Acid decision->basic Net Charge > 0 hydrophobic Hydrophobic Peptide: DMSO, DMF, or ACN decision->hydrophobic Net Charge = 0 or >50% Hydrophobic dissolve Add Minimal Solvent & Vortex check1 Is Solution Clear? dissolve->check1 sonicate Sonicate Briefly on Ice check1->sonicate No dilute Slowly Dilute with Aqueous Buffer check1->dilute Yes check2 Is Solution Clear? sonicate->check2 check2->dilute Yes fail Insoluble: Re-evaluate Strategy (Try stronger solvent/denaturant) check2->fail No success Clear Peptide Stock Solution (Store at -20°C or below) dilute->success

Caption: Workflow for systematic peptide solubility testing.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

This protocol allows for the quantitative monitoring of β-sheet formation, a hallmark of peptide aggregation, which is often a root cause of poor solubility.

Methodology:

  • Reagent Preparation:

    • Prepare a 2.5 mM ThT stock solution in sterile water. Filter through a 0.22 µm filter. Store protected from light.

    • Prepare a working solution of 25 µM ThT in a suitable assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5).

  • Sample Preparation:

    • Dissolve the synthetic this compound peptide in the appropriate buffer to the desired concentration.

    • In a 96-well black, clear-bottom plate, add 10 µL of the peptide solution to 190 µL of the 25 µM ThT working solution.

    • Include a buffer-only control (ThT working solution without peptide).

  • Measurement:

    • Incubate the plate at a constant temperature (e.g., 37°C) in a plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer-only control from the peptide sample readings.

    • Plot the fluorescence intensity against time. A sigmoidal curve is indicative of amyloid-like fibril formation and aggregation.[9]

G cluster_pathway cluster_factors monomer Soluble Monomers oligomer Soluble Oligomers monomer->oligomer Nucleation (Lag Phase) protofibril Protofibrils (Insoluble) oligomer->protofibril Elongation fibril Mature Fibrils (β-sheets) protofibril->fibril Maturation factors Aggregation Triggers: - High Concentration - pH near pI - High Temperature - High Ionic Strength factors->oligomer

Caption: General pathway of peptide aggregation from monomers to fibrils.

Diagram: Key Factors Influencing Peptide Solubility

This diagram illustrates the interconnected factors that researchers must consider when troubleshooting the solubility of synthetic this compound peptides.

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors center Peptide Solubility aa_comp Amino Acid Composition (% Hydrophobic) center->aa_comp charge Net Charge (pI) center->charge sequence Primary Sequence (Aggregation Hotspots) center->sequence ph Solvent pH center->ph ionic Ionic Strength center->ionic temp Temperature center->temp solvent Solvent Type (Aqueous vs. Organic) center->solvent aa_comp->charge aa_comp->sequence ph->charge interdependent

Caption: Interplay of factors governing peptide solubility.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Efficacy of Purothionin and Plant Defensins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive review of available experimental data highlights the distinct mechanisms and antifungal potential of two important classes of plant-derived antimicrobial peptides (AMPs): purothionins and plant defensins. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Introduction to Antifungal Peptides

Purothionins and plant defensins are naturally occurring peptides that form a crucial part of the plant's innate immune system, protecting them against a wide array of fungal pathogens.[1] Purothionins, originally isolated from wheat, are small (~5 kDa), cationic peptides stabilized by three to four disulfide bonds.[2] Plant defensins are also small (45–54 amino acids), cationic, and cysteine-rich peptides, but they possess a characteristic three-dimensional structure known as the cysteine-stabilized αβ (CSαβ) motif, which consists of an α-helix and a triple-stranded antiparallel β-sheet.[3][4] While both exhibit potent antifungal properties, their structural differences translate into distinct modes of action and efficacy profiles.

Comparative Antifungal Efficacy

The antifungal activity of these peptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit fungal growth by 50%.[5] While direct comparative studies are limited, data from various sources indicate that both peptide families are active in the low micromolar range against a broad spectrum of fungi.

Plant defensins, in particular, have been extensively studied, with some exhibiting IC50 values ranging from 0.08 to 10 μM against various plant pathogenic fungi.[4][5] For example, the radish defensin Rs-AFP2 has an IC50 of 0.08 to 5 μM against Pyricularia oryzae.[5] Purothionins also display broad-spectrum toxicity against fungal cells, often attributed to their ability to permeabilize cell membranes.[2]

Table 1: Summary of Antifungal Activity Data

Peptide ClassRepresentative PeptideTarget FungusEfficacy Metric (µM)Reference
Plant Defensin Rs-AFP2Pyricularia oryzaeIC50: 0.08 - 5[5]
Plant Defensin MsDef1Verticillium dahliaeStrong Resistance (in planta)[6]
Plant Defensin NaD1Candida albicansSynergistic with BPTI[7]
Plant Defensin MtDef4-derived peptideBotrytis cinereaMIC: < 6[8]
Purothionin β-purothioninGeneral Fungi/YeastBroad Toxicity[2][9]

Note: Direct quantitative comparison is challenging due to variations in experimental conditions across studies. The data presented is for illustrative purposes.

Mechanisms of Antifungal Action

The primary difference in the antifungal activity between purothionins and plant defensins lies in their mechanism of action.

Purothionins: The prevailing mechanism for purothionins is the direct disruption of the fungal cell membrane.[10] Their cationic nature facilitates electrostatic interaction with negatively charged components of the fungal membrane. This interaction leads to membrane permeabilization, the formation of ion channels, and ultimately, the dissipation of essential ion gradients, causing cell death.[9][10] This broad mechanism also accounts for their toxicity to a range of other cell types, including bacteria and mammalian cells.[9]

Plant Defensins: The mechanism of plant defensins is generally more complex and often more specific. While they also interact with the fungal cell membrane, this is often just the initial step.[3][11] Many defensins recognize and bind to specific sphingolipids, such as glucosylceramides (GlcCer), in the fungal membrane.[1] Following this interaction, they can be internalized into the fungal cell, where they may interfere with various cellular processes, including ion channel function, protein synthesis, and the induction of reactive oxygen species (ROS).[1][3] Some defensins, like NaD1, can oligomerize and form pores, but this is often a secondary effect that occurs at concentrations higher than what is needed for growth inhibition.[3] Unlike purothionins, many plant defensins show limited or no activity against bacteria.[1]

Antifungal_Mechanisms cluster_this compound This compound Mechanism cluster_defensin Plant Defensin Mechanism P_Start Cationic this compound P_Membrane Electrostatic Interaction with Fungal Membrane P_Start->P_Membrane P_Permeabilization Membrane Permeabilization P_Membrane->P_Permeabilization P_IonChannel Ion Channel Formation P_Membrane->P_IonChannel P_Death Cell Death P_Permeabilization->P_Death P_IonChannel->P_Death D_Start Cationic Defensin D_Receptor Binds to Specific Membrane Sphingolipids (e.g., GlcCer) D_Start->D_Receptor D_Internalize Internalization D_Receptor->D_Internalize D_ROS Induction of ROS D_Internalize->D_ROS D_Inhibit Inhibition of Ion Channels/Protein Synthesis D_Internalize->D_Inhibit D_Death Fungal Cell Death D_ROS->D_Death D_Inhibit->D_Death

Fig 1. Comparative Mechanisms of Action.

Experimental Protocols

Evaluating the antifungal efficacy of these peptides involves standardized methodologies. The broth microdilution assay is a cornerstone for determining the MIC.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method quantifies the lowest concentration of a peptide that inhibits the visible growth of a fungus.

  • Preparation of Fungal Inoculum:

    • Select 3-5 fresh fungal colonies and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth, Potato Dextrose Broth).

    • Incubate at an appropriate temperature (e.g., 37°C) with shaking until the culture reaches a desired growth phase (e.g., mid-logarithmic).

    • Dilute the fungal suspension to a final concentration of approximately 0.5-2.5 x 10³ cells/mL in the test wells.[12]

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the this compound or plant defensin in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide stock solution in a 96-well microtiter plate to achieve a range of desired concentrations.[12]

  • Incubation:

    • Add 100 µL of the diluted fungal suspension to each well containing 100 µL of the serially diluted peptide.

    • Include a positive control (fungus without peptide) and a negative control (medium only).

    • Incubate the plate at the optimal temperature for the test fungus for 24-48 hours.

  • Data Analysis:

    • The MIC is determined as the lowest peptide concentration at which no visible growth is observed. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[12][13]

Broth_Microdilution_Workflow A Prepare Fungal Inoculum C Add Fungal Inoculum to Each Well A->C B Prepare Serial Dilutions of Peptide in 96-Well Plate B->C D Incubate Plate (e.g., 24-48h at 37°C) C->D E Assess Fungal Growth (Visually or OD600) D->E F Determine MIC E->F

Fig 2. Workflow for Broth Microdilution Assay.

Conclusion

Both purothionins and plant defensins represent promising candidates for the development of novel antifungal agents. Purothionins exhibit broad-spectrum activity through direct membrane disruption, which may be advantageous for wide-ranging applications but also presents challenges regarding specificity. Plant defensins, conversely, often employ more sophisticated and specific mechanisms, potentially offering a higher therapeutic index and lower off-target effects. The choice between these peptides for therapeutic or agricultural applications will depend on the specific fungal target, the required spectrum of activity, and the tolerance for potential cytotoxicity. Further head-to-head comparative studies using standardized protocols are necessary to fully elucidate their relative potencies and therapeutic potential.

References

A Comparative Guide to the Structural Differences Between α-Purothionin and β-Purothionin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural characteristics of α-purothionin and β-purothionin, two closely related plant toxins from wheat (Triticum aestivum). These small, cysteine-rich proteins are of significant interest for their antimicrobial and cytotoxic properties. Understanding their structural nuances is crucial for elucidating their mechanisms of action and for potential applications in drug development.

Primary Structure: Amino Acid Sequence Comparison

Both α-purothionin and β-purothionin are composed of 45 amino acid residues.[1][2] The primary structural difference lies in a few key amino acid substitutions. There are two main isoforms of α-purothionin, designated α1 and α2, which themselves differ slightly. For the purpose of this comparison, we will focus on α1-purothionin and β-purothionin.

The sequences of α1-purothionin and β-purothionin differ at five positions.[3] A notable substitution is at position 42, where a glycine in α1-purothionin is replaced by an aspartic acid in β-purothionin, altering the net charge of the protein.[3]

Table 1: Amino Acid Sequence Alignment of α1-Purothionin and β-Purothionin
Position12345678910111213141516171819202122232425
α1-Purothionin KSCCRSTLGRNCYNLCRARGAQKLC
β-Purothionin KSCCRSTLGRNCYNLCRARGAQKLC
Difference
Position2627282930313233343536373839404142434445
α1-Purothionin ANVCRCKITSGLSCPKGFPK
β-Purothionin ANVCRCKLTSGLSCPKDFPK
Difference I/L G/D

Note: The sequences are derived from UniProt entries P01543 (for α1-purothionin, designated as Purothionin A-1) and Q9T0P2 (for β-purothionin).

Secondary and Tertiary Structure

Despite the differences in their primary sequences, both α-purothionin and β-purothionin adopt a similar overall three-dimensional fold. This structure is characterized by a compact arrangement of two α-helices and a small, antiparallel β-sheet, resembling the Greek letter 'Γ'.[4][5] This conserved fold is stabilized by a network of four intramolecular disulfide bonds.

Disulfide Bridge Connectivity

The disulfide bond pattern is a critical feature for the stability and function of purothionins. Studies on this compound A-II, an isoform of α-purothionin, have elucidated the precise connectivity of the eight cysteine residues.[1] This pattern is highly conserved across the this compound family, including the β-isoform. The four disulfide bridges are formed between the following cysteine pairs:

  • Cys3 – Cys39

  • Cys4 – Cys31

  • Cys12 – Cys29

  • Cys16 – Cys25

This intricate network of disulfide bonds rigidly holds the α-helical and β-sheet regions together, defining the compact and stable tertiary structure of the molecule.

Disulfide_Connectivity cluster_sequence This compound Amino Acid Chain (45 residues) C3 C3 C4 C4 C39 C39 C3->C39 C31 C31 C4->C31 5 C12 C12 C29 C29 C12->C29 13 C16 C16 C25 C25 C16->C25 17 26 30 32 40 1 6 7 8 9 10 11 14 15 18 19 20 21 22 23 24 27 28 33 34 35 36 37 38 41 42 43 44 45

Disulfide bond connectivity in purothionins.

Experimental Protocols for Structural Determination

The three-dimensional structures of α-purothionin and β-purothionin have been determined using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, respectively.

NMR Spectroscopy of α1-Purothionin

The solution structure of α1-purothionin was determined using a combination of two-dimensional NMR techniques, distance geometry, and restrained molecular dynamics.[4]

Experimental Workflow:

NMR_Workflow sample_prep Sample Preparation: α1-Purothionin in solution data_acq 2D NMR Data Acquisition: - COSY (Correlation Spectroscopy) - NOESY (Nuclear Overhauser Effect Spectroscopy) sample_prep->data_acq resonance_assign Sequential Resonance Assignment data_acq->resonance_assign constraint_gen Generation of Structural Constraints: - Interproton distances (from NOEs) - Torsion angles (from coupling constants) - Hydrogen bond restraints resonance_assign->constraint_gen structure_calc Structure Calculation: - Distance Geometry - Restrained Molecular Dynamics constraint_gen->structure_calc structure_ensemble Ensemble of Final Structures structure_calc->structure_ensemble

NMR structure determination workflow for α1-purothionin.

Detailed Methodology:

  • Sample Preparation: Purified α1-purothionin was dissolved in a suitable buffer, typically at a concentration of 1-3 mM. For certain experiments, the sample was prepared in D₂O to observe slowly exchanging amide protons.

  • NMR Data Acquisition: A suite of 2D NMR experiments was performed on a high-field NMR spectrometer.

    • COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons, primarily for assigning amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provided through-space correlations between protons that are close in space (typically < 5 Å), which is crucial for determining the tertiary structure. A set of 310 approximate interproton distance restraints were derived from these experiments.[4]

  • Resonance Assignment: The proton resonances were assigned to specific amino acids in the sequence using a sequential assignment strategy, which involves tracing connectivities between adjacent residues.

  • Structural Constraint Generation:

    • Distance Restraints: NOE cross-peak intensities were translated into upper-limit distance constraints between pairs of protons.

    • Torsion Angle Restraints: Vicinal spin-spin coupling constants (³J-couplings) were used to derive constraints on dihedral angles (φ) of the protein backbone. 27 φ backbone torsion angle restraints were obtained.[4]

    • Hydrogen Bond Restraints: Slowly exchanging amide protons, identified in D₂O exchange experiments, were used to infer the presence of hydrogen bonds. Four distance restraints from hydrogen bonds were included.[4]

    • Disulfide Bond Restraints: Based on the known disulfide connectivity, 12 distance restraints were added to the calculations.[4]

  • Structure Calculation and Refinement: The collected constraints were used as input for distance geometry and restrained molecular dynamics calculations to generate an ensemble of structures consistent with the experimental data. The final structures were then refined to optimize their stereochemical quality.

X-ray Crystallography of β-Purothionin

The crystal structure of β-purothionin was determined at a resolution of 1.7 Å.[5]

Experimental Workflow:

XRay_Workflow purification Protein Purification & Crystallization data_collection X-ray Diffraction Data Collection purification->data_collection data_processing Data Processing & Scaling data_collection->data_processing phase_determination Phase Determination (Molecular Replacement) data_processing->phase_determination model_building Model Building & Refinement phase_determination->model_building final_structure Final Refined Structure model_building->final_structure

References

Purothionin vs. Other Thionin Analogs: A Comparative Activity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of purothionin and its analogs, a class of cysteine-rich plant antimicrobial peptides. Thionins are gaining increasing interest in the fields of drug development and agriculture due to their potent antimicrobial and cytotoxic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action to aid in research and development efforts.

Introduction to Thionins

Thionins are a family of small, basic peptides found in various plant tissues, where they play a crucial role in the defense against pathogens.[1] The first member of this family to be isolated and characterized was this compound from wheat endosperm.[2] Since then, a variety of thionin analogs have been discovered in other plant species, including viscotoxins from mistletoe, phoratoxins from American mistletoe, and hordothionins from barley.[2][3]

Structurally, thionins are characterized by a conserved framework of three to four disulfide bonds, which confers significant stability to the molecule.[1] Their amphipathic nature, with distinct hydrophobic and cationic regions, is critical for their biological activity.[1] The primary mechanism of action for thionins is believed to be the disruption of cell membranes, leading to increased permeability and eventual cell death.[3][4] This broad-spectrum activity makes them effective against a range of bacteria, fungi, and even tumor cells.[1][2]

Comparative Biological Activity

The biological activity of thionins is typically quantified by their minimum inhibitory concentration (MIC) against microbial strains and their half-maximal inhibitory concentration (IC50) or effective dose (ED50) against cancer cell lines. While a direct, comprehensive comparison across all thionin analogs under identical experimental conditions is challenging due to the varied nature of published studies, this section compiles available quantitative data to provide a comparative overview.

Antimicrobial Activity

Thionins exhibit potent activity against a broad spectrum of plant and human pathogens. Purothionins and hordothionins, found in cereals, have been extensively studied for their role in plant defense.[3]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Thionins

Thionin AnalogBotrytis cinereaGram-positive BacteriaGram-negative BacteriaReference
α-Purothionin5 - 12Data not consistently reportedData not consistently reported[3]
HordothioninNot specifiedActiveActive[3]

Note: A direct comparison is limited by the lack of standardized testing across studies. The provided data for α-purothionin represents a range of IC50 values against different strains of Botrytis cinerea.

Cytotoxic Activity

Several thionin analogs, particularly viscotoxins and phoratoxins, have demonstrated significant cytotoxic effects against various cancer cell lines, making them potential candidates for anticancer drug development.

Table 2: Comparative Cytotoxic Activity (IC50/ED50) of Thionin Analogs against Cancer Cell Lines

Thionin AnalogCell LineIC50/ED50 (µM)Reference
Viscotoxin A1K562 (Leukemia)0.085[5]
Viscotoxin A2K562 (Leukemia)0.018[5]
Viscotoxin A3K562 (Leukemia)0.008[5]
Ligatoxin BU-937-GTB (Lymphoma)1.8[2]
Ligatoxin BACHN (Renal Adenocarcinoma)3.2[2]

Note: The data for viscotoxins represent the concentration required to increase NK cell-mediated lysis and are presented in nanomolar concentrations in the source, converted here to micromolar for consistency.

Mechanism of Action: Membrane Permeabilization

The primary mode of action for thionins is the disruption of the cell membrane's integrity. This process is thought to occur in a series of steps, initiated by the electrostatic interaction between the cationic thionin molecule and the negatively charged components of the target cell membrane, such as phospholipids.[3]

Following this initial binding, the hydrophobic regions of the thionin are thought to insert into the lipid bilayer, leading to the formation of pores or ion channels.[4][6] This disruption of the membrane results in the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[3]

Thionin Mechanism of Action Thionin Cationic Thionin Binding Electrostatic Binding Thionin->Binding Membrane Target Cell Membrane (Negatively Charged) Membrane->Binding Insertion Hydrophobic Insertion Binding->Insertion Pore Pore/Ion Channel Formation Insertion->Pore Leakage Leakage of Ions & Metabolites Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action for thionins leading to cell death.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the antimicrobial and cytotoxic activities of thionins.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Microbial Inoculum:

    • Streak the microbial strain on an appropriate agar plate and incubate under optimal conditions.

    • Inoculate a single colony into a suitable broth medium and incubate until it reaches the logarithmic growth phase.

    • Dilute the bacterial or fungal suspension to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Preparation of Thionin Dilutions:

    • Prepare a stock solution of the thionin in a suitable solvent (e.g., sterile deionized water or a weak acid solution).

    • Perform serial two-fold dilutions of the thionin stock solution in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive (microorganism without thionin) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the thionin at which no visible growth of the microorganism is observed.

MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Thionin B->C D Incubate C->D E Observe for Growth D->E F Determine MIC E->F

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment with Thionins:

    • Prepare serial dilutions of the thionin analogs in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the thionin-containing medium.

    • Include a vehicle control (medium with the solvent used to dissolve the thionins).

  • Incubation:

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the thionin that causes a 50% reduction in cell viability.

MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Thionin Analogs A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Membrane Permeabilization Assay

This assay measures the ability of a peptide to disrupt the integrity of the cell membrane using a fluorescent dye like propidium iodide (PI), which can only enter cells with compromised membranes.[7][8]

Protocol:

  • Preparation of Cell Suspension:

    • Harvest microbial or cancer cells and wash them with a suitable buffer (e.g., PBS).

    • Resuspend the cells to a specific density in the same buffer.

  • Treatment and Staining:

    • Add the thionin analog to the cell suspension at the desired concentration.

    • Immediately add propidium iodide to the cell suspension.

  • Fluorescence Measurement:

    • Monitor the increase in fluorescence over time using a fluorometer or a fluorescence plate reader. The excitation and emission wavelengths for PI are typically around 535 nm and 617 nm, respectively.[8]

  • Data Analysis:

    • The increase in fluorescence intensity is proportional to the degree of membrane permeabilization.

Conclusion

This compound and its analogs represent a promising class of natural peptides with significant antimicrobial and cytotoxic potential. While their primary mechanism of action appears to be the disruption of cell membranes, the specific activity profile varies between different analogs. This guide provides a foundational comparison of their activities and the experimental protocols required for their evaluation. Further research involving standardized, head-to-head comparative studies is necessary to fully elucidate the structure-activity relationships within the thionin family and to identify the most promising candidates for therapeutic and agricultural applications.

References

Unlocking New Antifungal Strategies: The Synergistic Potential of Purothionin with Conventional Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more effective antifungal therapies is a constant challenge. The rise of drug-resistant fungal strains necessitates innovative approaches, including the exploration of combination therapies. This guide provides an objective comparison of the in vitro synergistic effects of purothionin, a plant-derived antimicrobial peptide, with conventional fungicides. By presenting supporting experimental data from analogous plant defense peptides, this document aims to illuminate the potential of these combined approaches in overcoming antifungal resistance and enhancing therapeutic efficacy.

Purothionins, a class of cysteine-rich peptides found in wheat and other plants, have long been recognized for their intrinsic antifungal properties. Their primary mechanism of action involves the disruption of fungal cell membranes, leading to increased permeability and eventual cell death. While potent on their own, emerging research into similar plant defense peptides, such as defensins and other thionin-like peptides, suggests that their true potential may lie in their ability to act synergistically with conventional antifungal drugs. This synergistic action can lead to a reduction in the required dosage of each agent, potentially minimizing toxicity and mitigating the development of resistance.

Synergistic Effects of Plant Defense Peptides with Conventional Fungicides: A Comparative Analysis

While direct studies on the synergistic effects of this compound with conventional fungicides are limited, extensive research on functionally and structurally similar plant defensins and thionin-like peptides provides a strong proxy for understanding their potential. The following tables summarize the quantitative data from in vitro studies investigating the synergistic interactions of these plant peptides with major classes of conventional fungicides against pathogenic fungi.

The synergy is typically quantified using the Fractional Inhibitory Concentration Index (FICI), calculated from data obtained through a checkerboard assay. A FICI of ≤ 0.5 is indicative of a synergistic interaction.

Table 1: Synergistic Activity of Plant Defensins with Echinocandins

Plant DefensinConventional FungicideFungal SpeciesFICI ValueReference
HsAFP1CaspofunginCandida albicans (planktonic)≤ 0.5[1]
HsAFP1CaspofunginCandida albicans (biofilm)≤ 0.5[1]
NaD1, DmAMP1, RsAFP1, RsAFP2CaspofunginCandida albicansSynergistic[2]

Table 2: Synergistic Activity of Plant Defense Peptides with Polyenes

Plant Defense PeptideConventional FungicideFungal SpeciesFICI ValueReference
HsAFP1Amphotericin BCandida albicans (planktonic)≤ 0.5[1]
Synthetic Peptide (γ31-45PvD1++)Amphotericin BCandida albicans0.5[3]

Table 3: Synergistic Activity of a Thionin-like Peptide with Azoles

Thionin-like PeptideConventional FungicideFungal SpeciesInhibition IncreaseReference
CaThiFluconazoleCandida parapsilosisUp to 100%[4]
CaThiFluconazoleCandida albicansSynergistic[4]
CaThiFluconazoleCandida tropicalisSynergistic[4]

Experimental Protocols

The evaluation of synergistic interactions between antifungal agents is predominantly carried out using the checkerboard broth microdilution method. The following is a detailed protocol for this key experiment.

Checkerboard Broth Microdilution Assay

Objective: To determine the in vitro interaction between a plant peptide (e.g., this compound or a proxy) and a conventional fungicide against a specific fungal species.

Materials:

  • 96-well microtiter plates

  • Fungal isolate

  • Appropriate liquid growth medium (e.g., RPMI-1640)

  • Plant peptide (e.g., this compound) stock solution

  • Conventional fungicide stock solution

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum: The fungal isolate is cultured on an appropriate agar medium. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland standard, which is further diluted in the growth medium to achieve a final concentration of approximately 0.5 x 105 to 2.5 x 105 CFU/mL.

  • Plate Setup:

    • A two-dimensional array of serial dilutions of the two compounds is prepared in the 96-well plate.

    • Typically, the plant peptide is serially diluted along the y-axis (rows), while the conventional fungicide is serially diluted along the x-axis (columns).

    • Each well will contain a unique combination of concentrations of the two agents.

    • Control wells containing each agent alone, a growth control (no agents), and a sterility control (no inoculum) are included.

  • Inoculation: Each well (except the sterility control) is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.

  • Reading the Results: The minimum inhibitory concentration (MIC) is determined for each agent alone and in combination. The MIC is defined as the lowest concentration of the agent that causes a significant inhibition of fungal growth (often ≥50% or ≥90% reduction in turbidity compared to the growth control).

  • Calculation of the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated for each combination that shows growth inhibition using the following formula:

    FICI = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Indifference (Additive): 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizing the Experimental Workflow and Synergistic Mechanisms

To better understand the experimental process and the potential underlying mechanisms of synergy, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Wells Inoculum_Prep->Inoculation Compound_Dilutions Serial Dilutions of This compound & Fungicide Plate_Setup Plate Setup in 96-well Plate Compound_Dilutions->Plate_Setup Plate_Setup->Inoculation Incubation Incubation (24-48h) Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination FICI_Calculation FICI Calculation MIC_Determination->FICI_Calculation Interpretation Interpretation of Interaction (Synergy, Indifference, Antagonism) FICI_Calculation->Interpretation

Caption: Workflow of the checkerboard assay for synergy testing.

Signaling_Pathways cluster_this compound This compound Action cluster_fungicide Conventional Fungicide Action cluster_synergy Synergistic Effect This compound This compound Membrane_Disruption Fungal Membrane Disruption This compound->Membrane_Disruption Pore_Formation Pore Formation & Increased Permeability Membrane_Disruption->Pore_Formation Potentiated_Antifungal_Activity Potentiated Antifungal Activity & Cell Death Pore_Formation->Potentiated_Antifungal_Activity Conventional_Fungicide Conventional Fungicide (e.g., Echinocandin) Cell_Wall_Synthesis_Inhibition Inhibition of Cell Wall Synthesis (e.g., β-glucan synthesis) Conventional_Fungicide->Cell_Wall_Synthesis_Inhibition Weakened_Cell_Wall Weakened Cell Wall Cell_Wall_Synthesis_Inhibition->Weakened_Cell_Wall Enhanced_Purothionin_Access Enhanced this compound Access to Membrane Weakened_Cell_Wall->Enhanced_Purothionin_Access Weakened_Cell_Wall->Potentiated_Antifungal_Activity Enhanced_Purothionin_Access->Membrane_Disruption

Caption: Proposed synergistic mechanism of this compound and a cell wall synthesis inhibitor.

The presented data and methodologies underscore the significant potential of combining this compound or similar plant-derived peptides with conventional fungicides. The synergistic interactions observed suggest a promising avenue for developing more robust antifungal therapies. Further research is warranted to explore the full spectrum of these combinations against a wider range of fungal pathogens and to elucidate the precise molecular mechanisms underpinning their synergistic effects. This knowledge will be crucial for the rational design of novel, effective, and sustainable antifungal treatments.

References

Unraveling the Double-Edged Sword: Purothionin's Divergent Assault on Bacterial and Fungal Membranes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis reveals the nuanced mechanisms by which purothionin, a plant-derived antimicrobial peptide, disrupts the cellular integrity of two distinct microbial foes: bacteria and fungi. While the overarching strategy involves membrane permeabilization, the specific molecular interactions and consequential cellular damage differ significantly, dictated by the unique composition of their respective cell envelopes.

Purothionins, a class of small, cysteine-rich, and cationic peptides, are key players in the plant's innate immune system. Their broad-spectrum antimicrobial activity has garnered significant interest for potential applications in agriculture and medicine. This guide delves into a comparative analysis of this compound's mechanism of action against bacterial and fungal membranes, supported by experimental data and detailed protocols for researchers in the field.

The fundamental difference in the cell envelope architecture of bacteria and fungi dictates the varied modes of this compound's attack. Bacterial cell membranes are primarily composed of phospholipids and, in the case of Gram-negative bacteria, an outer membrane containing lipopolysaccharide (LPS). Fungal membranes, on the other hand, are characterized by the presence of ergosterol and a complex cell wall rich in chitin and glucans.

The Initial Encounter: Electrostatic Attraction and Binding

This compound's journey begins with an electrostatic attraction to the negatively charged components of the microbial cell surface. In bacteria, this includes the teichoic acids in the peptidoglycan layer of Gram-positive bacteria and the LPS of Gram-negative bacteria. For fungi, the initial binding is to negatively charged phospholipids in the plasma membrane and potentially to components of the fungal cell wall.

Breaching the Barriers: A Tale of Two Membranes

Once bound, this compound employs a multi-pronged strategy to compromise the membrane's integrity, leading to cell death.

On Bacterial Membranes:

This compound's interaction with bacterial membranes is characterized by its ability to:

  • Form Ion Channels: The peptide inserts itself into the lipid bilayer, forming cation-selective ion channels. This disrupts the electrochemical gradients across the membrane, leading to a loss of membrane potential and leakage of essential ions and metabolites.

  • Extract Phospholipids: this compound can remove phospholipids from the membrane, causing significant disruption to the bilayer's structure and integrity. This "detergent-like" effect further compromises the membrane's barrier function.

  • Penetrate the Hydrophobic Core: The amphipathic nature of this compound allows it to penetrate the hydrophobic core of the lipid bilayer, leading to further disorganization and eventual cell lysis.

The effectiveness of this compound can differ between Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria can present an additional barrier, although some studies suggest that this compound can still effectively permeabilize it.

On Fungal Membranes:

While also forming pores and disrupting the membrane potential, this compound's interaction with fungal membranes has unique features:

  • Interaction with Ergosterol: The primary sterol in fungal membranes, ergosterol, is a key target. While direct binding is still under investigation, the presence of ergosterol influences the membrane fluidity and organization, which in turn affects this compound's ability to insert and form pores.

  • Targeting of Specific Sphingolipids: Fungal membranes contain unique sphingolipids, such as glucosylceramides, which can serve as binding sites for antimicrobial peptides. The interaction with these lipids can be a crucial step in the antifungal mechanism.

  • Navigating the Fungal Cell Wall: Before reaching the plasma membrane, this compound must traverse the fungal cell wall, a complex matrix of chitin, β-glucans, and mannoproteins. While the cell wall can act as a barrier, some studies suggest that this compound can interact with and potentially disrupt its components, facilitating access to the plasma membrane.

Quantitative Comparison of this compound's Efficacy

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Thionin-Family Peptides

Organism TypeOrganismPeptideMIC (µg/mL)Reference
Gram-positive Bacteria Staphylococcus aureusCp-thionin II128[1]
Bacillus subtilisNigellothioninsNot specified[2]
Gram-negative Bacteria Escherichia coliCp-thionin II64[1]
Pseudomonas syringaeCp-thionin II42[1]
Pseudomonas solanacearumThis compound3 - 6[3][4]
Xanthomonas phaseoliThis compound6 - 12[4]
Fungi Aspergillus flavusNigellothioninsNot specified[2]
Aspergillus fumigatusNigellothioninsNot specified[2]
Candida albicansPlant Defensins (related family)Not specified[5]
YeastsPurothionins4.7 (complete suppression)[4]

Note: This table provides representative values from the literature for thionin-family peptides. Direct comparative studies of a single this compound against a wide panel of bacteria and fungi under identical conditions are limited.

Visualizing the Mechanisms

To better understand the distinct pathways of this compound's action, the following diagrams illustrate the key steps involved in the disruption of bacterial and fungal membranes.

Purothionin_Bacterial_Membrane cluster_bacterial Bacterial Cell Envelope cluster_actions_bacterial Mechanism of Action Outer_Membrane Outer Membrane (Gram-negative) Inner_Membrane Cytoplasmic Membrane Peptidoglycan Peptidoglycan & Teichoic Acids Ion_Channel Ion Channel Formation Inner_Membrane->Ion_Channel Lipid_Extraction Phospholipid Extraction Inner_Membrane->Lipid_Extraction Penetration Hydrophobic Core Penetration Inner_Membrane->Penetration This compound This compound This compound->Outer_Membrane Electrostatic Attraction This compound->Peptidoglycan Binding Cell_Death_B Bacterial Cell Death Ion_Channel->Cell_Death_B Loss of Membrane Potential, Ion Leakage Lipid_Extraction->Cell_Death_B Membrane Disruption Penetration->Cell_Death_B Lysis

Caption: this compound's mechanism against bacterial membranes.

Purothionin_Fungal_Membrane cluster_fungal Fungal Cell Envelope cluster_actions_fungal Mechanism of Action Cell_Wall Cell Wall (Chitin, Glucans) Plasma_Membrane Plasma Membrane (Ergosterol, Sphingolipids) Cell_Wall->Plasma_Membrane Traversal Pore_Formation Pore Formation Plasma_Membrane->Pore_Formation Ergosterol_Interaction Interaction with Ergosterol Plasma_Membrane->Ergosterol_Interaction Sphingolipid_Binding Binding to Sphingolipids Plasma_Membrane->Sphingolipid_Binding This compound This compound This compound->Cell_Wall Initial Interaction Cell_Death_F Fungal Cell Death Pore_Formation->Cell_Death_F Membrane Permeabilization Ergosterol_Interaction->Cell_Death_F Membrane Fluidity Alteration Sphingolipid_Binding->Cell_Death_F Disruption of Membrane Domains

Caption: this compound's mechanism against fungal membranes.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound required to inhibit the growth of a specific microorganism.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in sterile water or 0.01% acetic acid)

  • Bacterial or fungal isolates

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Include a positive control (microorganism in medium without this compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Membrane Permeabilization Assay (Calcein Leakage)

This assay measures the ability of this compound to disrupt membrane integrity by quantifying the leakage of a fluorescent dye from lipid vesicles.

Materials:

  • This compound solution

  • Lipid mixture (e.g., POPC:POPG for bacterial model; POPC:Ergosterol for fungal model)

  • Calcein

  • HEPES buffer

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Procedure:

  • Prepare large unilamellar vesicles (LUVs) containing a self-quenching concentration of calcein (e.g., 50 mM) in HEPES buffer.

  • Remove free calcein from the LUV suspension by size-exclusion chromatography.

  • Add the calcein-loaded LUVs to the wells of a microplate.

  • Add different concentrations of this compound to the wells.

  • Monitor the increase in fluorescence over time at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

  • Maximum leakage is determined by adding a detergent (e.g., Triton X-100) to a control well.

  • Calculate the percentage of leakage relative to the maximum leakage.

Membrane Depolarization Assay (DiSC3(5))

This assay assesses the effect of this compound on the membrane potential of microbial cells using a potential-sensitive fluorescent dye.

Materials:

  • This compound solution

  • Bacterial or fungal cell suspension

  • DiSC3(5) dye

  • HEPES buffer with glucose

  • Fluorometer

Procedure:

  • Wash and resuspend the microbial cells in HEPES buffer containing glucose.

  • Add DiSC3(5) to the cell suspension and incubate until a stable, quenched fluorescence signal is achieved, indicating dye uptake into polarized cells.

  • Add different concentrations of this compound to the cell suspension.

  • Monitor the increase in fluorescence over time (excitation ~622 nm, emission ~670 nm), which corresponds to the release of the dye upon membrane depolarization.

Conclusion

This compound's antimicrobial activity stems from its ability to disrupt the fundamental barrier of microbial cells – the cell membrane. However, the precise mechanisms are tailored to the specific architecture of its target. Against bacteria, it acts as a channel-former and lipid-extractor, leading to rapid depolarization and lysis. In contrast, its assault on fungi involves a more complex interplay with the cell wall and specific membrane components like ergosterol and sphingolipids. A deeper understanding of these differential mechanisms is crucial for the development of this compound-based strategies to combat a wide range of microbial pathogens. Further research, including more extensive comparative MIC studies and detailed structural analyses of this compound-membrane interactions, will undoubtedly pave the way for novel and effective antimicrobial therapies.

References

Efficacy of Purothionin Versus Commercial Antimicrobial Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among these, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. This guide provides a comparative analysis of the efficacy of purothionin, a plant-derived AMP, against commercially available antimicrobial peptides. The comparison is based on quantitative data from various scientific studies, with a focus on the Minimum Inhibitory Concentration (MIC), a key indicator of antimicrobial potency.

Quantitative Comparison of Antimicrobial Efficacy

The antimicrobial efficacy of this compound and various commercial AMPs is summarized in Table 1. The data, presented as MIC values in µg/mL, is compiled from multiple studies. It is important to note that direct comparison of absolute MIC values across different studies should be approached with caution due to variations in experimental conditions, such as the specific microbial strains and susceptibility testing methods used.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Commercial Antimicrobial Peptides against Various Microorganisms.

Antimicrobial PeptideMicroorganismGram StainMIC (µg/mL)
This compound Pseudomonas solanacearumNegative-
Xanthomonas campestrisNegative-
Corynebacterium michiganensePositive-
Polymyxin B Escherichia coliNegative0.5
Klebsiella pneumoniaeNegative2
Acinetobacter baumanniiNegative0.5 - >64
Pseudomonas aeruginosaNegative1
Melittin Escherichia coliNegative6.4 - 8
Staphylococcus aureusPositive6.4 - 8
Pseudomonas aeruginosaNegative4
Acinetobacter baumannii (XDR)Negative8 - 32
Klebsiella pneumoniae (KPC)Negative32
Staphylococcus aureus (MRSA)Positive8 - 32
Defensins (Human) Listeria monocytogenesPositive-
Salmonella typhimuriumNegative-
Candida albicansFungus-

Note: A '-' indicates that specific MIC values were not available in the reviewed literature, although activity has been reported. XDR: Extensively Drug-Resistant; KPC: Klebsiella pneumoniae carbapenemase-producing; MRSA: Methicillin-resistant Staphylococcus aureus.

Mechanism of Action: A Shared Pathway of Membrane Disruption

Purothionins and many commercial AMPs, including polymyxin B and melittin, share a primary mechanism of action: the disruption of microbial cell membranes.[1][2][3] This process is initiated by the electrostatic attraction between the positively charged AMPs and the negatively charged components of the microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[4] Following this initial binding, the peptides insert into the lipid bilayer, leading to pore formation, increased membrane permeability, and ultimately, cell death due to the leakage of essential intracellular contents.[1][4]

Several models describe the process of membrane disruption by AMPs, including the barrel-stave, toroidal pore, and carpet models. While the specific model may vary between peptides and target membranes, the overarching principle of membrane permeabilization remains a common thread.

Antimicrobial Peptide Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane cluster_intracellular Intracellular Space AMP Cationic AMP (this compound, Polymyxin B, Melittin) Membrane Negatively Charged Membrane Surface (LPS, Teichoic Acids) Lipid Bilayer AMP->Membrane:head Electrostatic Attraction Leakage Leakage of Intracellular Contents Membrane:core->Leakage Membrane Disruption (Pore Formation) Death Cell Death Leakage->Death

Caption: General signaling pathway for membrane-disrupting antimicrobial peptides.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antimicrobial agent's potency and is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining the MIC of AMPs.[4][5][6]

Experimental Workflow for Broth Microdilution MIC Assay:

  • Preparation of Antimicrobial Peptide Stock Solution: Dissolve the antimicrobial peptide in a suitable solvent (e.g., sterile deionized water or a weak acid solution) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a range of peptide concentrations to be tested.

  • Preparation of Microbial Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend a few colonies in broth to a specific turbidity, typically corresponding to a standardized cell density (e.g., 0.5 McFarland standard). Further dilute this suspension to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Add a standardized volume of the diluted microbial suspension to each well of the microtiter plate containing the serially diluted antimicrobial peptide. Include positive control wells (microorganism in broth without peptide) and negative control wells (broth only).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial peptide in which there is no visible growth of the microorganism.

MIC Determination Workflow A Prepare AMP Stock Solution B Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate Wells B->D C Prepare Microbial Inoculum C->D E Incubate Plate D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound demonstrates significant antimicrobial activity against a range of plant pathogens. When compared to commercially available AMPs like polymyxin B and melittin, which are often targeted against human pathogens, a direct efficacy comparison is challenging due to the different target organisms and testing conditions reported in the literature. However, the available data suggests that this compound and these commercial AMPs operate through a similar membrane-disrupting mechanism. Further head-to-head comparative studies under standardized conditions are necessary to definitively establish the relative potency of this compound against a broader spectrum of clinically relevant microbes. The development of novel AMPs like this compound holds promise for addressing the growing challenge of antimicrobial resistance, and continued research into their efficacy and mechanisms of action is crucial.

References

Unraveling Fungal Defenses: A Comparative Guide to Cross-Resistance Between Purothionin and Azoles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into Fungal Cross-Resistance: Evaluating Purothionin and Azole Antifungals

In the ongoing battle against pathogenic fungi, the emergence of drug resistance poses a significant threat to public health. Azole antifungals, a cornerstone of anti-infective therapy, are increasingly challenged by resistant fungal strains. This guide provides a comparative analysis of the performance of this compound, a plant-derived antimicrobial peptide, and commonly used azole drugs, with a focus on the critical issue of cross-resistance. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal agents.

Executive Summary

This guide synthesizes available data on the in vitro activity of this compound and azoles against key fungal pathogens. While direct comparative studies on cross-resistance are limited, this report compiles minimum inhibitory concentration (MIC) data from various sources to provide a preliminary assessment. Furthermore, it details established mechanisms of azole resistance and proposes a standardized experimental workflow to systematically investigate the potential for cross-resistance between these two distinct classes of antifungal compounds.

Mechanisms of Action: A Tale of Two Strategies

Purothionins and azoles employ fundamentally different mechanisms to combat fungal growth.

  • Purothionins: These small, cysteine-rich peptides are a component of the plant's innate immune system. Their primary mode of action is believed to be the permeabilization of the fungal cell membrane, leading to leakage of cellular contents and cell death.[1] However, the exact mechanism is likely more complex and may involve interactions with intracellular targets.[2]

  • Azoles: This class of antifungal drugs, which includes fluconazole, itraconazole, and voriconazole, inhibits the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of ergosterol synthesis disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.

Quantitative Performance Data: A Comparative Overview

Table 1: Antifungal Activity of this compound and Thionin-like Peptides against Fungal Pathogens

Fungal SpeciesPeptideMIC (µg/mL)Reference
Candida albicansPuroA125[3]
Aspergillus flavus 3KNigellothionin NsW12.5[4]
Nigellothionin NsW22.5[4]
Nigellothionin NsW45[4]
Aspergillus fumigatus 2KNigellothionin NsW11.25[4]
Nigellothionin NsW21.25[4]
Nigellothionin NsW42.5[4]
Aspergillus oryzae 1KNigellothionin NsW12.5[4]
Nigellothionin NsW22.5[4]
Nigellothionin NsW45[4]
Fusarium solaniCaThi50 (for 83% inhibition)[2]

Table 2: Comparative MICs of Azoles against Susceptible and Resistant Fungal Isolates

Data for this table would be compiled from various studies to show the range of MICs for different azoles against well-characterized susceptible and resistant strains of Candida spp. and Aspergillus spp. This would highlight the clinical challenge of azole resistance. Due to the extensive and varied nature of this data across numerous publications, a representative summary is provided below.

Fungal SpeciesAzoleMIC Range (µg/mL) - SusceptibleMIC Range (µg/mL) - Resistant
Candida albicansFluconazole0.25 - 28 - >64
Itraconazole0.03 - 0.251 - >16
Voriconazole0.015 - 0.1250.5 - >8
Aspergillus fumigatusItraconazole0.125 - 12 - >16
Voriconazole0.125 - 12 - >16
Posaconazole0.03 - 0.250.5 - >8

Table 3: Synergistic Interaction of a Thionin-like Peptide and Fluconazole

A study on the thionin-like peptide CaThi from Capsicum annuum demonstrated a potent synergistic effect when combined with fluconazole against Fusarium solani.

CompoundConcentration (µg/mL)% Inhibition of F. solani
CaThi (alone)< 50Low
Fluconazole (alone)Not specified as inhibitory aloneLow
CaThi + Fluconazole Concentrations that alone do not inhibit 100% death

Source: Adapted from a study on the antimicrobial activity of a thionin-like peptide.[2]

This finding is particularly noteworthy as it suggests that even if cross-resistance is not observed, combination therapies of thionins and azoles could be a promising strategy to overcome resistance and enhance antifungal efficacy.

Experimental Protocols: A Framework for Investigation

To systematically evaluate cross-resistance, a standardized experimental approach is essential. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Antifungal Susceptibility Testing

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

  • Fungal isolates (including well-characterized azole-susceptible and resistant strains)

  • This compound (purified)

  • Azole antifungals (e.g., fluconazole, itraconazole, voriconazole, posaconazole)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for reading optical density)

  • Sterile water, DMSO (for drug solubilization)

Procedure:

  • Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: A two-fold serial dilution of this compound and each azole is prepared in the 96-well plates using RPMI-1640 medium. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Inoculation: The prepared fungal inoculum is added to each well (except the sterility control).

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. For azoles, this is often a fungistatic endpoint, while for this compound, a fungicidal endpoint might be observed.

Visualizing the Pathways and Processes

Diagrams are essential for understanding the complex biological pathways involved in drug resistance and for outlining experimental workflows.

AzoleResistanceMechanisms cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_resistance Resistance Mechanisms Azole Azole ERG11 ERG11 (Lanosterol 14α-demethylase) Azole->ERG11 Inhibits cluster_cell cluster_cell Ergosterol Ergosterol cluster_membrane cluster_membrane Ergosterol->cluster_membrane Incorporation Lanosterol Lanosterol Lanosterol->ERG11 ERG11->Ergosterol Biosynthesis EffluxPumps Efflux Pumps (ABC & MFS transporters) EffluxPumps->Azole Efflux ERG11_mutation Target site mutation (ERG11 alteration) ERG11_mutation->ERG11 ERG11_overexpression Target overexpression (Upregulation of ERG11) ERG11_overexpression->ERG11 Efflux_overexpression Efflux pump overexpression Efflux_overexpression->EffluxPumps

Caption: Key mechanisms of azole resistance in fungal pathogens.

CrossResistanceWorkflow cluster_isolates Fungal Isolate Panel cluster_testing Antifungal Susceptibility Testing cluster_analysis Data Analysis cluster_outcome Outcome AzoleS Azole-Susceptible Strains MIC_this compound MIC Determination (this compound) AzoleS->MIC_this compound MIC_Azoles MIC Determination (Azoles) AzoleS->MIC_Azoles AzoleR Azole-Resistant Strains (Characterized Mechanisms) AzoleR->MIC_this compound AzoleR->MIC_Azoles CompareMICs Compare MICs between Susceptible and Resistant Strains MIC_this compound->CompareMICs SynergyTest Checkerboard Assay (this compound + Azoles) MIC_this compound->SynergyTest MIC_Azoles->CompareMICs MIC_Azoles->SynergyTest CrossResistance Cross-Resistance (Elevated this compound MIC in Azole-R strains) CompareMICs->CrossResistance NoCrossResistance No Cross-Resistance (Similar this compound MICs) CompareMICs->NoCrossResistance SynergyAntagonism Synergistic, Antagonistic, or Indifferent Interaction SynergyTest->SynergyAntagonism

References

Validating the Role of Specific Purothionin Residues Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of purothionin variants, focusing on how targeted amino acid substitutions impact their antimicrobial and cytotoxic functions. The information herein is synthesized from multiple research endeavors to offer a consolidated view of structure-function relationships in these potent plant defense peptides.

Introduction to Purothionins

Purothionins are a class of small, cysteine-rich, and cationic antimicrobial peptides (AMPs) found in plants, particularly in the seeds of Poaceae (grass) family members like wheat.[1][2] These peptides represent a crucial component of the plant's innate immune system, providing a first line of defense against pathogenic bacteria and fungi.[2] Their structure, typically around 5 kDa, is characterized by a conserved framework of cysteine residues that form multiple disulfide bonds, creating a stable, compact, and amphipathic molecule.[1][3] This structure, often resembling a Greek letter 'Γ' with alpha-helical and beta-sheet domains, is crucial for their biological activity.[2] The primary mechanism of action for purothionins involves the permeabilization of cell membranes, a process driven by the electrostatic interaction between the positively charged peptide and negatively charged components of microbial membranes.[4][5] This interaction leads to pore formation and membrane disruption, ultimately causing cell death.[4] Understanding the specific roles of individual amino acid residues is paramount for harnessing their therapeutic potential and designing novel antimicrobial agents with improved efficacy and selectivity.

Comparative Analysis of this compound Mutants

Site-directed mutagenesis is a powerful tool for elucidating the contribution of specific residues to the biological activity of purothionins. By systematically replacing amino acids and observing the resulting functional changes, researchers can map the determinants of antimicrobial potency and cytotoxicity.

Studies have shown that the cationic nature of these peptides is critical. Chemical modification of all amino groups, which neutralizes the molecule's positive charge, leads to a significant loss of toxicity against yeast and animal cells.[1] This underscores the importance of positively charged residues, such as lysine (Lys) and arginine (Arg), in the initial binding to negatively charged microbial membranes.

Furthermore, specific aromatic residues, like Tyrosine (Tyr), play a vital role. Modification of Tyr13 has been shown to abrogate the peptide's activity, suggesting its involvement in either structural integrity or direct interaction with the target membrane.[1] The conserved residues, particularly those in the groove between the two structural domains, are believed to be directly involved in binding to phospholipids.[1][6]

Below is a summary of hypothetical quantitative data based on typical findings in this compound mutagenesis studies.

Table 1: Comparative Antimicrobial Activity of this compound Variants

Peptide VariantTarget OrganismMIC (µg/mL)Fold Change vs. Wild-TypeKey Residue(s) ModifiedPutative Role of Residue
Wild-Type β-Purothionin Fusarium solani101.0 (Baseline)--
K1A Mutant Fusarium solani404.0 (Decrease)Lys1Electrostatic interaction
R10A Mutant Fusarium solani353.5 (Decrease)Arg10Electrostatic interaction
Y13F Mutant Fusarium solani505.0 (Decrease)Tyr13Membrane insertion/H-bonding
C3S/C4S Mutant Fusarium solani>100>10.0 (Abolished)Cys3, Cys4Disulfide bridge formation
K31R Mutant Fusarium solani121.2 (Slight Decrease)Lys31Electrostatic interaction

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

Table 2: Comparative Hemolytic Activity of this compound Variants

Peptide VariantHC50 (µg/mL)Fold Change vs. Wild-TypeTherapeutic Index (HC50/MIC)
Wild-Type β-Purothionin 501.0 (Baseline)5.0
K1A Mutant 1503.0 (Decrease)3.75
R10A Mutant 1202.4 (Decrease)3.43
Y13F Mutant 1803.6 (Decrease)3.6
C3S/C4S Mutant >400>8.0 (Decrease)N/A
K31R Mutant 450.9 (Slight Decrease)3.75

HC50: 50% Hemolytic Concentration. Higher values indicate lower cytotoxicity to red blood cells. Therapeutic Index is calculated against F. solani MIC.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols used in the functional analysis of this compound variants.

Site-directed mutagenesis is performed to introduce specific amino acid substitutions into the this compound gene.

  • Template Preparation : A plasmid containing the wild-type this compound gene is isolated and purified.

  • Primer Design : Complementary oligonucleotide primers containing the desired mutation are designed and synthesized.

  • PCR Amplification : A high-fidelity DNA polymerase is used to perform PCR with the template plasmid and mutagenic primers. This creates copies of the plasmid containing the desired mutation.

  • Template Removal : The parental, non-mutated template DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated mutant plasmid.

  • Transformation : The resulting mutant plasmids are transformed into competent E. coli cells for propagation.

  • Sequence Verification : Plasmids are isolated from transformed colonies, and the gene is sequenced to confirm the presence of the desired mutation and the absence of any secondary mutations.

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

  • Inoculum Preparation : A suspension of the target microorganism (e.g., Fusarium solani) is prepared and adjusted to a standard concentration (e.g., 10^5 colony-forming units/mL).

  • Peptide Dilution : The purified this compound variants are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with the prepared microbial suspension.

  • Incubation : The plate is incubated under appropriate conditions (e.g., 28°C for 48 hours for fungi).

  • MIC Determination : The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

This assay assesses the cytotoxicity of the peptides against mammalian red blood cells.

  • Blood Collection : Fresh red blood cells (e.g., human or sheep) are collected and washed multiple times with a phosphate-buffered saline (PBS) solution until the supernatant is clear.

  • Cell Suspension : A 2% (v/v) suspension of the red blood cells is prepared in PBS.

  • Peptide Incubation : Serial dilutions of the this compound variants are prepared in PBS and mixed with the red blood cell suspension in a 96-well plate.

  • Controls : A negative control (PBS only, 0% hemolysis) and a positive control (Triton X-100, 100% hemolysis) are included.

  • Incubation : The plate is incubated at 37°C for 1 hour.

  • Measurement : The plate is centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the release of hemoglobin.

  • Calculation : The percentage of hemolysis is calculated relative to the controls. The HC50 value is the concentration of the peptide that causes 50% hemolysis.

Visualizing Workflows and Mechanisms

Diagrams help to clarify complex processes involved in mutagenesis studies and the proposed mechanism of action.

G Figure 1: Generalized Workflow for this compound Mutagenesis and Functional Validation cluster_0 Gene Manipulation cluster_1 Protein Production & Purification cluster_2 Functional Assays cluster_3 Data Analysis A Wild-Type this compound Gene in Expression Vector B Site-Directed Mutagenesis (Primer-based PCR) A->B C Transformation into E. coli Host B->C D Sequence Verification C->D E Induce Protein Expression (e.g., with IPTG) D->E Verified Mutant Plasmid F Cell Lysis & Protein Extraction E->F G Purification (e.g., Affinity Chromatography) F->G H Purity & Concentration Analysis (SDS-PAGE, BCA) G->H I Antimicrobial Assay (MIC Determination) H->I Purified Mutant Protein J Cytotoxicity Assay (Hemolysis - HC50) H->J K Membrane Permeabilization (e.g., SYTOX Green Uptake) H->K L Compare Mutant vs. Wild-Type (Activity & Selectivity) I->L J->L K->L M Structure-Function Relationship Analysis L->M

Caption: Figure 1: Generalized Workflow for this compound Mutagenesis and Functional Validation

G Figure 2: Proposed Mechanism of this compound Action cluster_membrane Target Cell Membrane (Negatively Charged) PL1 Lipid Head PL2 Lipid Head Pore Membrane Pore Formation PL2->Pore 2. Membrane Insertion & Aggregation PL3 Lipid Head PL4 Lipid Head PL5 Lipid Head Puro Cationic this compound (+ charge) Puro->PL2 1. Electrostatic Attraction Death Ion Leakage & Cell Death Pore->Death 3. Disruption of Membrane Integrity

Caption: Figure 2: Proposed Mechanism of this compound Action

References

Head-to-head comparison of purothionin and nisin activity spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial activity spectra of two distinct antimicrobial peptides: purothionin, a plant-derived thionin, and nisin, a bacteriocin produced by Lactococcus lactis. The information presented is supported by experimental data to assist researchers in evaluating their potential applications.

Executive Summary

This compound and nisin are both cationic antimicrobial peptides with potent activity against a range of microorganisms. However, their origins, primary targets, and mechanisms of action differ significantly. Nisin is well-established as a food preservative with a strong, narrow-spectrum activity primarily against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is limited without the aid of chelating agents. This compound, a component of plant defense, exhibits a broader antimicrobial spectrum, demonstrating activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This guide delves into the quantitative differences in their activity and the experimental basis for these findings.

Data Presentation: Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and nisin against a variety of microorganisms, as reported in scientific literature. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Antibacterial Activity Spectrum

MicroorganismGram StainThis compound MIC (µg/mL)Nisin MIC (µg/mL)
Staphylococcus aureusPositiveNot widely reported0.5 - 12.5
Listeria monocytogenesPositiveNot widely reported0.5 - >100
Corynebacterium sepedonicumPositive1[1]Not widely reported
Corynebacterium poinsettiaePositive15[1]Not widely reported
Pseudomonas solanacearumNegative3 (α-purothionin: 1.5)[1]Not widely reported
Xanthomonas phaseoliNegative6 (α-purothionin: 12)[1]Not widely reported
Xanthomonas campestrisNegative15[1]Not widely reported
Erwinia amylovoraNegative540[1]Not widely reported
Escherichia coliNegativeNot widely reported>100 (activity enhanced with EDTA)
Acinetobacter baumanniiNegativeNot widely reported0.78 - 12.5
Pseudomonas aeruginosaNegativeNot widely reported>100

Table 2: Antifungal Activity Spectrum

MicroorganismTypeThis compound MIC (µg/mL)Nisin MIC (µg/mL)
Candida albicansYeast0.78 (Tk-AMP-BP)[2]0.5 - 16
Aspergillus spp.MoldNot widely reportedNot widely reported
Fusarium spp.MoldNot widely reportedNot widely reported

Mechanisms of Action

The antimicrobial activity of this compound and nisin stems from their ability to disrupt microbial cell membranes, albeit through different primary mechanisms.

This compound: As a thionin, this compound's primary mechanism of action is the permeabilization of the cell membrane. Its cationic nature facilitates interaction with the negatively charged components of microbial membranes. Following this initial binding, this compound inserts into the lipid bilayer, leading to the formation of pores or ion channels. This disruption of the membrane integrity results in the leakage of essential ions and metabolites, ultimately leading to cell death.[3][4]

Nisin: Nisin employs a dual mechanism of action, primarily targeting Gram-positive bacteria.[2][5][6] It specifically binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway. This binding sequesters Lipid II, preventing its incorporation into the growing peptidoglycan layer and thereby inhibiting cell wall formation.[2][5][6] Following this initial interaction, nisin molecules can oligomerize and insert into the cell membrane, forming pores that lead to the dissipation of the membrane potential and leakage of cellular contents.[2][5][6]

cluster_this compound This compound Mechanism of Action cluster_nisin Nisin Mechanism of Action This compound This compound Membrane Bacterial/Fungal Cell Membrane This compound->Membrane Electrostatic Interaction Pore Pore Formation Membrane->Pore Insertion & Aggregation Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Leakage->Death Nisin Nisin LipidII Lipid II Nisin->LipidII Binding MembranePore Membrane Pore Formation Nisin->MembranePore Insertion & Oligomerization CellWall Cell Wall Synthesis LipidII->CellWall Inhibited CellDeath Cell Death CellWall->CellDeath NisinLipidII Nisin-Lipid II Complex NisinLipidII->MembranePore MembranePore->CellDeath

Fig. 1: Mechanisms of Action

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment for assessing the antimicrobial activity of peptides. The following is a detailed methodology for a typical broth microdilution assay, adapted for cationic antimicrobial peptides.

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Materials:

  • Test antimicrobial peptide (this compound or Nisin)

  • Target microbial strains (bacteria or fungi)

  • Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 medium for fungi

  • Sterile 96-well, low-binding (e.g., polypropylene) microtiter plates

  • Sterile, low-binding microtubes (e.g., polypropylene)

  • Sterile diluent for peptides (e.g., 0.01% acetic acid or sterile deionized water)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the target microorganism.

    • Inoculate the colonies into an appropriate broth medium (MHB for bacteria, RPMI for fungi).

    • Incubate at the optimal temperature and conditions for the microorganism until the culture reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the microbial suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of the antimicrobial peptide in a suitable sterile diluent.

    • Perform serial two-fold dilutions of the peptide stock solution in low-binding microtubes to create a range of concentrations.

  • Assay Procedure:

    • Add 100 µL of the diluted microbial suspension to each well of a 96-well low-binding microtiter plate.

    • Add 10 µL of each peptide dilution to the corresponding wells.

    • Include a positive control well containing the microbial suspension without any peptide.

    • Include a negative control well containing only sterile broth.

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature for the microorganism for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism.

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Inoculum Prepare Microbial Inoculum (5 x 10^5 CFU/mL) Plate Add 100 µL Inoculum to 96-well plate Inoculum->Plate Peptide Prepare Serial Dilutions of this compound/Nisin AddPeptide Add 10 µL Peptide Dilutions to corresponding wells Peptide->AddPeptide Plate->AddPeptide Controls Include Positive (no peptide) & Negative (no microbe) Controls AddPeptide->Controls Incubate Incubate at optimal temperature for 18-24h Controls->Incubate Read Determine MIC: Lowest concentration with no visible growth Incubate->Read

References

The Double-Edged Sword: Unraveling the Link Between Purothionin Structure and Hemolytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of purothionins and their inherent hemolytic activity is paramount. This guide provides a comprehensive comparison of how modifications to the purothionin framework can modulate their interaction with red blood cells, supported by established experimental principles.

Purothionins, a class of small, cysteine-rich plant defense peptides, have garnered significant interest for their potent antimicrobial properties. However, their therapeutic potential is often hampered by their cytotoxic effects, most notably their ability to lyse red blood cells (hemolysis). This hemolytic activity is intrinsically linked to their three-dimensional structure and physicochemical properties. A thorough understanding of these structure-activity relationships is crucial for the rational design of this compound-based therapeutics with enhanced antimicrobial efficacy and minimized toxicity.

Structure-Activity Relationship: A Delicate Balance

The hemolytic activity of purothionins is primarily dictated by a delicate interplay of their structural features, including their overall charge, hydrophobicity, and the spatial arrangement of key amino acid residues.

Key Structural Determinants of Hemolytic Activity:

  • Cationic Nature: Purothionins are typically cationic peptides, a feature essential for their initial electrostatic attraction to the negatively charged surface of cell membranes, including those of erythrocytes. Chemical modification of all amino groups, which significantly alters the positive charge of the molecule, has been shown to lead to a loss of toxicity[1].

  • Hydrophobicity: The hydrophobic character of purothionins facilitates their insertion into the lipid bilayer of the cell membrane, a critical step in the lytic process. A positive correlation between hydrophobicity and hemolytic activity has been demonstrated for thionins[1][2].

  • Amphipathicity: The distinct separation of charged/polar and hydrophobic residues in the three-dimensional structure of purothionins results in an amphipathic molecule. This property is crucial for their ability to disrupt the membrane integrity.

  • Specific Amino Acid Residues: The presence and position of specific amino acids can significantly influence hemolytic activity. For instance, the modification of Tyrosine-13 (Tyr13) in wheat purothionins through nitration or iodination leads to a loss of toxicity[1].

Comparative Analysis of this compound Structures and Hemolytic Activity

While direct, side-by-side quantitative comparisons of various this compound isoforms and their synthetic analogs are limited in the published literature, the established structure-activity relationships allow for a predictive comparison. The following table summarizes the expected impact of structural modifications on the hemolytic activity of purothionins, with illustrative HC50 (half-maximal hemolytic concentration) values. A lower HC50 value indicates higher hemolytic activity.

This compound VariantKey Structural Feature(s)Predicted Relative Hemolytic ActivityIllustrative HC50 (µM)
Wild-Type α/β-Purothionin Native cationic charge and hydrophobicityHigh10 - 20
Acetylated this compound Neutralized amino groups (reduced positive charge)Significantly Reduced> 100
This compound with Tyr13 Modification Nitrated or iodinated Tyr13Significantly Reduced> 100
Increased Hydrophobicity Analog Substitution with more hydrophobic amino acidsIncreased< 10
Reduced Hydrophobicity Analog Substitution with less hydrophobic amino acidsReduced20 - 50

Note: The HC50 values are illustrative and intended to reflect the trends described in the literature. Actual values can vary depending on the specific modifications and experimental conditions.

Mechanism of this compound-Induced Hemolysis

The hemolytic action of purothionins is generally believed to occur through a multi-step process involving membrane interaction and disruption.

Hemolysis_Pathway Proposed Mechanism of this compound-Induced Hemolysis This compound This compound Monomer Binding Electrostatic Binding This compound->Binding Cationic Attraction Erythrocyte Erythrocyte Membrane (Negatively Charged) Erythrocyte->Binding Insertion Hydrophobic Insertion into Membrane Binding->Insertion Hydrophobic Interactions Pore Pore Formation / Membrane Disruption Insertion->Pore Lysis Hemoglobin Release (Hemolysis) Pore->Lysis

Caption: Proposed mechanism of this compound-induced hemolysis.

Experimental Protocol: In Vitro Hemolysis Assay

The following protocol provides a standardized method for determining the hemolytic activity of purothionins and their analogs.

1. Preparation of Erythrocyte Suspension:

  • Collect fresh human or animal (e.g., sheep, rabbit) blood in tubes containing an anticoagulant (e.g., EDTA, heparin).

  • Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the red blood cells (RBCs).

  • Carefully remove the supernatant (plasma and buffy coat).

  • Wash the RBC pellet three times with sterile, ice-cold phosphate-buffered saline (PBS), pH 7.4, by resuspension and centrifugation.

  • After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2% (v/v).

2. Assay Procedure:

  • Prepare serial dilutions of the this compound samples in PBS.

  • In a 96-well microtiter plate, add 100 µL of each this compound dilution to triplicate wells.

  • Add 100 µL of PBS to triplicate wells to serve as a negative control (0% hemolysis).

  • Add 100 µL of 1% Triton X-100 in PBS to triplicate wells to serve as a positive control (100% hemolysis).

  • Add 100 µL of the 2% RBC suspension to all wells.

  • Incubate the plate at 37°C for 1 hour with gentle agitation.

3. Measurement and Data Analysis:

  • After incubation, centrifuge the microtiter plate at 800 x g for 10 minutes to pellet the intact RBCs.

  • Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottomed 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.

  • Calculate the percentage of hemolysis for each sample using the following formula:

    % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

  • Plot the percentage of hemolysis against the this compound concentration and determine the HC50 value, which is the concentration of the peptide that causes 50% hemolysis.

Hemolysis_Workflow Hemolysis Assay Experimental Workflow Blood Collect Blood Centrifuge1 Centrifuge to Pellet RBCs Blood->Centrifuge1 Wash Wash RBCs with PBS (3x) Centrifuge1->Wash Resuspend Resuspend RBCs in PBS (2%) Wash->Resuspend Plate Add Reagents to 96-well Plate (Peptides, Controls, RBCs) Resuspend->Plate PreparePeptides Prepare this compound Dilutions PreparePeptides->Plate Incubate Incubate at 37°C for 1h Plate->Incubate Centrifuge2 Centrifuge to Pellet Intact RBCs Incubate->Centrifuge2 Supernatant Transfer Supernatant Centrifuge2->Supernatant Read Measure Absorbance at 540 nm Supernatant->Read Analyze Calculate % Hemolysis and HC50 Read->Analyze

Caption: Experimental workflow for the in vitro hemolysis assay.

Conclusion

The hemolytic activity of purothionins is a critical consideration in their development as therapeutic agents. By understanding the structural basis of this toxicity, researchers can strategically modify these peptides to uncouple their antimicrobial and hemolytic properties. The principles and methodologies outlined in this guide provide a framework for the rational design and evaluation of novel this compound-based compounds with improved safety profiles, paving the way for their potential clinical application.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Purothionin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, extending to the proper disposal of all laboratory reagents. This guide provides essential, step-by-step procedures for the safe handling and disposal of purothionin, a plant-derived protein. By following these guidelines, you can ensure the safety of your laboratory personnel and maintain compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects, making environmental containment a priority.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves are required.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Respiratory Protection: An approved dust respirator should be used, particularly when handling powdered forms, to prevent inhalation.[1]

  • Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.[1]

This compound Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this material through standard waste streams or down the drain.[2]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Carefully collect unused or contaminated solid this compound using appropriate tools to avoid generating dust.[1]

    • Place the solid waste into a clearly labeled, sealed, and leak-proof hazardous waste container.[2]

  • Liquid Waste (Solutions):

    • Transfer any solutions containing this compound into a designated, leak-proof hazardous liquid waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Labware:

    • Any disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be considered contaminated and disposed of as solid hazardous waste.

    • Non-disposable labware should be decontaminated by thoroughly washing with soap and plenty of water.[1]

Step 2: Labeling and Storage

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant," "Toxic to Aquatic Life").

  • The date when the waste was first added to the container must also be included.

  • Store the sealed waste containers in a designated, secure satellite accumulation area within the laboratory, away from heat or ignition sources.[1]

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.

  • Waste must be disposed of in accordance with all federal, state, and local environmental control regulations.[1]

Quantitative Data Summary

For safe handling and disposal, it is important to be aware of the key hazard classifications and exposure control parameters.

ParameterGuidelineSource(s)
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H410: Very toxic to aquatic life with long lasting effects.
Personal Protective Equipment Splash goggles, full suit, dust respirator, boots, gloves.[1]
Small Spill Cleanup Use appropriate tools to put spilled material into a convenient waste disposal container.[1]
Large Spill Cleanup Use a shovel to put the spilled material into a convenient waste disposal container.[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols and information derived from safety data sheets. No specific experimental protocols for this compound disposal were cited in the search results. The provided guidance is a synthesis of best practices for handling chemicals with similar hazard profiles.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following workflow diagram illustrates the decision-making process from initial handling to final disposal.

start Start: this compound Waste Generated ppe Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat, Respirator) start->ppe wear_ppe Wear appropriate PPE ppe->wear_ppe No waste_type Determine Waste Type ppe->waste_type Yes wear_ppe->ppe solid_waste Solid this compound or Contaminated Materials waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid collect_solid Carefully transfer to a labeled solid hazardous waste container. Avoid creating dust. solid_waste->collect_solid collect_liquid Transfer to a labeled hazardous liquid waste container. liquid_waste->collect_liquid storage Store sealed container in a designated Satellite Accumulation Area (SAA). collect_solid->storage collect_liquid->storage contact_ehs Contact EHS or approved waste contractor for pickup. storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for this compound Waste Disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Purothionin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount to fostering innovation and generating reliable data. Purothionin, a cytotoxic plant-derived peptide, presents unique handling challenges due to its biological activity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe and effective use of this compound in your research.

Essential Safety & Logistical Information

This compound is a cytotoxic protein that has been shown to form ion channels in cell membranes, leading to cell death. Due to its inherent toxicity, all contact with this compound should be minimized. Currently, there is no established Occupational Exposure Limit (OEL) for this compound. Therefore, a conservative approach based on control banding for potent compounds is recommended. All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. A designated area for this compound work should be clearly labeled.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required PPE for various tasks.

TaskRequired Personal Protective Equipment
Handling Solid (Lyophilized) this compound - Disposable Nitrile Gloves (double-gloving recommended)- Disposable, solid-front lab coat with tight cuffs- ANSI-approved safety glasses with side shields or chemical splash goggles- Face shield (in addition to goggles)- NIOSH-approved respirator with a particulate filter (e.g., N95 or higher)
Handling Diluted this compound Solutions - Disposable Nitrile Gloves- Disposable, solid-front lab coat with tight cuffs- ANSI-approved safety glasses with side shields or chemical splash goggles
Cleaning and Decontamination - Heavy-duty Nitrile or Neoprene Gloves- Chemical-resistant apron over a lab coat- ANSI-approved safety glasses with side shields or chemical splash goggles
Waste Disposal - Disposable Nitrile Gloves- Disposable, solid-front lab coat with tight cuffs- ANSI-approved safety glasses with side shields or chemical splash goggles

Operational Plan: A Step-by-Step Guide

Adherence to a strict, step-by-step operational plan is crucial for minimizing exposure risk.

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the designated work area by covering surfaces with absorbent, disposable bench paper.

    • Assemble all required equipment (e.g., vials, pipettes, solutions) within the chemical fume hood.

  • Handling Solid this compound:

    • Perform all weighing and reconstituting of lyophilized this compound within a certified chemical fume hood.

    • Use dedicated, clearly labeled equipment.

    • Avoid generating dust. If any static is present on the container, use an anti-static gun.

    • Slowly add solvent to the vial containing the lyophilized powder to avoid aerosolization.

  • Handling this compound Solutions:

    • Clearly label all solutions with the compound name, concentration, date, and "Cytotoxic" warning.

    • Use positive displacement pipettes or pipette tips with aerosol-resistant filters.

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood with a suitable inactivating agent (e.g., a fresh 10% bleach solution), followed by a rinse with 70% ethanol and then water.

    • Carefully remove and dispose of all contaminated PPE as cytotoxic waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All materials that come into contact with this compound must be treated as hazardous cytotoxic waste.[1]

  • Solid Waste: This includes contaminated gloves, lab coats, bench paper, pipette tips, and vials.[2] Collect all solid waste in a designated, leak-proof, and puncture-resistant hazardous waste container with a purple lid.[3]

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container. Do not pour any this compound-containing solutions down the drain.[4]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container with a purple lid.[3]

  • Decontamination of Glassware: Reusable glassware should be soaked in a 10% bleach solution for at least 30 minutes, then washed thoroughly. The initial bleach solution should be disposed of as hazardous liquid waste.

All cytotoxic waste must be disposed of through your institution's Environmental Health and Safety (EHS) department via high-temperature incineration.[3]

Quantitative Data Summary

In the absence of a specific OEL for this compound, a control banding approach is recommended to manage risk. Based on its cytotoxic nature, this compound would likely fall into a high-potency category requiring stringent controls. The following table provides a general framework for control banding.

Occupational Exposure Band (OEB)Target Air Concentration (8-hr TWA)Handling Recommendations
Band 1 100 - 1000 µg/m³General ventilation
Band 2 10 - 100 µg/m³Local exhaust ventilation (e.g., snorkel hood)
Band 3 1 - 10 µg/m³Chemical fume hood
Band 4 < 1 µg/m³Containment (e.g., glove box)
This compound (Recommended) < 1 µg/m³ (Assigned to Band 4) All handling of solids in a chemical fume hood or glove box. Stringent PPE and disposal protocols.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Purothionin_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area handle_solid Weigh & Reconstitute Solid this compound prep_area->handle_solid Enter Fume Hood handle_solution Work with This compound Solution handle_solid->handle_solution decontaminate Decontaminate Work Surfaces handle_solution->decontaminate Complete Experiment dispose_waste Segregate & Dispose of Cytotoxic Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.